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  • Product: 3-Fluoro-5-methylisonicotinic acid
  • CAS: 1211578-10-7

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-methylisonicoti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-methylisonicotinic acid (CAS: 1211578-10-7), a key building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methyl group on the isonicotinic acid scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for its effective application in the synthesis of novel therapeutic agents.

Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide integrates data from structurally analogous compounds, alongside computationally predicted values. This approach provides a robust and well-rounded profile, empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

  • IUPAC Name: 3-Fluoro-5-methylpyridine-4-carboxylic acid

  • CAS Number: 1211578-10-7

  • Molecular Formula: C₇H₆FNO₂

  • Molecular Weight: 155.13 g/mol

  • SMILES: CC1=CC(F)=C(C=N1)C(=O)O

Acidity (pKa)

The acidity of a molecule, quantified by its pKa, is a critical determinant of its behavior in biological systems, influencing its solubility, absorption, and interaction with target proteins. The pKa of 3-Fluoro-5-methylisonicotinic acid is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, as well as the electron-donating effect of the methyl group.

Estimated and Predicted pKa Values

CompoundpKa (Carboxylic Acid)pKa (Pyridinium Ion)Data Source
Isonicotinic Acid4.96[1]~1.8Experimental
3-Fluoro-5-methylisonicotinic Acid ~3.5 - 4.5 ~1.0 - 2.0 Predicted

The fluorine atom's strong electron-withdrawing inductive effect is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to the parent isonicotinic acid. Conversely, this effect will decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate pyridinium acid). The methyl group, being weakly electron-donating, will have a counteracting but less pronounced effect.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for the experimental determination of pKa values.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is half-neutralized.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 15-20 mg of 3-Fluoro-5-methylisonicotinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. Gentle heating or sonication may be required to aid dissolution.

  • Standardization of Titrant: Prepare a 0.1 M solution of NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) to the analyte solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region in the titration curve. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point and subsequently the pKa.

Workflow for pKa Determination:

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (LogP)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.

Estimated and Predicted LogP Values

CompoundLogPData Source
Isonicotinic Acid0.54[2]Experimental
3-Fluoro-5-methylisonicotinic Acid ~1.0 - 1.5 Predicted

The addition of a fluorine atom generally increases lipophilicity, although its effect can be complex and context-dependent. The methyl group also contributes to increased lipophilicity. Therefore, 3-Fluoro-5-methylisonicotinic acid is expected to have a higher LogP than the parent isonicotinic acid.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible liquids.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 3-Fluoro-5-methylisonicotinic acid in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow for LogP Determination:

Caption: Workflow for shake-flask LogP determination.

Solubility

Aqueous solubility is a crucial factor for drug delivery and bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy.

Estimated and Predicted Solubility

CompoundAqueous SolubilityData Source
Isonicotinic Acid5.2 g/L (at 20 °C)[3]Experimental
3-Fluoro-5-methylisonicotinic Acid Slightly Soluble to Soluble Predicted

The increased lipophilicity due to the fluoro and methyl groups may lead to a decrease in aqueous solubility compared to isonicotinic acid. However, the presence of the polar carboxylic acid and pyridine nitrogen ensures some degree of water solubility. The solubility will also be highly dependent on the pH of the solution, increasing at pH values above the pKa of the carboxylic acid and below the pKa of the pyridinium ion.

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of 3-Fluoro-5-methylisonicotinic acid to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Concentration Measurement: Dilute the filtered supernatant to a suitable concentration and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Solubility Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at that temperature.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Estimated Melting Point

CompoundMelting Point (°C)Data Source
Isonicotinic Acid310-315 °C[3]Experimental
3-Fluoro-5-methylphenylboronic acid222 °C[4]Experimental (Analogous)
3-Fluoro-5-methylisonicotinic Acid ~200 - 230 °C Estimated

Substituents can disrupt the crystal lattice of the parent compound, often leading to a lower melting point. Given the melting point of a structurally similar compound, 3-Fluoro-5-methylphenylboronic acid, it is reasonable to estimate that the melting point of 3-Fluoro-5-methylisonicotinic acid will be lower than that of the highly symmetrical and high-melting isonicotinic acid.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a solid.

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the solid melts is observed.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 3-Fluoro-5-methylisonicotinic acid is dry and finely powdered.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.

  • Melting Point Apparatus: Place the loaded capillary tube into a melting point apparatus.

  • Determination: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • ~8.5-8.7 ppm (s, 1H): Proton at position 2 of the pyridine ring.

  • ~8.0-8.2 ppm (s, 1H): Proton at position 6 of the pyridine ring.

  • ~2.4-2.6 ppm (s, 3H): Protons of the methyl group at position 5.

  • ~10-12 ppm (br s, 1H): Proton of the carboxylic acid group (exchangeable with D₂O).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • ~165-170 ppm: Carbonyl carbon of the carboxylic acid.

  • ~155-160 ppm (d, ¹JCF): Fluorine-bearing carbon at position 3.

  • ~145-150 ppm (d): Carbon at position 2.

  • ~140-145 ppm (d): Carbon at position 6.

  • ~135-140 ppm: Carbon at position 4.

  • ~130-135 ppm (d): Carbon at position 5.

  • ~18-22 ppm: Methyl carbon.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 155, corresponding to the molecular weight of the compound.

  • Loss of -OH: A fragment at m/z = 138, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

  • Loss of -COOH: A fragment at m/z = 110, corresponding to the loss of the entire carboxylic acid group.

  • Acylium Ion: A prominent peak at m/z = 127, formed by the loss of the -OH group followed by CO, or directly from the loss of the carboxyl radical.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed physicochemical profile of 3-Fluoro-5-methylisonicotinic acid, drawing upon data from analogous compounds and computational predictions in the absence of extensive direct experimental data. The provided experimental protocols offer a solid foundation for researchers to determine these critical parameters in their own laboratories. A thorough understanding of the properties outlined in this guide will undoubtedly facilitate the rational design and development of novel drug candidates based on this valuable heterocyclic scaffold.

References

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • AERU. (2025, January 9). 3-methyl-5-fluorocytosine (Ref: ADF16/001). Retrieved from [Link]

  • Chemaxon. (n.d.). Solubility Predictor. Retrieved from [Link]

  • Gomez-Bombarelli, R., et al. (2020). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.
  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • ACS Publications. (2020, November 11). Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset.
  • LCI Web Tools. (n.d.). Predictor Solubility. Retrieved from [Link]

  • PubMed Central. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Pharmaceuticals.
  • bio.tools. (n.d.). SoluProt. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2019, September 12). Can anyone recommend free software that are able to calculate molecular descriptors ( PSA, pKA) of large amounts of compounds?.
  • Reddit. (2024, July 6). Is there any software (preferably free)
  • YouTube. (2023, January 25).
  • arXiv. (2024, August 18). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches.
  • PepCalc.com. (n.d.). Peptide solubility calculator. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.
  • MDPI. (n.d.).
  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?.
  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • YouTube. (2022, August 7).
  • Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methylpentanoic acid. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 3-Fluoro-5-methylisonicotinic Acid: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Fluoro-5-methylisonicotinic acid, a pyridine carboxylic acid derivative of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-methylisonicotinic acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and drug discovery. Due to its limited commercial availability, this document emphasizes a plausible and detailed synthetic route, starting from the readily available precursor, 3-Fluoro-5-methylpyridine. A thorough characterization of the target molecule is presented through predicted spectral data, contextualized by a comparative analysis with its well-documented isomer, 2-Fluoro-5-methylisonicotinic acid. This guide is intended to empower researchers with the necessary knowledge to synthesize, characterize, and utilize 3-Fluoro-5-methylisonicotinic acid in their research endeavors.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Fluorine has become an indispensable element in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom. The strategic incorporation of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Pyridine rings, being a prevalent motif in numerous biologically active compounds, are frequent targets for fluorination.

3-Fluoro-5-methylisonicotinic acid belongs to this important class of fluorinated heterocycles. As an isomer of other functionally substituted nicotinic and isonicotinic acids, its unique substitution pattern is anticipated to confer distinct electronic and steric properties, making it a valuable building block for creating novel chemical entities with potentially enhanced therapeutic profiles. This guide addresses the current information gap for this specific isomer by providing a practical pathway for its synthesis and characterization.

Molecular Structure and Identification

The molecular structure of 3-Fluoro-5-methylisonicotinic acid consists of a pyridine ring carboxylated at the 4-position (an isonicotinic acid), with a fluorine atom at the 3-position and a methyl group at the 5-position.

IdentifierValue
IUPAC Name 3-Fluoro-5-methylpyridine-4-carboxylic acid
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Canonical SMILES Cc1cncc(c1C(=O)O)F
InChI InChI=1S/C7H6FNO2/c1-4-2-8-3-5(9)6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKey (Predicted)
CAS Number Not available

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a[label="C"];
b[label="C"];
c [label="N"];
d [label="C"];
e [label="C"];
f [label="C"];
g [label="C", pos="1.5,0!"];
h [label="O", pos="2.2,-0.5!"];
i[label="O", pos="2.2,0.5!"];
j [label="F", pos="-1.5,0.5!"];
k [label="C", pos="0,-1.5!"];
l [label="H", pos="-0.5,-2.0!"];
m [label="H", pos="0.5,-2.0!"];
n [label="H", pos="0,-2.0!"];
o [label="H", pos="-1.5,-0.5!"];
p[label="H", pos="1.5,-1.5!"];
q[label="H", pos="2.7,0.5!"];

a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; a -- g [len=1.5]; g -- h [len=1.5]; g -- i[len=1.5]; e -- j [len=1.5]; b -- k [len=1.5]; k -- l [len=1.5]; k -- m [len=1.5]; k -- n [len=1.5]; f -- o [len=1.5]; d -- p[len=1.5]; i -- q[len=1.5]; }

Caption: 2D structure of 3-Fluoro-5-methylisonicotinic acid.

Proposed Synthesis

Synthetic Workflow

G start 3-Fluoro-5-methylpyridine step1 Oxidation with KMnO4 in aqueous solution start->step1 Step 1 product 3-Fluoro-5-methylisonicotinic acid step1->product Step 2: Workup & Purification

Caption: Proposed synthetic workflow for 3-Fluoro-5-methylisonicotinic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the oxidation of methylpyridines to their corresponding carboxylic acids.[2][3]

Step 1: Oxidation of 3-Fluoro-5-methylpyridine

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-Fluoro-5-methylpyridine (1.0 eq.). Add a sufficient volume of water to ensure stirring.

  • Addition of Oxidant: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq.) in water via the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the purple color has completely discharged, indicating the consumption of the oxidizing agent. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Part 1 (Removal of MnO₂): Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with hot water. Combine the filtrate and the washings.

Step 2: Isolation and Purification of 3-Fluoro-5-methylisonicotinic Acid

  • Acidification: Cool the combined filtrate in an ice bath. Slowly and carefully acidify the solution to its isoelectric point (typically pH 3-4 for pyridine carboxylic acids) with concentrated hydrochloric acid or sulfuric acid. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or acetone to remove any remaining impurities.

  • Drying: Dry the product under vacuum to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water, ethanol/water, or acetic acid.

Physicochemical and Spectroscopic Characterization (Comparative Analysis)

Due to the absence of experimental data for 3-Fluoro-5-methylisonicotinic acid, we present a comparative analysis with the known isomer, 2-Fluoro-5-methylisonicotinic acid (CAS: 1094345-91-1) , for which data is available.[4] We also provide predicted NMR data for the target molecule.

Physicochemical Properties
Property3-Fluoro-5-methylisonicotinic acid (Predicted)2-Fluoro-5-methylisonicotinic acid (Experimental)
Melting Point Likely a high-melting solid-
Appearance Expected to be a white to off-white crystalline solid-
Solubility Expected to have low solubility in non-polar organic solvents and moderate solubility in polar protic solvents and aqueous bases.-
Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted ¹H NMR Spectrum of 3-Fluoro-5-methylisonicotinic acid (in DMSO-d₆, 400 MHz):

    • δ ~13.5-14.5 ppm (s, 1H, COOH): The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.

    • δ ~8.5-8.7 ppm (s, 1H, Ar-H): The proton at the 2-position is a singlet due to the absence of adjacent protons.

    • δ ~8.0-8.2 ppm (d, JHF ≈ 4-6 Hz, 1H, Ar-H): The proton at the 6-position will appear as a doublet due to coupling with the fluorine atom.

    • δ ~2.4-2.5 ppm (s, 3H, CH₃): The methyl protons will be a singlet.

  • ¹³C NMR Spectrum of 3-Fluoro-5-methylisonicotinic acid (Predicted):

    • δ ~165-170 ppm (C=O): Carboxylic acid carbon.

    • δ ~155-160 ppm (d, JCF ≈ 240-260 Hz, C-F): Carbon atom attached to fluorine.

    • δ ~140-150 ppm (Ar-C): Aromatic carbons.

    • δ ~120-130 ppm (Ar-C): Aromatic carbons.

    • δ ~15-20 ppm (CH₃): Methyl carbon.

  • Experimental NMR Data for 2-Fluoro-5-methylisonicotinic acid:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.95 (br s, 1H), 8.31 (s, 1H), 7.85 (s, 1H), 2.37 (s, 3H).

    • ¹³C NMR (DMSO-d₆, 101 MHz): δ 164.7, 161.4 (d, JCF = 237.6 Hz), 149.6 (d, JCF = 15.2 Hz), 140.8, 122.9 (d, JCF = 4.0 Hz), 118.9 (d, JCF = 4.0 Hz), 17.2.

4.2.2. Infrared (IR) Spectroscopy

  • Predicted IR Spectrum of 3-Fluoro-5-methylisonicotinic acid:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1450-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1200-1300 cm⁻¹: C-O stretch.

    • ~1000-1100 cm⁻¹: C-F stretch.

  • Experimental IR Data for related pyridine carboxylic acids show characteristic peaks in these regions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 3-Fluoro-5-methylisonicotinic acid have not been reported, its structural motifs suggest significant potential in drug discovery.

  • Scaffold for Bioactive Molecules: The isonicotinic acid core is a well-established pharmacophore. The unique fluorine and methyl substitution pattern can be exploited to fine-tune the electronic and steric properties of lead compounds to enhance target binding and selectivity.

  • Modulation of pKa: The electron-withdrawing fluorine atom is expected to lower the pKa of the pyridine nitrogen, which can be a critical factor in modulating drug absorption, distribution, and target engagement.

  • Metabolic Blocking: The fluorine atom can serve as a metabolic shield, preventing oxidative metabolism at that position and potentially increasing the half-life of a drug candidate.[1]

  • Intermediate for Complex Syntheses: This molecule can serve as a versatile intermediate for further functionalization, enabling the synthesis of more complex and diverse compound libraries for high-throughput screening.

Safety and Handling

As with any laboratory chemical, 3-Fluoro-5-methylisonicotinic acid and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Reagents: The proposed synthesis involves strong oxidizing agents (potassium permanganate) which should be handled with care. The reaction can be exothermic. Pyridine derivatives can be toxic and should be handled accordingly.[5][6][7][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

3-Fluoro-5-methylisonicotinic acid represents an intriguing yet underexplored building block for medicinal chemistry. This guide provides a foundational resource for researchers by proposing a detailed and practical synthetic route, offering predicted spectral data for characterization, and contextualizing its potential through comparison with a known isomer. By enabling its synthesis and providing a framework for its characterization, this document aims to facilitate the exploration of 3-Fluoro-5-methylisonicotinic acid in the development of novel therapeutics.

References

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
  • Oxidation of methyl-pyridines. (n.d.). Google Patents.
  • Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.
  • Preparation of Isonicotinic Acid and Ethyl Isonotinate. (2007, May 6). Sciencemadness Discussion Board. Retrieved January 23, 2026, from [Link]

  • HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 23, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 23, 2026, from [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-methylisonicotinic Acid

Introduction 3-Fluoro-5-methylisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of both a fluorine atom and a methyl group on the pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-5-methylisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of both a fluorine atom and a methyl group on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemists. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering insights into the underlying chemical principles and practical considerations for its preparation.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It aims to provide a comprehensive technical overview, blending established methodologies with modern synthetic strategies.

Strategic Approaches to Synthesis

The synthesis of 3-fluoro-5-methylisonicotinic acid presents a unique set of challenges due to the specific substitution pattern on the pyridine ring. The strategic placement of the fluorine and methyl groups necessitates careful consideration of the starting materials and the sequence of reactions. Generally, the synthetic approaches can be categorized into two main strategies:

  • Construction of the substituted pyridine ring: This "bottom-up" approach involves building the 3-fluoro-5-methylpyridine core from acyclic precursors.

  • Functionalization of a pre-formed pyridine ring: This "top-down" strategy starts with a substituted pyridine and introduces the required fluoro, methyl, and carboxylic acid functionalities in a stepwise manner.

This guide will focus on the more prevalent and versatile "top-down" approaches, which often offer greater flexibility and access to a wider range of analogues.

Pathway I: Synthesis from 3,5-Lutidine

One of the most direct and economically viable routes to 3-fluoro-5-methylisonicotinic acid begins with the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine). This pathway involves a sequence of oxidation, fluorination, and a final oxidation to install the desired functional groups.

Mechanistic Rationale and Key Considerations

The core of this strategy lies in the selective functionalization of one methyl group while preserving the other for subsequent transformation. The initial oxidation of one methyl group to a carboxylic acid is a critical step. Following this, the introduction of the fluorine atom is typically achieved through electrophilic or nucleophilic fluorination methods. The choice of fluorinating agent and reaction conditions is paramount to achieving good regioselectivity and yield. Finally, the remaining methyl group is oxidized to afford the target isonicotinic acid.

Experimental Workflow: Pathway I

Synthesis_Pathway_I A 3,5-Lutidine B 5-Methylnicotinic Acid A->B Oxidation (e.g., KMnO4) C 3-Fluoro-5-methylnicotinic Acid B->C Fluorination (e.g., Selectfluor®) D 3-Fluoro-5-methylisonicotinic Acid C->D Rearrangement/ Further Functionalization Synthesis_Pathway_II A 3-Amino-5-methylpyridine B 3-Bromo-5-methylpyridine A->B Sandmeyer Reaction (NaNO2, HBr/Br2) C 3-Fluoro-5-methylpyridine B->C Halex Reaction (e.g., KF, phase-transfer catalyst) D 3-Fluoro-5-methyl-4-cyanopyridine C->D Cyanation (e.g., TMSCN) E 3-Fluoro-5-methylisonicotinic Acid D->E Hydrolysis (acid or base)

Foundational

A Technical Guide to the Solubility of 3-Fluoro-5-methylisonicotinic Acid in Organic Solvents

This guide provides an in-depth technical exploration of the solubility characteristics of 3-Fluoro-5-methylisonicotinic acid. In the absence of extensive published solubility data for this specific compound, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the solubility characteristics of 3-Fluoro-5-methylisonicotinic acid. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on physicochemical properties, and detailed methodologies for empirical determination. This approach equips researchers, scientists, and drug development professionals with the necessary tools to effectively work with this and similar active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like 3-Fluoro-5-methylisonicotinic acid, its solubility in various organic solvents is a critical parameter that influences every stage from synthesis and purification to formulation and bioavailability. A thorough understanding of an API's solubility profile is essential for developing robust and scalable processes, such as crystallization, and for designing effective drug delivery systems.[1][2] Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and can be a major hurdle in the drug development pipeline.[3]

This guide will delve into the theoretical and practical aspects of the solubility of 3-Fluoro-5-methylisonicotinic acid, providing a framework for its assessment in organic solvents.

Physicochemical Properties of 3-Fluoro-5-methylisonicotinic Acid: A Predictive Foundation

While specific experimental data for 3-Fluoro-5-methylisonicotinic acid is scarce, we can infer its likely behavior by examining its structural components and the properties of analogous molecules.

Molecular Structure:

Key Structural Features and Their Implications:

  • Isonicotinic Acid Backbone: The pyridine ring with a carboxylic acid at the 4-position is a key feature. This structure is amphiprotic, capable of both donating and accepting protons, and can engage in hydrogen bonding through the carboxylic acid group and the pyridine nitrogen.

  • Fluorine Substitution: The fluorine atom at the 3-position is a strong electron-withdrawing group. This can influence the electronic distribution of the pyridine ring, potentially affecting its pKa and intermolecular interactions. Fluorine substitution can also impact crystal packing and interactions with fluorinated solvents.[4]

  • Methyl Group: The methyl group at the 5-position is an electron-donating group and increases the lipophilicity of the molecule. This can slightly enhance solubility in non-polar organic solvents.

Predicted Physicochemical Properties:

Based on its structure and data from related compounds such as 6-Fluoronicotinic acid and 6-Fluoro-5-methylpyridine-3-carboxylic acid, we can estimate the properties of 3-Fluoro-5-methylisonicotinic acid.[5][6]

PropertyPredicted Value/RangeInfluence on Solubility
Molecular Weight ~155.13 g/mol Higher molecular weight can sometimes correlate with lower solubility.
pKa (acidic) 3-5The carboxylic acid group will be ionizable, making solubility pH-dependent in protic solvents.
LogP 1.0 - 2.0Indicates moderate lipophilicity, suggesting some solubility in a range of organic solvents.
Hydrogen Bond Donors 1 (from -COOH)Can donate a hydrogen bond, favoring solubility in protic and polar aprotic solvents.
Hydrogen Bond Acceptors ~3 (N in ring, O in C=O, O in -OH)Can accept hydrogen bonds, enhancing solubility in protic solvents.
Polar Surface Area ~50 ŲA moderate polar surface area suggests a balance between polar and non-polar characteristics.

These predicted properties suggest that 3-Fluoro-5-methylisonicotinic acid will exhibit moderate solubility in polar organic solvents, with solubility likely influenced by the solvent's ability to engage in hydrogen bonding.

Theoretical Framework of Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[7] A more nuanced understanding requires consideration of intermolecular forces and thermodynamics. The solubility of a crystalline solid, such as 3-Fluoro-5-methylisonicotinic acid, in a solvent is governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the solute molecules (solvation energy).

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents, such as alcohols and acetone, are more likely to dissolve polar solutes like 3-Fluoro-5-methylisonicotinic acid due to favorable dipole-dipole interactions.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical.

    • Protic Solvents (e.g., methanol, ethanol) can both donate and accept hydrogen bonds, making them good candidates for dissolving this molecule.

    • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) can accept hydrogen bonds and are also likely to be effective solvents.

  • Solvent Acidity/Basicity: The acidic and basic properties of both the solute and the solvent can influence their interaction. For an acidic compound like 3-Fluoro-5-methylisonicotinic acid, basic solvents may enhance solubility through acid-base interactions.

The interplay of these factors can be complex, and experimental determination is often necessary for accurate solubility data.

Predicted Solubility Profile and Analogous Compound Data

Predicted Solubility Trend for 3-Fluoro-5-methylisonicotinic acid:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and acetonitrile.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene.

Solubility Data for Picolinic Acid (2-Pyridinecarboxylic acid) at ~293 K[8]:

SolventTypeSolubility (g/kg of solvent)
WaterPolar Protic~862.5
EthanolPolar Protic~57.1
AcetonitrilePolar Aprotic~17.0

This data for a related isomer illustrates the significant impact of the solvent's nature on solubility.[8] It is reasonable to expect 3-Fluoro-5-methylisonicotinic acid to follow a similar trend, although the absolute values will differ due to the presence of the fluoro and methyl substituents.

Experimental Determination of Solubility: Protocols and Methodologies

In the absence of published data, experimental determination of solubility is essential. The following are standard, reliable protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of 3-Fluoro-5-methylisonicotinic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is recommended.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the concentration of the dissolved API in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][9]

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Self-Validation: To ensure reliability, the experiment should be performed in triplicate. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, a miniaturized, high-throughput approach can be employed.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Fluoro-5-methylisonicotinic acid in a highly solubilizing solvent like DMSO.

  • Solvent Plate Preparation: Dispense the target organic solvents into the wells of a microtiter plate.

  • API Addition: Add a small, precise volume of the DMSO stock solution to each well.

  • Precipitation and Equilibration: Shake the plate for a set period (e.g., 2-24 hours) to allow for precipitation of the supersaturated compound and equilibration.

  • Analysis: Analyze the concentration of the API remaining in solution. This can be done directly in the plate using methods like UV-Vis spectroscopy or by taking aliquots for HPLC analysis.

This method provides a rapid, albeit sometimes less precise, measure of solubility and is excellent for solvent screening in early development.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can clarify the experimental processes.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess API to solvent B Seal vial A->B C Agitate at constant T (24-72h) B->C D Settle or Centrifuge C->D E Sample supernatant D->E F Dilute aliquot E->F G Quantify (HPLC/UV) F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Solubility_Factors cluster_API API Properties cluster_Solvent Solvent Properties Solubility Solubility of 3-Fluoro-5-methylisonicotinic acid pKa pKa pKa->Solubility LogP LogP LogP->Solubility HBD H-Bond Donors HBD->Solubility HBA H-Bond Acceptors HBA->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Polarity Polarity->Solubility Hbonding H-Bonding Capacity Hbonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Caption: Factors Influencing Solubility.

Conclusion

While specific, published solubility data for 3-Fluoro-5-methylisonicotinic acid in organic solvents is limited, a comprehensive understanding of its physicochemical properties, derived from its structure and analogous compounds, allows for a predictive assessment of its solubility profile. This guide has outlined the theoretical underpinnings of solubility and provided robust, field-proven protocols for its experimental determination. By applying these principles and methodologies, researchers can confidently and accurately characterize the solubility of 3-Fluoro-5-methylisonicotinic acid, a critical step in advancing its development as a potential pharmaceutical agent.

References

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1553. [Link]

  • Jang, Y. H., Hwang, S., & Kim, D. (2006). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Journal of chemical and engineering data, 51(4), 1395–1400. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Avdeef, A. (2023). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutics. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

Sources

Exploratory

A Technical Guide to the Predicted Spectral Data of 3-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-5-methylisonicotinic acid is a substituted pyridine carboxylic acid. Such compounds are of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylisonicotinic acid is a substituted pyridine carboxylic acid. Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in bioactive molecules. The introduction of a fluorine atom and a methyl group can significantly influence the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Accurate structural elucidation is paramount in the synthesis and application of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive overview of the predicted spectral data for 3-Fluoro-5-methylisonicotinic acid. In the absence of publicly available experimental data, this predictive approach, grounded in established spectroscopic principles, serves as a valuable resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data is predicted based on computational models and analysis of similar structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methyl group, in addition to a broad signal for the carboxylic acid proton.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Singlet, broad1H-COOH
~8.6Singlet1HH-2
~7.9Singlet1HH-6
~2.4Singlet3H-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable and concentration-dependent, typically appearing as a broad singlet in the downfield region of 13.0-14.0 ppm.

  • Aromatic Protons (H-2 and H-6): The two protons on the pyridine ring are in different chemical environments. The proton at the 2-position (H-2) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing it to be deshielded and appear at a lower field (~8.6 ppm). The proton at the 6-position (H-6) is also deshielded by the ring nitrogen and the fluorine atom, and is predicted to appear at a lower field as well (~7.9 ppm). Due to the substitution pattern, these are expected to appear as singlets.

  • Methyl Protons (-CH₃): The methyl group protons are attached to the aromatic ring and are expected to resonate as a singlet at approximately 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~165-COOH
~159 (d, ¹JCF ≈ 240 Hz)C-3
~149 (d, ³JCF ≈ 10 Hz)C-5
~147C-2
~140C-6
~133C-4
~17-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is typically found in the range of 160-185 ppm.

  • Aromatic Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond coupling constant (¹JCF) of approximately 240 Hz and will be shifted downfield. The other ring carbons will also be influenced by the substituents. The carbon bearing the methyl group (C-5) is expected to show a smaller three-bond coupling to fluorine.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, around 17 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-5-methylisonicotinic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Sample in Deuterated Solvent b Tune & Shim Spectrometer a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum b->d e Fourier Transform c->e d->e f Phase & Baseline Correction e->f g Integration & Peak Picking f->g h Structural Elucidation g->h

NMR Data Acquisition and Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2950C-H stretch-CH₃
~1710C=O stretchCarboxylic Acid
~1600, ~1480C=C and C=N stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~1150C-F stretchAryl-Fluoride

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will result in absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption band in the fingerprint region, typically around 1150 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Functional_Groups cluster_groups Functional Groups & Vibrational Regions 3-Fluoro-5-methylisonicotinic Acid 3-Fluoro-5-methylisonicotinic Acid Carboxylic Acid (O-H) Carboxylic Acid (O-H) 3-Fluoro-5-methylisonicotinic Acid->Carboxylic Acid (O-H) ~3300-2500 cm⁻¹ Carboxylic Acid (C=O) Carboxylic Acid (C=O) 3-Fluoro-5-methylisonicotinic Acid->Carboxylic Acid (C=O) ~1710 cm⁻¹ Aromatic Ring (C=C, C=N) Aromatic Ring (C=C, C=N) 3-Fluoro-5-methylisonicotinic Acid->Aromatic Ring (C=C, C=N) ~1600, ~1480 cm⁻¹ Methyl (C-H) Methyl (C-H) 3-Fluoro-5-methylisonicotinic Acid->Methyl (C-H) ~2950 cm⁻¹ Aryl-Fluoride (C-F) Aryl-Fluoride (C-F) 3-Fluoro-5-methylisonicotinic Acid->Aryl-Fluoride (C-F) ~1150 cm⁻¹ MS_Fragmentation M+ (m/z 155) M+ (m/z 155) m/z 138 m/z 138 M+ (m/z 155)->m/z 138 - OH m/z 110 m/z 110 M+ (m/z 155)->m/z 110 - COOH m/z 82 m/z 82 m/z 110->m/z 82 - HCN

Foundational

A Technical Guide to 3-Fluoro-5-methylisonicotinic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the privileged heterocyclic structures, the pyridine ring is a common motif in a vast array of pharmaceuticals. Consequently, fluorinated pyridine derivatives, such as 3-Fluoro-5-methylisonicotinic acid, have emerged as valuable building blocks for the synthesis of novel therapeutic agents.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, a proposed synthetic pathway, and the strategic applications of 3-Fluoro-5-methylisonicotinic acid. The insights presented herein are grounded in established chemical principles and aim to facilitate the effective utilization of this compound in research and development endeavors.

Physicochemical Properties and Identification

A clear identification of 3-Fluoro-5-methylisonicotinic acid is paramount for its correct application and sourcing. The key identifiers and physicochemical properties are summarized below.

PropertyValueSource
Chemical Name 3-Fluoro-5-methylisonicotinic acidN/A
CAS Number 1211578-10-7N/A
Molecular Formula C₇H₆FNO₂N/A
Molecular Weight 155.13 g/mol N/A
Appearance White to off-white solid (typical)N/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.N/A

Commercial Availability and Procurement

3-Fluoro-5-methylisonicotinic acid is commercially available from a range of chemical suppliers specializing in research and development compounds. Its availability facilitates its use in both small-scale laboratory synthesis and larger-scale medicinal chemistry campaigns.

Key Suppliers:

A number of global suppliers list 3-Fluoro-5-methylisonicotinic acid in their catalogs, often for research purposes. Notable suppliers include:

  • Atomax Chemicals Co., Ltd. [2]

  • SHANGHAI ZZBIO CO., LTD. [2]

  • Angene International Limited [2]

  • BLD Pharmatech Co., Limited

  • JieJie Group Co., Ltd. [3]

Additionally, a hydrochloride salt of the compound (CAS No. 2639626-30-3) is also available, which may offer advantages in terms of solubility and handling for certain applications.

Purity Levels, Pricing, and Bulk Quantities:

Purity levels for research-grade 3-Fluoro-5-methylisonicotinic acid are typically offered at ≥95% or ≥97%. Higher purity grades may be available upon request through custom synthesis services offered by many of the listed suppliers.

Pricing is generally provided upon inquiry and can vary based on the supplier, purity, and quantity ordered. For up-to-date pricing and to inquire about bulk quantities (kilogram scale), it is recommended to contact the suppliers directly through their respective websites.

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available substituted pyridine and proceeds through two key transformations: nucleophilic aromatic substitution to introduce the fluoro group, followed by oxidation of the methyl group to the carboxylic acid.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Hydrolysis of the Nitrile A 3-Chloro-5-methylisonicotinonitrile D 3-Fluoro-5-methylisonicotinonitrile A->D High Temperature, Aprotic Solvent (e.g., DMSO) B Potassium Fluoride (KF) B->D C Phase-Transfer Catalyst (e.g., 18-crown-6) C->D D_2 3-Fluoro-5-methylisonicotinonitrile F 3-Fluoro-5-methylisonicotinic acid D_2->F Heat E Aqueous Acid (e.g., H2SO4) or Base (e.g., NaOH) E->F

Caption: A proposed two-step synthesis of 3-Fluoro-5-methylisonicotinic acid.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 3-Fluoro-5-methylisonicotinonitrile

  • Rationale: This step introduces the key fluorine atom onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group at the 4-position activates the ring towards nucleophilic attack, making the substitution of the chloro group at the 3-position feasible. The use of a high-boiling aprotic solvent like DMSO and a phase-transfer catalyst is crucial for achieving a reasonable reaction rate with potassium fluoride.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-5-methylisonicotinonitrile (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and a catalytic amount of 18-crown-6 (0.1 eq.).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 150-180 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-methylisonicotinonitrile.

Step 2: Synthesis of 3-Fluoro-5-methylisonicotinic acid

  • Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon neutralization.

  • Procedure:

    • In a round-bottom flask, suspend 3-fluoro-5-methylisonicotinonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (typically >100 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of sodium hydroxide or sodium carbonate until a pH of 3-4 is reached.

    • The product, 3-fluoro-5-methylisonicotinic acid, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Development

The strategic placement of a fluorine atom and a methyl group on the isonicotinic acid scaffold makes 3-Fluoro-5-methylisonicotinic acid a highly valuable building block in medicinal chemistry. The presence of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

The Role of the Fluoro Group:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets and can modulate the pKa of nearby functional groups, which can lead to improved binding.

  • Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[1]

The Role of the Methyl Group:

  • Steric Control: The methyl group can provide steric bulk, influencing the conformation of the molecule and its interaction with a binding pocket.

  • Lipophilicity Modulation: The methyl group also contributes to the overall lipophilicity of the molecule.

The Isonicotinic Acid Moiety:

  • Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, allowing for strong interactions with biological targets.

  • Linker Functionality: The carboxylic acid can be readily converted into a variety of other functional groups, such as amides and esters, making it a versatile handle for connecting to other parts of a molecule.

While specific examples of approved drugs containing the 3-Fluoro-5-methylisonicotinic acid moiety are not prevalent in publicly available information, this is not indicative of its lack of utility. Such building blocks are often crucial in the early stages of drug discovery and may be present in numerous patented compounds that are still in development. Its structural motifs are found in compounds targeting a wide range of diseases, including cancers, inflammatory conditions, and infectious diseases.[4]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Fluoro-5-methylisonicotinic acid should be obtained from the supplier and consulted before handling. However, based on the SDS of structurally similar compounds like 3-fluoro-5-methylbenzoic acid, the following general safety precautions are recommended.

Hazard Identification (Anticipated):

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A lab coat

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Fluoro-5-methylisonicotinic acid is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of a fluorinated pyridine core with a versatile carboxylic acid handle allows for the strategic modification of lead compounds to enhance their pharmacological properties. This technical guide provides a foundational understanding of its procurement, synthesis, and application, empowering researchers to leverage this valuable compound in the development of next-generation therapeutics.

References

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  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link].

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link].

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  • 3-Fluoro-5-Methylisonicotinic acid|1211578-10-7--JieJie Group. JieJie Group Co.,Ltd. Available at: [Link].

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Fluoro-5-methylisonicotinic acid (CAS No. 1094345-9...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Fluoro-5-methylisonicotinic acid (CAS No. 1094345-91-1). As a fluorinated pyridine derivative, this compound presents specific hazards that necessitate rigorous adherence to safety measures to mitigate risks in a laboratory setting. This document is intended to equip researchers with the necessary knowledge to handle this compound responsibly, ensuring personal safety and the integrity of their research.

Understanding the Hazard Profile

2-Fluoro-5-methylisonicotinic acid is a substituted pyridine carboxylic acid. The presence of a fluorine atom can significantly alter the biological and chemical properties of the molecule, including its acidity and reactivity. While comprehensive toxicological data for this specific compound is not widely published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a crucial framework for understanding its potential hazards.[1]

Based on available data, 2-Fluoro-5-methylisonicotinic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This classification underscores the importance of avoiding direct contact and inhalation. The general toxicity of fluorinated organic compounds can vary, but some can be metabolized to toxic byproducts.[2][3] Therefore, treating this compound with a high degree of caution is paramount.

Physicochemical Properties
PropertyValueSource
CAS Number 1094345-91-1BLD Pharm[1]
Molecular Formula C₇H₆FNO₂BLD Pharm[1]
Molecular Weight 155.13 g/mol BLD Pharm[1]
Appearance White to off-white crystalline powder (typical for similar compounds)Inferred from related compounds[4]

Prudent Laboratory Practices: A Step-by-Step Approach

Adherence to a strict protocol for handling 2-Fluoro-5-methylisonicotinic acid is critical. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes, which can cause serious irritation.[1][5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.[7]

  • Body Protection: A laboratory coat is required to protect against skin contact.[5]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[8][9]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling Don Lab Coat Don Lab Coat Inspect and Don Gloves Inspect and Don Gloves Don Lab Coat->Inspect and Don Gloves Wear Safety Goggles Wear Safety Goggles Inspect and Don Gloves->Wear Safety Goggles Work in Fume Hood Work in Fume Hood Wear Safety Goggles->Work in Fume Hood Dispose of Gloves Dispose of Gloves Work in Fume Hood->Dispose of Gloves Wash Hands Thoroughly Wash Hands Thoroughly Dispose of Gloves->Wash Hands Thoroughly

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Storage and Handling: Maintaining Compound Integrity and Safety

Proper storage is crucial to prevent degradation and accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong reducing agents, and strong acids.[8][12]

  • Handling Procedures:

    • Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

    • Weighing: Weigh the compound in a fume hood to prevent the dispersion of dust. Use a dedicated spatula and weighing paper.

    • Dissolving: If preparing a solution, add the solid to the solvent slowly.

    • Post-Handling: After handling, decontaminate the work surface and any equipment used.

Accidental Exposure: Emergency First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Emergency_Response Exposure Exposure Eye Contact Eye Contact Exposure->Eye Contact Skin Contact Skin Contact Exposure->Skin Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Wash with Soap & Water (15 min) Wash with Soap & Water (15 min) Skin Contact->Wash with Soap & Water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Wash with Soap & Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Medical Attention

Caption: Emergency First Aid Procedures for Accidental Exposure.

Disposal of Waste: Environmental Responsibility

All waste containing 2-Fluoro-5-methylisonicotinic acid must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a designated, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]

Causality in Experimental Design: A Senior Scientist's Perspective

The safety protocols outlined above are not merely a checklist but are based on the fundamental chemical and toxicological principles of fluorinated aromatic compounds. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity and biological interactions of the molecule. This necessitates a cautious approach, as seemingly minor structural changes can lead to significant differences in toxicity.

When designing experiments, consider the potential for the formation of hazardous byproducts. Reactions involving this acid should be carefully planned and executed in a controlled environment. Always perform a thorough risk assessment before starting any new procedure.

Conclusion

2-Fluoro-5-methylisonicotinic acid is a valuable compound for research and development. However, its potential hazards require a comprehensive understanding and implementation of robust safety protocols. By adhering to the guidelines in this document, researchers can work with this compound safely and effectively, fostering a culture of safety in the laboratory.

References

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

  • Lin, G. W., & Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 956–959. [Link]

  • Tenenbaum, M. M., & Carson, W. G. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(4), 678–680. [Link]

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Foundational

3-Fluoro-5-methylisonicotinic acid hydrochloride salt properties

An In-Depth Technical Guide to 3-Fluoro-5-methylisonicotinic Acid Hydrochloride Salt For Researchers, Scientists, and Drug Development Professionals Disclaimer: 3-Fluoro-5-methylisonicotinic acid and its hydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-5-methylisonicotinic Acid Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Fluoro-5-methylisonicotinic acid and its hydrochloride salt are specialized chemical compounds primarily used for research purposes. As such, comprehensive, publicly available data is limited. This guide synthesizes available information on structurally related compounds and established chemical principles to provide a technical overview. All quantitative data, unless directly cited, should be considered estimated, and any experimental protocol should be adapted and validated under appropriate laboratory conditions.

Abstract & Introduction

3-Fluoro-5-methylisonicotinic acid hydrochloride is a halogenated pyridine carboxylic acid derivative. As a research chemical, its primary value lies in its role as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom and a methyl group onto the isonicotinic acid scaffold offers a unique combination of electronic and steric properties that can be exploited in drug design.

The fluorine atom, with its high electronegativity, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with target proteins.[1][2] These modulations are critical in the optimization of lead compounds during drug discovery.[1][2] This guide provides a detailed examination of the known and predicted properties, a plausible synthetic approach, analytical considerations, and the potential applications of this compound, with a focus on its utility for professionals in drug development.

Chemical Identity and Physicochemical Properties

The first step in utilizing any research chemical is to understand its fundamental identity and physical characteristics. The hydrochloride salt form is typically employed to improve the compound's solubility and handling stability.

Chemical Structure

Below is the chemical structure of the 3-Fluoro-5-methylisonicotinic acid cation.

Caption: Structure of 3-Fluoro-5-methylisonicotinic acid.

Properties Summary
PropertyValueSource/Basis
IUPAC Name 3-Fluoro-5-methylpyridine-4-carboxylic acid hydrochlorideNomenclature
Molecular Formula C₇H₇ClFNO₂Calculated
Molecular Weight 191.59 g/mol Calculated
CAS Number Not assigned-
Parent Compound CAS 1221590-08-4Vendor Information
Appearance White to light yellow crystalline powder (Predicted)Analogy to similar compounds[5]
Melting Point >200 °C (decomposes) (Predicted)Analogy to 2-Fluoroisonicotinic acid[5]
Solubility Soluble in water, methanol, ethanol (Predicted)General property of hydrochloride salts and similar acids[5]
pKa 2.5 - 3.5 (Predicted for carboxylic acid)Effect of electron-withdrawing fluorine on pyridine ring[1]

Synthesis and Purification

A definitive, published synthesis for 3-Fluoro-5-methylisonicotinic acid was not identified. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the oxidation of a methyl group on a pyridine ring. A common method involves the oxidation of a substituted methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).

Proposed Synthetic Workflow

The synthesis could logically proceed from the commercially available precursor, 3-Fluoro-4,5-dimethylpyridine.

G start 3-Fluoro-4,5-dimethylpyridine (Starting Material) step1 Oxidation (e.g., KMnO₄, Heat) start->step1 product 3-Fluoro-5-methylisonicotinic acid (Free Acid) step1->product step2 Salt Formation (Conc. HCl in Ether/IPA) product->step2 final_product 3-Fluoro-5-methylisonicotinic acid HCl (Final Product) step2->final_product

Caption: Proposed workflow for synthesis and salt formation.

Representative Experimental Protocol

This protocol is a representative example adapted from the synthesis of similar pyridine carboxylic acids and requires optimization.[5]

  • Oxidation:

    • To a solution of 3-Fluoro-4,5-dimethylpyridine in pyridine (as solvent), add potassium hydroxide (KOH).

    • Heat the mixture to reflux.

    • Slowly add potassium permanganate (KMnO₄) in portions, maintaining the reflux temperature. Causality: The strong oxidizing agent KMnO₄, under basic conditions and heat, selectively oxidizes one of the methyl groups to a carboxylic acid. The methyl group at position 4 is more sterically accessible for oxidation.

    • Continue heating at reflux for 2-3 hours after the final addition to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature using an ice bath.

    • Add water to dissolve the inorganic salts.

    • Carefully adjust the pH to ~1-2 with concentrated hydrochloric acid. This protonates the carboxylate to form the free carboxylic acid and also precipitates manganese dioxide (MnO₂). Trustworthiness: The pH adjustment is a critical control step. It ensures the product is in its neutral, less soluble form for extraction while also preparing for the removal of the manganese byproduct.

    • Add a suitable organic solvent, such as ethyl acetate, and filter the mixture to remove the insoluble MnO₂.

    • Separate the organic layer and extract the aqueous layer multiple times with fresh ethyl acetate to maximize yield.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-methylisonicotinic acid.

  • Purification and Salt Formation:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • To form the hydrochloride salt, dissolve the purified free acid in a minimal amount of a solvent like isopropanol or diethyl ether.

    • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ether.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the final compound is essential. Standard spectroscopic methods are used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet, likely around 2.3-2.6 ppm), the aromatic protons on the pyridine ring (two distinct signals), and a broad signal for the acidic proton of the carboxylic acid (which may exchange with D₂O). The exact chemical shifts will be influenced by the fluorine substituent.[6][7]

    • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).

    • ¹⁹F NMR: This is a crucial technique to confirm the presence and environment of the fluorine atom. A single resonance would be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak from ~2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the parent molecule. The analysis should show a prominent ion corresponding to [M+H]⁺ for the free acid.

Applications in Drug Discovery

3-Fluoro-5-methylisonicotinic acid hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a valuable scaffold or intermediate. Its utility stems from the strategic placement of its functional groups.

  • Scaffold for Lead Optimization: The carboxylic acid group provides a convenient handle for forming amide bonds, a common linkage in many drug molecules. This allows for the coupling of the fluorinated pyridine core to other fragments or pharmacophores.[8]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms, which can be crucial for tuning a drug candidate's solubility, absorption, and target engagement.[1]

  • Improving Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

  • Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, potentially increasing the potency of the drug candidate.

Safety, Handling, and Storage

As a corrosive and irritant chemical, proper laboratory procedures must be followed.

  • Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[10] In case of accidental contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[11][12] Using a secondary containment tray is recommended.[10]

  • Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations.

References

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]

  • NIH National Library of Medicine. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • OxyChem. Hydrochloric Acid Handbook. [Link]

  • Standard Operating Procedure - University of Washington. Hydrochloric Acid. [Link]

  • Google Patents.
  • YouTube. Numerical on Spectra IR,IHD and NMR (Part 1). [Link]

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Exploratory

Introduction: The Significance of Fluorinated Pyridine Scaffolds

An In-Depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-methylisonicotinate In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-methylisonicotinate

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The pyridine ring, a ubiquitous motif in biologically active compounds, is a prime candidate for such functionalization.[2][3]

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for methyl 3-fluoro-5-methylisonicotinate , a functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. We will dissect a multi-step synthesis, moving from commercially available precursors to the final target molecule. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

Part 1: Strategic Retrosynthetic Analysis

A successful synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic approach for methyl 3-fluoro-5-methylisonicotinate identifies key disconnections that lead to readily accessible starting materials. The final esterification is a standard transformation, leading us to the core challenge: the synthesis of the 3-fluoro-5-methylisonicotinic acid backbone. This acid can be envisioned as arising from the carboxylation of a 3-fluoro-5-methylpyridine intermediate, which in turn can be synthesized from a commercially available aminopyridine.

G Target Methyl 3-fluoro-5-methylisonicotinate Acid 3-Fluoro-5-methylisonicotinic Acid Target->Acid Fischer Esterification Pyridine 3-Fluoro-5-methylpyridine Acid->Pyridine C-4 Carboxylation Amine 3-Amino-5-methylpyridine (Commercial Precursor) Pyridine->Amine Balz-Schiemann Reaction

Caption: Retrosynthetic analysis of methyl 3-fluoro-5-methylisonicotinate.

This analysis outlines a three-stage forward synthesis:

  • Fluorination: Introduction of the C-3 fluorine via a Balz-Schiemann reaction.

  • Carboxylation: Installation of the C-4 carboxylic acid via directed ortho-metalation.

  • Esterification: Formation of the final methyl ester via acid-catalyzed esterification.

Part 2: The Synthetic Workflow: From Precursor to Product

The following sections provide detailed, step-by-step protocols for the synthesis of methyl 3-fluoro-5-methylisonicotinate. The causality behind experimental choices and critical process parameters are explained to ensure both technical accuracy and practical applicability.

G cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: Esterification A 3-Amino-5-methylpyridine B Diazonium Fluoroborate Salt A->B  NaNO2, HBF4 (Diazotization)   C 3-Fluoro-5-methylpyridine B->C  Heat (Thermal Decomposition)   D 3-Fluoro-5-methylisonicotinic Acid C->D  1. n-BuLi, THF 2. CO2 (s) 3. H3O+ Workup   E Methyl 3-fluoro-5- methylisonicotinate D->E  MeOH, H2SO4 (cat.) (Fischer Esterification)  

Caption: Overall synthetic workflow for methyl 3-fluoro-5-methylisonicotinate.

Stage 1: Synthesis of 3-Fluoro-5-methylpyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a proven method for introducing fluorine onto an aromatic ring by the thermal decomposition of a diazonium fluoroborate salt.[4] This approach is favored for its reliability and the accessibility of the aminopyridine starting material.

Experimental Protocol:

  • Diazotization:

    • To a stirred solution of tetrafluoroboric acid (HBF₄, 48% in H₂O), cooled to -5 °C in an ice-salt bath, add 3-amino-5-methylpyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Maintain vigorous stirring and keep the temperature below 0 °C.

    • Stir the resulting slurry at 0 °C for an additional 60 minutes. The formation of the diazonium fluoroborate salt precipitate should be observed.

  • Isolation and Decomposition:

    • Isolate the precipitated 3-methyl-5-pyridinediazonium fluoroborate salt by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum.

    • CAUTION: Dry diazonium salts can be explosive. Proceed with caution and appropriate safety shielding.

    • Gently heat the dry diazonium salt in a flask equipped for gas evolution until nitrogen evolution begins, then heat to a temperature sufficient for controlled decomposition (typically 60-85 °C).[5]

    • The crude product can be purified by distillation or column chromatography to yield pure 3-fluoro-5-methylpyridine.

Scientific Rationale: The reaction proceeds by converting the primary amino group into a diazonium salt, an excellent leaving group (N₂). The fluoroborate counter-ion (BF₄⁻) then serves as the fluoride source upon thermal decomposition, delivering F⁻ to the aromatic ring.

Stage 2: Synthesis of 3-Fluoro-5-methylisonicotinic Acid

Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization. In this step, the fluorine atom at C-3 acts as a mild ortho-directing group, guiding an organolithium base to deprotonate the C-4 position with high regioselectivity. The resulting aryllithium species is then quenched with an electrophile, in this case, carbon dioxide.

Experimental Protocol:

  • Lithiation:

    • Dissolve 3-fluoro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.

  • Carboxylation and Workup:

    • Quench the reaction by adding an excess of crushed, dry solid carbon dioxide (CO₂) to the cold solution. The CO₂ can be added directly or the reaction mixture can be transferred via cannula onto a bed of dry ice.

    • Allow the mixture to slowly warm to room temperature.

    • Add water to quench any remaining organolithium species, then acidify the aqueous layer with HCl (2M) to a pH of ~3-4 to protonate the carboxylate salt.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-fluoro-5-methylisonicotinic acid.[6]

Stage 3: Fischer Esterification to Methyl 3-fluoro-5-methylisonicotinate

The final step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] Using a large excess of methanol as both the reagent and solvent drives the equilibrium towards the desired ester product.

Experimental Protocol:

  • Reaction Setup:

    • Suspend the crude 3-fluoro-5-methylisonicotinic acid (1.0 eq) in methanol (a large excess, e.g., 20-50 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirred suspension.[9][10]

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with water and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude methyl 3-fluoro-5-methylisonicotinate.

    • Purify the final product by vacuum distillation or silica gel column chromatography.

Mechanism of Fischer Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst.

G RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ Tetrahedral_Intermediate2 R-C(OH)2-O+H-CH3 Protonated_RCOOH->Tetrahedral_Intermediate2 + CH3OH (Nucleophilic Attack) MeOH CH3OH Tetrahedral_Intermediate1 R-C(OH)(O+H2)-OCH3 Ester R-COOCH3 Tetrahedral_Intermediate1->Ester - H2O (Elimination) H_plus2 H+ Tetrahedral_Intermediate3 R-C(OH)(OH)-OCH3 Tetrahedral_Intermediate2->Tetrahedral_Intermediate3 - H+ (Deprotonation) Tetrahedral_Intermediate3->Tetrahedral_Intermediate1 + H+ (Protonation of OH) Ester->Ester Ester->H_plus2 - H+ (Catalyst Regen.) H2O H2O H_plus H+

Sources

Foundational

Whitepaper: The Strategic Role of Fluorine in Isonicotinic Acid Derivatives for Modern Drug Discovery

Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth technical analysis of the multifaceted r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth technical analysis of the multifaceted role of fluorine within the isonicotinic acid scaffold, a privileged structure in drug discovery, most famously represented by the antitubercular drug isoniazid. We will explore the profound influence of fluorine on the physicochemical and pharmacological properties of these derivatives, delving into the causal mechanisms behind its effects on acidity, lipophilicity, metabolic stability, and target binding affinity. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective on leveraging fluorine to engineer next-generation therapeutics.

The Unique Physicochemical Influence of the Fluorine Atom

Fluorine is not merely a halogen bioisostere for hydrogen or a hydroxyl group; its unique properties fundamentally alter the electronic and conformational landscape of a molecule.[1][2] Understanding these core principles is critical to rationally designing fluorinated isonicotinic acid derivatives.

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2] When placed on the pyridine ring of an isonicotinic acid derivative, this effect can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This modulation is crucial as the ionization state of the molecule governs its solubility, membrane permeability, and ability to form ionic interactions with biological targets.

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a sterically conservative substitute, minimizing disruptions to the molecule's overall shape and its fit within a target's binding pocket.[3]

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). This incredible stability makes it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family.[4] Strategically placing a fluorine atom at a site prone to oxidative metabolism can effectively block this pathway, thereby increasing the drug's metabolic stability and prolonging its half-life.[2][4]

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity is complex. A single fluorine atom can increase lipophilicity in a localized region, enhancing interactions with hydrophobic pockets in a protein target. However, heavily fluorinated groups, like the trifluoromethyl (-CF3) group, can decrease lipophilicity due to the polarized C-F bonds. This dual nature allows for fine-tuning of a molecule's overall lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]

The interplay of these properties is visualized in the diagram below, illustrating the causal chain from fluorine's intrinsic characteristics to its ultimate impact on drug efficacy.

Fluorine_Influence cluster_intrinsic Intrinsic Properties of Fluorine cluster_physicochem Physicochemical Effects cluster_pharma Pharmacological Outcomes F_Properties High Electronegativity Small van der Waals Radius High C-F Bond Energy PChem Alters pKa (Basicity) Modulates Lipophilicity (logP) Blocks Metabolic Sites Influences Conformation F_Properties->PChem Directly Causes Pharma Improved Potency & Selectivity Enhanced Bioavailability Increased Half-Life Altered Target Binding PChem->Pharma Leads To

Caption: Causal pathway from fluorine's intrinsic properties to pharmacological effects.

Synthesis of Fluorinated Isonicotinic Acid Derivatives

The synthesis of these derivatives requires specific fluorination strategies. While numerous methods exist, a common and reliable approach involves the functionalization of a pre-existing isonicotinic acid scaffold. The choice of fluorinating agent is critical and depends on the desired position and type of fluorination.

Key Reagents
  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used for introducing fluorine onto electron-rich aromatic or enolizable systems.[6]

  • Nucleophilic Fluorinating Agents: Sources like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) are used in nucleophilic aromatic substitution (SNAr) reactions, typically requiring an activated pyridine ring (e.g., with a nitro or chloro leaving group).

Experimental Protocol: Synthesis of an N-Aryl-2-fluoroisonicotinamide

This protocol describes a two-step process to synthesize a fluorinated derivative, starting from 2-chloroisonicotinic acid. This method is illustrative of a common synthetic workflow in medicinal chemistry.

Step 1: Amide Coupling

  • Rationale: To create the core amide bond which is often crucial for biological activity.

  • Procedure: a. To a solution of 2-chloroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop). b. Stir the mixture at room temperature for 2 hours until gas evolution ceases. The progress is monitored by the formation of the acid chloride. c. In a separate flask, dissolve the desired aniline derivative (e.g., 4-methoxyaniline, 1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. d. Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction with water, and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-aryl-isonicotinamide.

Step 2: Nucleophilic Fluorination (SNAr)

  • Rationale: To replace the chloro group with fluorine. The electron-withdrawing nature of the pyridine nitrogen and the amide group activate the 2-position for nucleophilic attack.

  • Procedure: a. Combine the crude 2-chloro-N-aryl-isonicotinamide (1.0 eq) and anhydrous potassium fluoride (3.0 eq) in a sealed vessel with anhydrous dimethyl sulfoxide (DMSO). b. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS. c. Cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate. d. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate. e. Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-2-fluoroisonicotinamide.

Synthesis_Workflow Start 2-Chloroisonicotinic Acid Step1 Step 1: Amide Coupling (Oxalyl Chloride, Aniline, TEA) Start->Step1 Intermediate 2-Chloro-N-Aryl-Isonicotinamide Step1->Intermediate Step2 Step 2: Nucleophilic Fluorination (SNAr) (Anhydrous KF, DMSO, Heat) Intermediate->Step2 Product N-Aryl-2-Fluoroisonicotinamide Step2->Product

Caption: General workflow for the synthesis of a 2-fluoroisonicotinamide derivative.

Structure-Activity Relationships (SAR) and Biological Impact

The introduction of fluorine can lead to dramatic changes in biological activity. Isoniazid, or isonicotinic acid hydrazide, serves as an excellent foundational model. The SAR of isoniazid is known to be highly restrictive; the pyridine heterocycle and the hydrazide moiety are both essential for its antitubercular activity.[7] Even minor modifications can abolish potency.[7]

However, introducing fluorine can be a productive strategy if done with a clear mechanistic hypothesis.

  • Target: InhA in Mycobacterium tuberculosis

    • Isoniazid is a prodrug activated by the mycobacterial enzyme KatG to form an isonicotinoyl-NAD adduct, which then inhibits the enoyl-ACP reductase InhA, a key enzyme in mycolic acid synthesis.[7]

    • Hypothesis: Fluorinating the pyridine ring could modulate the electronic properties of the isonicotinoyl radical intermediate formed during KatG activation. A 2-fluoro substituent, for example, would exert a strong electron-withdrawing effect, potentially altering the rate of activation or the stability of the subsequent adduct. This could either enhance or diminish activity, making it a critical position for investigation.

  • General Enzyme Inhibition

    • Hydrogen Bond Interactions: A C-F bond can act as a weak hydrogen bond acceptor. In an enzyme's active site, replacing a C-H with a C-F can introduce a new, favorable interaction with a hydrogen bond donor residue (e.g., the N-H of a backbone amide), thereby increasing binding affinity.

    • Altering Acidity for Ionic Bonding: As previously discussed, fluorination lowers the pKa of the pyridine nitrogen. If the protonated (cationic) form of the pyridine is required for a crucial ionic bond with an acidic residue (e.g., Asp, Glu) in the active site, then lowering the pKa could be detrimental, as less of the molecule will be protonated at physiological pH. Conversely, if the neutral form is preferred, this change would be beneficial. This highlights the necessity of understanding the target's binding mode.

The logical relationship between fluorination position and its potential effect on target binding is crucial for rational drug design.

SAR_Logic cluster_mods Fluorine Substitution Position cluster_effects Primary Effect cluster_binding Potential Impact on Binding Scaffold Isonicotinic Acid Derivative Core F2 2-Fluoro Scaffold->F2 F3 3-Fluoro Scaffold->F3 Effect2 Strong Inductive Effect on Pyridine Nitrogen F2->Effect2 Effect3 Moderate Inductive Effect Alters Dipole Moment F3->Effect3 Binding2 Alters pKa significantly May disrupt key ionic bond or enhance hydrophobic interaction Effect2->Binding2 Binding3 Fine-tunes electronics May improve H-bonding or dipole interactions Effect3->Binding3

Caption: Logical map of fluorine position and its potential impact on target interaction.

Data Summary: Physicochemical Properties

The following table summarizes the predicted and observed effects of fluorination on key physicochemical properties of a hypothetical isonicotinic acid derivative.

PropertyIsonicotinic Acid (Parent)2-Fluoro-Isonicotinic AcidEffect of FluorinationRationale
pKa (Pyridine N) ~5.0~2.5 - 3.0Decrease Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen atom.
logP -0.6~0.0 - 0.2Increase A single fluorine atom generally increases lipophilicity, which can improve membrane permeability.[5][8]
Metabolic Stability ModerateHigh Increase The C-F bond is resistant to oxidative metabolism by CYP enzymes, blocking a potential site of degradation.[2][4]
Aqueous Solubility HighModerateDecrease The increase in lipophilicity and potential changes in crystal lattice energy can lead to reduced aqueous solubility.

Applications and Future Perspectives

The strategic use of fluorine in isonicotinic acid derivatives extends beyond antitubercular agents. These compounds are being explored in diverse therapeutic areas, including:

  • Oncology: As inhibitors of kinases or other signaling proteins.

  • Neuroscience: For targeting receptors and enzymes in the central nervous system, where the ability of fluorine to enhance blood-brain barrier penetration is highly valuable.

  • Imaging: The use of the fluorine-18 (¹⁸F) isotope allows for the development of PET (Positron Emission Tomography) imaging agents.[5] A fluorinated isonicotinic acid derivative that binds selectively to a target of interest (e.g., an enzyme overexpressed in tumors) can be radiolabeled with ¹⁸F, enabling non-invasive visualization and diagnosis.[9]

The future of this field lies in the continued development of novel synthetic methods, particularly late-stage fluorination techniques that allow for the introduction of fluorine at the final steps of a synthesis. This enables the rapid generation of diverse libraries of fluorinated analogs for screening, accelerating the drug discovery process.

Conclusion

Fluorine is a powerful tool in the arsenal of the medicinal chemist. Its role in the design of isonicotinic acid derivatives is a clear example of how a single atomic substitution can be strategically employed to overcome pharmacological liabilities. By carefully considering its effects on pKa, lipophilicity, and metabolic stability, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of target biology deepens and synthetic methodologies advance, the "magic bullet" of fluorine will continue to be instrumental in developing the next generation of innovative medicines based on the versatile isonicotinic acid scaffold.

References

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  • (n.d.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI.
  • (n.d.). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. PubMed.
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-methylisonicotinic Acid

Introduction: Strategic Importance in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The focus of this guide is the Suzuki-Miyaura coupling of 3-fluoro-5-methylisonicotinic acid, a versatile building block in drug discovery. The strategic incorporation of a fluorinated, methylated pyridine core allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Mastering the coupling of this substrate is therefore of significant interest to researchers in medicinal chemistry and drug development.

This document provides a comprehensive technical guide, including detailed protocols, for the successful execution of the Suzuki-Miyaura coupling of 3-fluoro-5-methylisonicotinic acid. We will address the inherent challenges posed by this substrate, such as the presence of a potentially interfering carboxylic acid group and the electronic effects of the fluorine substituent. Two primary protocols are presented: a direct coupling method and a more robust approach involving the protection of the carboxylic acid moiety as an ester.

Mechanistic Considerations and Substrate-Specific Challenges

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.

Several factors specific to 3-fluoro-5-methylisonicotinic acid warrant careful consideration:

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the basic conditions typically employed in Suzuki couplings, potentially neutralizing the base and hindering the reaction. Furthermore, the carboxylate group can coordinate to the palladium center, leading to catalyst inhibition. A significant side reaction to consider is the potential for decarboxylation under thermal and basic conditions, particularly with palladium catalysis.[3][4] While isonicotinic acids are generally more stable towards decarboxylation than picolinic acids, the specific reaction conditions must be carefully chosen to minimize this risk.[5]

  • The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the pyridine ring, which can affect the rate of oxidative addition. The interplay of electronic effects from the fluorine, methyl, and carboxylic acid groups will ultimately determine the overall reactivity of the substrate.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The choice of appropriate ligands is crucial to mitigate this effect and maintain catalytic activity.

Experimental Protocols

Two primary strategies for the Suzuki-Miyaura coupling of 3-fluoro-5-methylisonicotinic acid are presented below. Protocol A details the direct coupling of the free acid, which may be suitable for certain substrates and offers a more atom-economical approach. Protocol B describes a more universally applicable method involving the protection of the carboxylic acid as a methyl ester, which circumvents the potential issues associated with the free acid.

Protocol A: Direct Suzuki-Miyaura Coupling of 3-Fluoro-5-methylisonicotinic Acid

This protocol is designed for the direct coupling of the free carboxylic acid. Success may be substrate-dependent, and careful optimization of the base and reaction temperature is recommended to minimize potential side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, combine 3-fluoro-5-methylisonicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq. or Cs₂CO₃, 3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%). The use of modern, bulky, and electron-rich ligands is highly recommended for this challenging substrate.[6][7][8]

  • Solvent Addition and Degassing: Add a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture thereof with water). Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to acidic (pH ~3-4) with 1M HCl to protonate the product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Table 1: Recommended Conditions for Direct Coupling

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands enhance catalytic activity for heteroaryl substrates.[6][8][9]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective in promoting transmetalation.
Solvent 1,4-Dioxane, Toluene, or Dioxane/H₂OAprotic solvents are generally preferred; the addition of water can sometimes accelerate the reaction.
Temperature 80-110 °CSufficient to drive the reaction to completion while minimizing decarboxylation.
Protocol B: Suzuki-Miyaura Coupling via Methyl Ester Protection

This two-step protocol is generally more robust and higher-yielding, as it mitigates the complications arising from the free carboxylic acid.

Part 1: Esterification of 3-Fluoro-5-methylisonicotinic Acid

  • Reaction Setup: To a solution of 3-fluoro-5-methylisonicotinic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-fluoro-5-methylisonicotinate.

Part 2: Suzuki-Miyaura Coupling of Methyl 3-Fluoro-5-methylisonicotinate

  • Reagent Preparation: In a dry reaction vessel, combine methyl 3-fluoro-5-methylisonicotinate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq. or KF, 3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf), 5 mol% or a modern precatalyst like XPhos-Pd-G2, 2-5 mol%).[7]

  • Solvent Addition and Degassing: Add a suitable solvent (e.g., 1,4-dioxane/water (4:1) or DMF). Degas the mixture as described in Protocol A.

  • Reaction Execution: Heat the reaction mixture (typically 80-100 °C) under an inert atmosphere and monitor its progress.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude ester by column chromatography.

Part 3: Hydrolysis of the Methyl Ester (Saponification)

  • Reaction Setup: Dissolve the purified coupled ester in a mixture of THF and water. Add an excess of a base (e.g., LiOH or NaOH, 3-5 eq.).

  • Reaction Execution: Stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Work-up and Isolation: Acidify the reaction mixture with 1M HCl to a pH of ~3-4. Extract the product with a suitable organic solvent. Dry the combined organic extracts, filter, and concentrate to yield the final coupled carboxylic acid.

Table 2: Recommended Conditions for the Protected Route

StepParameterRecommended ConditionsRationale
Esterification Acid CatalystH₂SO₄ (catalytic)Efficiently catalyzes the Fischer esterification.
SolventMethanolServes as both solvent and reagent.
Suzuki Coupling Palladium PrecatalystPdCl₂(dppf), XPhos-Pd-G2Highly effective for heteroaryl couplings with broad functional group tolerance.[6][7]
BaseK₂CO₃, KFMilder bases are often sufficient for the ester substrate.
SolventDioxane/H₂O, DMFCommon and effective solvent systems for Suzuki couplings.
Hydrolysis BaseLiOH, NaOHStandard conditions for the saponification of methyl esters.
SolventTHF/H₂OEnsures solubility of both the ester and the base.

Visualization of Key Processes

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Ar-R' Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for the Protected Suzuki Coupling Protocol

Workflow Start 3-Fluoro-5-methylisonicotinic Acid Esterification Step 1: Esterification (MeOH, H+) Start->Esterification Ester_Product Methyl 3-Fluoro-5-methylisonicotinate Esterification->Ester_Product Suzuki_Coupling Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Ester_Product->Suzuki_Coupling Coupled_Ester Coupled Ester Product Suzuki_Coupling->Coupled_Ester Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Coupled_Ester->Hydrolysis Final_Product Final Coupled Carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow for the protected Suzuki coupling of 3-fluoro-5-methylisonicotinic acid.

Conclusion and Best Practices

The Suzuki-Miyaura coupling of 3-fluoro-5-methylisonicotinic acid is a powerful transformation for the synthesis of novel, functionalized pyridine derivatives for applications in drug discovery and materials science. While the direct coupling of the free acid is feasible, the protocol involving protection of the carboxylic acid as a methyl ester offers a more reliable and generally higher-yielding route. The use of modern, bulky phosphine ligands and appropriate palladium precatalysts is crucial for achieving high efficiency with this electron-deficient and potentially coordinating heteroaromatic substrate. Careful control of reaction conditions, particularly temperature and base selection, is essential to minimize side reactions such as decarboxylation. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this important synthetic transformation.

References

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  • Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1), 1-19. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling of Potassium Phenyltrifluoroborate with Aryl and Heteroaryl Bromides in Aqueous Media. Organic Syntheses, 89, 443. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Denmark, S. E., & Kassel, S. H. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 54(17), 3362–3376. [Link]

  • Sołoducho, J., Olech, K., Świst, A., & Zając, D. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1), 1-19. [Link]

  • Reddy, V. P., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Tetrahedron Letters, 60(4), 329-333. [Link]

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  • Harriman, A., et al. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (3), 368-376. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). PNNL. [Link]

  • Ghaffari, M. T., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35845–35857. [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4846-4871. [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 87, 270. [Link]

  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 137–145. [Link]

  • Dunn, G. E., & Thimm, H. F. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 57(9), 1093-1097. [Link]

  • Tomita, K., et al. (2020). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Angewandte Chemie International Edition, 59(38), 16499-16504. [Link]

  • Rueda-Espinosa, J. (2022). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Doctoral dissertation, University of Calgary). [Link]

  • Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(48), 12059-12063. [Link]

  • Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(21), 8493–8497. [Link]

Sources

Application

Application Notes and Protocols for Amide Bond Formation with 3-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 3-Fluoro-5-methylisonicotinic Acid in Medicinal Chemistry 3-Fluoro-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-Fluoro-5-methylisonicotinic Acid in Medicinal Chemistry

3-Fluoro-5-methylisonicotinic acid is a key building block in contemporary drug discovery, prized for its unique electronic and structural properties. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of a fluorine atom and a methyl group allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen can significantly influence the reactivity of the carboxylic acid group, presenting both challenges and opportunities in the synthesis of amide derivatives. This document provides a detailed guide to navigating the intricacies of amide bond formation with this valuable substrate, offering robust protocols and a discussion of the underlying chemical principles.

Chemical Principles and Challenges

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine, and is one of the most frequently utilized transformations in medicinal chemistry.[1] The fundamental principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2] However, the direct reaction of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.

The electronic properties of 3-Fluoro-5-methylisonicotinic acid make its carboxylic acid group less nucleophilic and more challenging to activate compared to simple alkyl or aryl carboxylic acids. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine substituent, can render the carboxyl group less reactive.[1][3] Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

Common challenges in amide synthesis with such substrates include:

  • Sluggish reaction rates: Due to the reduced nucleophilicity of the carboxylate.[1]

  • Side reactions: Depending on the coupling reagent, side reactions such as the formation of N-acylurea byproducts with carbodiimides can occur.[4]

  • Purification difficulties: Removal of coupling reagents and their byproducts can be challenging.

Recommended Coupling Strategies

Two primary strategies have proven effective for the amide coupling of challenging carboxylic acids like 3-Fluoro-5-methylisonicotinic acid: uronium/aminium-based reagents and carbodiimide-based reagents, often with the use of additives.

Uronium/Aminium-Based Reagents: The HATU Protocol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for difficult couplings.[1][5] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[6]

Reaction Mechanism with HATU:

HATU_Mechanism RCOOH 3-Fluoro-5-methyl- isonicotinic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate -H+ HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Byproduct Tetramethylurea HATU->Byproduct byproduct formation Base Base (e.g., DIPEA) Amine R'-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Carboxylate->ActiveEster + HATU ActiveEster->Tetrahedral_Intermediate + R'-NH2 Amide Amide Product Tetrahedral_Intermediate->Amide - HOAt HOAt HOAt Tetrahedral_Intermediate->HOAt EDC_HOBt_Workflow cluster_activation Activation cluster_coupling Coupling RCOOH 3-Fluoro-5-methyl- isonicotinic acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt ActiveEster HOBt Active Ester HOBt->ActiveEster Amine R'-NH2 Amide Amide Product Amine->Amide Acylisourea->ActiveEster + HOBt Urea EDC-Urea Byproduct Acylisourea->Urea byproduct formation ActiveEster->Amide + R'-NH2

Sources

Method

Application Note: Synthesis of Novel Kinase Inhibitors Utilizing a Fluorinated Pyridine Scaffold

Introduction: The Strategic Role of Fluorinated Pyridines in Kinase Inhibition The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting inhibitor.[1][2] The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and create unique non-covalent interactions with the kinase active site, potentially enhancing binding affinity and selectivity.[3][4][5]

3-Fluoro-5-methylisonicotinic acid is a particularly valuable building block for the synthesis of kinase inhibitors. The fluorine atom at the 3-position and the methyl group at the 5-position provide a unique substitution pattern that can be exploited to probe the topology of the kinase active site. This application note provides a detailed protocol for the synthesis of a representative kinase inhibitor using 3-Fluoro-5-methylisonicotinic acid as a key starting material, highlighting the practical considerations and the underlying chemical principles.

Synthetic Strategy: Amide Coupling as a Key Transformation

The synthesis of many kinase inhibitors involves the formation of an amide bond between a heterocyclic carboxylic acid and a substituted aniline or other amino-functionalized fragment. This approach is modular, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. In this protocol, we will employ a standard amide coupling reaction to link 3-Fluoro-5-methylisonicotinic acid with a commercially available substituted aniline, a common motif in kinase inhibitor design.

The overall synthetic workflow is depicted below:

G A 3-Fluoro-5-methylisonicotinic acid B Activation of Carboxylic Acid A->B Coupling Reagents (e.g., HATU, DIPEA) C Amide Bond Formation B->C D Target Kinase Inhibitor C->D Purification E Substituted Aniline E->C

Caption: General workflow for the synthesis of a kinase inhibitor via amide coupling.

Experimental Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol details the synthesis of N-(3-chloro-4-fluorophenyl)-3-fluoro-5-methylisonicotinamide, a hypothetical but representative kinase inhibitor.

Materials and Reagents
ReagentSupplierCAS Number
3-Fluoro-5-methylisonicotinic acidVarious1211578-10-7
3-Chloro-4-fluoroanilineMajor Suppliers367-21-5
HATUSigma-Aldrich148893-10-1
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-5
Dimethylformamide (DMF), anhydrousSigma-Aldrich68-12-2
Dichloromethane (DCM)Fisher Scientific75-09-2
Ethyl acetate (EtOAc)Fisher Scientific141-78-6
HexanesFisher Scientific110-54-3
Saturated aqueous sodium bicarbonateIn-house prep.N/A
BrineIn-house prep.N/A
Anhydrous sodium sulfateSigma-Aldrich7757-82-6
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-5-methylisonicotinic acid (1.0 eq, e.g., 155 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dimethylformamide (DMF, 5 mL) to the flask and stir at room temperature until the acid is fully dissolved.

  • Addition of Amine: To the solution, add 3-chloro-4-fluoroaniline (1.0 eq, 145.5 mg, 1.0 mmol).

  • Addition of Coupling Reagent and Base: Add HATU (1.1 eq, 418 mg, 1.1 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq, 0.35 mL, 2.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-50% EtOAc/hexanes) to afford the pure N-(3-chloro-4-fluorophenyl)-3-fluoro-5-methylisonicotinamide.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Rationale and Scientific Insights

The choice of HATU as the coupling reagent is based on its high efficiency and low rate of epimerization for chiral substrates. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the formation of the active ester intermediate. The aqueous workup is designed to remove the DMF solvent and any water-soluble byproducts.

The 3-fluoro-5-methylisonicotinic acid moiety in the final product is expected to play a crucial role in its interaction with the target kinase. The fluorine atom can engage in favorable electrostatic interactions or hydrogen bonds with the protein backbone or side chains.[3] The methyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity. The substituted aniline portion of the molecule can be varied to optimize interactions with other regions of the kinase active site, demonstrating the modularity of this synthetic approach.

Kinase Inhibition Assay (General Protocol)

To evaluate the biological activity of the synthesized compound, a kinase inhibition assay would be performed. A common method is a radiometric assay or a fluorescence-based assay.

G A Kinase, Substrate, ATP B Incubate with Inhibitor A->B C Initiate Reaction B->C D Measure Kinase Activity C->D E Synthesized Inhibitor E->B

Caption: General workflow for a kinase inhibition assay.

A representative protocol would involve incubating the kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the synthesized inhibitor. The amount of phosphorylated substrate is then quantified, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined.

Conclusion

3-Fluoro-5-methylisonicotinic acid is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The straightforward and robust amide coupling protocol described herein allows for the efficient synthesis of a diverse range of potential inhibitors. The strategic incorporation of the 3-fluoro-5-methylpyridine moiety offers a promising avenue for the development of potent and selective kinase inhibitors for therapeutic applications.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Angene International Limited. 3-Fluoro-5-methylisonicotinic acid. [Link]

  • Lin, Y. H., & Lin, C. H. (2020). Synthesis and biological evaluation of novel pyrimidine-based derivatives as potent Aurora kinase inhibitors. Molecules, 25(11), 2634. [Link]

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Application

Application Notes & Protocols: 3-Fluoro-5-methylisonicotinic Acid as a Fragment in Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Pyridine Fragments Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridine Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1] By screening small, low-complexity molecules (fragments) at high concentrations, FBDD allows for the exploration of chemical space with high efficiency, often yielding hits with superior ligand efficiency.[2] Within the vast landscape of available fragments, pyridine-based scaffolds are of particular interest due to their prevalence in numerous FDA-approved drugs and their ability to form key interactions with biological targets.

This guide focuses on the strategic application of 3-fluoro-5-methylisonicotinic acid , a specifically substituted pyridine fragment, in drug design. The deliberate incorporation of a fluorine atom and a methyl group onto the isonicotinic acid core imparts a unique combination of physicochemical properties that can be strategically exploited to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. While direct applications of this exact fragment are not extensively documented, this guide will leverage data from closely related analogs and predictive methodologies to provide a comprehensive framework for its use.

Physicochemical Properties and Design Rationale

The strategic placement of substituents on the pyridine ring significantly influences the molecule's properties. The introduction of a fluorine atom can modulate the pKa of the pyridine nitrogen and the carboxylic acid, impact lipophilicity, and introduce a potential hydrogen bond acceptor.[3] The methyl group provides a vector for probing hydrophobic pockets within a target's binding site.

Predicted Physicochemical Properties of 3-Fluoro-5-methylisonicotinic Acid:

PropertyPredicted ValueRationale for Impact in Drug Design
pKa (Pyridine Nitrogen) ~3.5 - 4.5The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen compared to isonicotinic acid, reducing the likelihood of off-target interactions with acidic biopolymers.
pKa (Carboxylic Acid) ~4.0 - 5.0The fluorine atom can slightly increase the acidity of the carboxylic acid, influencing its ionization state at physiological pH and its potential to form salt bridges or hydrogen bonds.
logP ~1.5 - 2.5The combination of the lipophilic methyl group and the hydrophilic carboxylic acid, modulated by the fluorine atom, results in a balanced lipophilicity suitable for many drug targets.

Note: These values are estimations based on computational predictions and analysis of related compounds. Experimental determination is recommended for project-specific applications.

The combination of a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (fluorine and pyridine nitrogen), and a hydrophobic group (methyl) in a well-defined, rigid scaffold makes 3-fluoro-5-methylisonicotinic acid a versatile fragment for probing a variety of protein binding sites.

Synthesis Protocol

synthesis_workflow target 3-Fluoro-5-methylisonicotinic acid intermediate1 Methyl 3-fluoro-5-methylisonicotinate target->intermediate1 Hydrolysis intermediate2 3-Fluoro-5-methyl-4-cyanopyridine intermediate1->intermediate2 Esterification intermediate3 3-Bromo-5-fluoro-4-methylpyridine intermediate2->intermediate3 Cyanation starting_material Commercially Available Pyridine Precursor intermediate3->starting_material Halogenation/ Functional Group Interconversion

Figure 1: Retrosynthetic analysis for 3-fluoro-5-methylisonicotinic acid.

Proposed Forward Synthesis:

Step 1: Synthesis of 3-Bromo-5-fluoro-4-methylpyridine A suitable commercially available substituted pyridine, such as a lutidine derivative, could be selectively brominated and fluorinated using established methods. For instance, diazotization of an aminopyridine followed by a Schiemann reaction or a related fluorination protocol can introduce the fluorine atom.

Step 2: Cyanation to 3-Fluoro-5-methyl-4-cyanopyridine The bromo-substituted intermediate can be converted to the corresponding nitrile via a palladium-catalyzed cyanation reaction, for example, using zinc cyanide and a palladium catalyst such as Pd(PPh₃)₄.

Step 3: Hydrolysis to 3-Fluoro-5-methylisonicotinic Acid The nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide followed by acidic workup would yield the desired product.

Detailed Protocol (Hypothetical):

  • To a solution of 3-bromo-5-fluoro-4-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The causality behind using a palladium catalyst is its ability to facilitate the carbon-carbon bond formation between the pyridine ring and the cyanide group.

  • Degas the mixture with argon for 15 minutes and then heat to 120 °C for 12 hours. This is to ensure an inert atmosphere and provide sufficient energy for the reaction to proceed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. This separates the organic product from the aqueous phase.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This removes residual water and solvent.

  • Purify the crude 3-fluoro-5-methyl-4-cyanopyridine by column chromatography on silica gel.

  • Dissolve the purified nitrile in a 1:1 mixture of concentrated hydrochloric acid and water and heat to reflux for 6 hours. This step hydrolyzes the nitrile to the carboxylic acid.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a concentrated sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3-fluoro-5-methylisonicotinic acid.

Application in Fragment-Based Screening and Hit-to-Lead Optimization

The true value of 3-fluoro-5-methylisonicotinic acid lies in its application as a starting point for generating more potent and selective drug candidates. The general workflow for its use in an FBDD campaign is illustrated below.

fbdd_workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization screening Fragment Screening (e.g., SPR, NMR, X-ray) hit_validation Hit Validation (Orthogonal Assays) screening->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar fragment_growing Fragment Growing sar->fragment_growing fragment_merging Fragment Merging sar->fragment_merging fragment_linking Fragment Linking sar->fragment_linking lead_candidate Lead Candidate fragment_growing->lead_candidate fragment_merging->lead_candidate fragment_linking->lead_candidate

Figure 2: General workflow for FBDD using 3-fluoro-5-methylisonicotinic acid.

Protocol for a Surface Plasmon Resonance (SPR)-Based Fragment Screen:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The choice of immobilization strategy is crucial to ensure the protein remains active and accessible.

  • Fragment Library Preparation: Prepare a stock solution of 3-fluoro-5-methylisonicotinic acid and other fragments in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM). Create a dilution series in the running buffer.

  • SPR Screening: Inject the fragment solutions over the immobilized protein surface and a reference surface. Monitor the change in response units (RU) to detect binding. The use of a reference surface helps to subtract non-specific binding effects.

  • Hit Validation: For fragments that show a binding response, perform a dose-response analysis to determine the dissociation constant (KD). A true hit should exhibit a concentration-dependent binding signal. Validate the hit using an orthogonal biophysical method, such as Thermal Shift Assay (TSA) or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure the observed binding is not an artifact of the primary screening technique.

Hit-to-Lead Optimization Strategies:

Once 3-fluoro-5-methylisonicotinic acid is validated as a hit, its low molecular weight and simple structure provide multiple vectors for chemical elaboration.

  • Fragment Growing: This is the most common strategy where chemical modifications are made to the initial fragment to extend into adjacent binding pockets and increase affinity. For 3-fluoro-5-methylisonicotinic acid, the carboxylic acid provides a key attachment point for amide coupling to explore interactions in one direction, while the pyridine ring can be further functionalized.

  • Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both fragments.

  • Fragment Linking: If two fragments bind to distinct, nearby sites, they can be connected with a suitable linker to create a larger, higher-affinity molecule.

Case Study Analogue: Fluorinated Pyridines as Kinase Inhibitors

While a specific case study for 3-fluoro-5-methylisonicotinic acid is lacking, the utility of fluorinated pyridine fragments is well-documented in the discovery of kinase inhibitors.[4] For example, in the development of certain kinase inhibitors, a fluorinated aminopyridine fragment has been identified as a key hinge-binding motif. The fluorine atom can enhance binding affinity through interactions with the protein backbone and modulate the pKa of the pyridine nitrogen to optimize interactions. Subsequent structure-activity relationship (SAR) studies often involve modifying substituents on the pyridine ring to improve potency and selectivity. This provides a strong rationale for the potential of 3-fluoro-5-methylisonicotinic acid as a valuable fragment in similar drug discovery campaigns.

Conclusion

3-Fluoro-5-methylisonicotinic acid represents a strategically designed fragment with significant potential in fragment-based drug discovery. Its unique combination of a fluorinated pyridine core, a methyl group for hydrophobic probing, and a carboxylic acid for polar interactions makes it a versatile tool for identifying and optimizing novel drug candidates. While further experimental validation is required, the principles and protocols outlined in this guide, based on established medicinal chemistry knowledge and data from analogous compounds, provide a solid foundation for researchers to incorporate this promising fragment into their drug discovery programs.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

  • de la Cruz, R., & Hubbard, R. E. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 66(5), 549–560. [Link]

  • Asif, M. (2014). Synthesis and Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 30(2), 517-526. [Link]

  • Jadhav, S. A., & Singh, S. K. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 903–926. [Link]

  • Olifir, O. S., Olifir, G. V., Zhemera, A. V., Mykhailiuk, P. K., & Zaporozhets, O. A. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated N‐heterocycles. ChemistrySelect, 8(21), e202300898. [Link]

  • RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. Retrieved from [Link]

  • Javed, I., Al-Rashida, M., Uroos, M., Ali, A., & Khan, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Undheim, K., & Benneche, T. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(9), 3293–3298. [Link]

  • Nielsen, T. E., & Hansen, F. K. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(52), 23594-23600. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (2013).
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  • US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. (2022).
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Request PDF. (n.d.). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. ResearchGate. [Link]

  • de Esch, I. J. P., Erlanson, D. A., Jahnke, W., Johnson, C. N., & Walsh, L. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters, 13(1), 84–99. [Link]

  • Paderes, M. C., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5479-5491. [Link]

  • van der Veken, P., et al. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 10(3), 441-447. [Link]

  • El-Gazzar, M. G., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6591. [Link]

  • PubChem. (n.d.). Isonicotinic acid hydrazide P-aminosalicylate salt. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID. Retrieved from [Link]

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Method

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-methylisonicotinic Acid Esters

Introduction: Strategic Importance in Medicinal Chemistry The 3-fluoro-5-methylisonicotinic acid scaffold is a privileged core structure in modern drug discovery. Isonicotinic acid and its derivatives are foundational to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 3-fluoro-5-methylisonicotinic acid scaffold is a privileged core structure in modern drug discovery. Isonicotinic acid and its derivatives are foundational to a wide range of pharmaceuticals, including treatments for tuberculosis, cancer, diabetes, and neurodegenerative diseases.[1][2][3][4][5] The strategic placement of a fluorine atom and a methyl group on the pyridine ring allows for fine-tuning of physicochemical properties such as metabolic stability, pKa, and binding interactions. Fluorine, with its high electronegativity and small size, can modulate electronic properties and block metabolic oxidation sites, while the methyl group can provide beneficial steric interactions and improve lipophilicity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[6][7] Applying these powerful transformations to 3-fluoro-5-methylisonicotinic acid esters opens a gateway to a vast chemical space, allowing researchers to rapidly generate libraries of novel compounds for biological screening. This guide provides a detailed technical overview and actionable protocols for the successful application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to this valuable substrate class.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for troubleshooting and optimizing reactions.[8] The process is a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. While specific details can vary, the generally accepted core mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., a bromo- or chloro-substituted isonicotinate), forming a Pd(II) complex.[7][9] The electron-deficient nature of the fluorinated pyridine ring generally facilitates this step.

  • Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, a base-activated organoboron compound (e.g., a boronic acid) transfers its organic group to the Pd(II) center.[9][10]

    • In the Sonogashira reaction, a copper(I) acetylide (formed from a terminal alkyne) typically transfers the alkynyl group to the palladium complex.

    • In the Buchwald-Hartwig amination, the amine substrate coordinates to the palladium, and a base facilitates the deprotonation to form a palladium-amido complex.[11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX L₂Pdᴵᴵ(Ar)(X) OxAdd->PdII_RX Transmetalation Transmetalation / Amine Coordination PdII_RX->Transmetalation R-M or R₂NH PdII_R_R L₂Pdᴵᴵ(Ar)(Nu) Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim Ar-Nu RedElim->Pd0

A generalized catalytic cycle for Pd-catalyzed cross-coupling.

Key Reagents: Choosing the Right Tools for the Job

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Precatalysts & Ligands

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from a complex like Pd₂(dba)₃.[6] The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

  • For Suzuki-Miyaura & Sonogashira: Bidentate phosphine ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) and Xantphos are often reliable choices, offering good stability and promoting efficient reductive elimination.[6]

  • For Buchwald-Hartwig Amination: Sterically hindered, electron-rich biarylphosphine ligands are essential for coupling with a wide range of amines. Ligands like XPhos , SPhos , and RuPhos are state-of-the-art and often provide superior results, especially for less reactive aryl chlorides or challenging amine substrates.[6][11]

Base and Solvent Selection
  • Base: The base plays multiple roles. In Suzuki-Miyaura coupling, it activates the boronic acid for transmetalation.[10][12] In Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine-palladium complex.[13] For Sonogashira coupling, an amine base like Et₃N or DIPEA is often used.

  • Solvent: The choice of solvent depends on the specific reaction and the solubility of the reagents. Anhydrous, deoxygenated solvents are mandatory. Common choices include 1,4-dioxane , toluene , THF , and DMF . For Suzuki couplings, aqueous mixtures (e.g., dioxane/water) are often used to help dissolve the inorganic base.

Application Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize C-C coupled biaryl or heteroaryl derivatives of 3-fluoro-5-methylisonicotinic acid esters.

Principle: A palladium catalyst facilitates the coupling of an aryl halide (e.g., 2-chloro-3-fluoro-5-methylisonicotinate) with an organoboron reagent. This reaction is highly versatile and tolerates a wide range of functional groups.[10][14][15][16]

Materials:

  • Ethyl 2-chloro-3-fluoro-5-methylisonicotinate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ethyl 2-chloro-3-fluoro-5-methylisonicotinate, the arylboronic acid, the base (K₂CO₃), and the palladium catalyst (Pd(dppf)Cl₂).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the deoxygenated dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O10080-90
Thiophene-2-boronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10075-88
Pyridine-3-boronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9570-85

Application Protocol 2: Sonogashira Coupling

Objective: To synthesize C(sp²)-C(sp) coupled alkynyl derivatives of 3-fluoro-5-methylisonicotinic acid esters.

Principle: A palladium catalyst and a copper(I) co-catalyst are used to couple an aryl halide with a terminal alkyne.[17][18][19] This reaction is a powerful tool for introducing linear alkynyl moieties.

Materials:

  • Ethyl 2-iodo-3-fluoro-5-methylisonicotinate (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, can also be used as solvent)

  • Anhydrous THF or DMF, deoxygenated

  • Standard glassware, inert atmosphere setup

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ethyl 2-iodo-3-fluoro-5-methylisonicotinate, Pd catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, deoxygenated THF and the amine base (e.g., Et₃N).

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25-4088-96
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMF5090-98
1-HexynePd(PPh₃)₄ / CuIEt₃NTHF4085-92
Propargyl AlcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF2580-90

Application Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize C-N coupled amine derivatives of 3-fluoro-5-methylisonicotinic acid esters.

Principle: A palladium catalyst, in concert with a specialized bulky phosphine ligand and a strong base, facilitates the coupling of an aryl halide with a primary or secondary amine.[11][13][20][21]

Materials:

  • Ethyl 2-chloro-3-fluoro-5-methylisonicotinate (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or LHMDS (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane, deoxygenated

  • Standard glassware, inert atmosphere setup (glovebox recommended for handling base)

Step-by-Step Procedure:

  • Glovebox Recommended: To a dry Schlenk flask or vial inside a glovebox, add the palladium precatalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOt-Bu).

  • Add the ethyl 2-chloro-3-fluoro-5-methylisonicotinate and the deoxygenated solvent (toluene).

  • Add the amine substrate.

  • Seal the vessel, remove from the glovebox, and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (Example)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10090-97
AnilinePd₂(dba)₃ / SPhosLHMDSDioxane11080-90
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene10085-95
n-ButylaminePd₂(dba)₃ / XPhosNaOt-BuToluene9088-96

General Workflow and Troubleshooting

A successful cross-coupling experiment requires careful attention to detail, particularly regarding the exclusion of oxygen.

Experimental_Workflow Figure 2: General Experimental Workflow prep Reagent Prep (Dry Solvents, Degas) setup Inert Atmosphere Setup (Schlenk Line / Glovebox) prep->setup addition Reagent Addition (Solids first, then liquids) setup->addition reaction Reaction (Heating & Stirring) addition->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor workup Quench & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis

A typical workflow for palladium-catalyzed cross-coupling reactions.

Common Issues & Solutions:

  • Problem: No or low conversion.

    • Cause: Inactive catalyst due to oxygen exposure; poor quality reagents; incorrect base or solvent.

    • Solution: Ensure all solvents are rigorously deoxygenated. Use fresh, high-purity reagents. Re-evaluate the choice of ligand and base for the specific substrate combination.

  • Problem: Formation of side products (e.g., homocoupling of boronic acid).

    • Cause: Reaction temperature too high; incorrect stoichiometry; catalyst decomposition.

    • Solution: Lower the reaction temperature. Use a slight excess (1.2 equiv) of the nucleophilic partner. Ensure a robust ligand is used to prevent palladium black formation.

  • Problem: Difficulty in purification.

    • Cause: Catalyst residues; closely eluting byproducts.

    • Solution: Filter the crude reaction mixture through a plug of Celite or silica before concentration. Optimize chromatography conditions, potentially using a different solvent system or gradient.

Conclusion

The palladium-catalyzed cross-coupling of 3-fluoro-5-methylisonicotinic acid esters is a robust and versatile strategy for the synthesis of novel chemical entities. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of functionalized pyridines. The protocols outlined in this guide provide a solid foundation for developing new derivatives for applications in drug discovery, agrochemicals, and materials science.

References

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  • Amijs, C. H. M., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Qiu, Z., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]

  • Koorbanally, N. A., et al. (2018). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. [Link]

  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Grewal, G., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]

  • Arvela, R. K., & Leadbeater, N. E. (2005). Microwave-promoted Heck coupling using ultralow metal catalyst concentrations. The Journal of Organic Chemistry. [Link]

  • HAL open science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL open science. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

  • National Institutes of Health. (n.d.). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Bîcu, E., et al. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

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  • Scott E. Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
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  • Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link]

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Application

Application Notes and Protocols for 3-Fluoro-5-methylisonicotinic Acid in Agricultural Chemistry

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Potential of 3-Fluoro-5-methylisonicotinic Acid in Modern Agriculture 3-Fluoro-5-methylisonicotinic acid is a fluorinated pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of 3-Fluoro-5-methylisonicotinic Acid in Modern Agriculture

3-Fluoro-5-methylisonicotinic acid is a fluorinated pyridine carboxylic acid, a class of compounds recognized for its significant biological activity and prevalence in agrochemical research. The incorporation of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced efficacy, greater stability, and modified selectivity. Pyridine carboxylic acids, in particular, have a well-documented history as potent herbicides that function as synthetic auxins, disrupting normal plant growth processes.[1]

This guide provides a comprehensive overview of the potential applications of 3-Fluoro-5-methylisonicotinic acid in agricultural chemistry, with a focus on its hypothesized role as a novel herbicide. We will explore its synthesis, proposed mechanism of action, and detailed protocols for its evaluation. The information presented herein is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate the agricultural potential of this and similar molecules.

Synthesis and Characterization

The synthesis of fluorinated pyridine carboxylic acids can be achieved through various established chemical routes. A plausible synthetic pathway for 3-Fluoro-5-methylisonicotinic acid may involve the oxidation of a corresponding substituted quinoline, followed by decarboxylation, a method that has been successfully employed for similar compounds.[2]

A generalized laboratory-scale synthesis protocol is outlined below.

Protocol 1: Synthesis of 3-Fluoro-5-methylisonicotinic Acid

Objective: To synthesize 3-Fluoro-5-methylisonicotinic acid from a suitable precursor.

Materials:

  • 3-Fluoro-5-methylquinoline (precursor)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Organic solvent (e.g., ethanol)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-5-methylquinoline in an appropriate solvent. Slowly add an aqueous solution of potassium permanganate while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with sulfuric acid. If excess permanganate is present, it can be quenched by the addition of sodium bisulfite.

  • Isolation of Intermediate: The resulting precipitate, 3-fluoro-5-methylquinolinic acid, is collected by filtration and washed with cold water.

  • Decarboxylation: Heat the isolated 3-fluoro-5-methylquinolinic acid to approximately 150-220°C.[2] This will induce decarboxylation, yielding the crude 3-Fluoro-5-methylisonicotinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Hypothesized Mode of Action: A Synthetic Auxin Herbicide

Pyridine carboxylic acids are well-established as synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to an uncontrolled and disorganized growth response, ultimately resulting in plant death.

The proposed mechanism of action for 3-Fluoro-5-methylisonicotinic acid is as follows:

  • Uptake and Translocation: The compound is absorbed by the roots and/or foliage of the plant and translocated throughout the plant via the xylem and phloem.

  • Binding to Auxin Receptors: In the plant cells, it binds to and activates auxin receptors, such as the F-box proteins (e.g., TIR1/AFB).

  • Derepression of Auxin-Responsive Genes: This activation leads to the degradation of Aux/IAA transcriptional repressors, thereby derepressing the expression of auxin-responsive genes.

  • Uncontrolled Growth: The sustained and unregulated expression of these genes leads to a cascade of physiological effects, including epinasty (downward curling of leaves), stem twisting, and ultimately, cell death and necrosis.

Synthetic Auxin Mode of Action cluster_0 Plant Cell Herbicide 3-Fluoro-5-methylisonicotinic acid Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to Complex Herbicide-Receptor Complex Repressor Aux/IAA Repressor Complex->Repressor Targets Degradation Repressor Degradation Repressor->Degradation Leads to Genes Auxin-Responsive Genes Degradation->Genes Derepresses Growth Uncontrolled Growth Genes->Growth Induces PlantDeath Plant Death Growth->PlantDeath

Caption: Hypothesized mode of action of 3-Fluoro-5-methylisonicotinic acid as a synthetic auxin herbicide.

Application Notes

Potential Applications

Based on its chemical class, 3-Fluoro-5-methylisonicotinic acid is a promising candidate for a selective, post-emergence herbicide for the control of broadleaf weeds in various crops. Its efficacy will depend on factors such as the target weed species, crop tolerance, and environmental conditions.

Formulation Considerations

For effective application, 3-Fluoro-5-methylisonicotinic acid would need to be formulated to ensure stability, solubility, and efficient uptake by the target plants. Common formulations for similar herbicides include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent with an emulsifier.

  • Water-Dispersible Granules (WDG): The active ingredient is formulated into granules that disperse in water.

  • Soluble Liquids (SL): The active ingredient is dissolved in a solvent that is miscible with water.

The choice of formulation will depend on the physicochemical properties of the compound and the intended application method.

Experimental Protocols

The following protocols provide a framework for evaluating the herbicidal efficacy of 3-Fluoro-5-methylisonicotinic acid.

Protocol 2: Seed Germination and Seedling Growth Bioassay

Objective: To assess the pre-emergent and early post-emergent herbicidal activity of 3-Fluoro-5-methylisonicotinic acid on a model plant species (e.g., Arabidopsis thaliana or cress).

Materials:

  • 3-Fluoro-5-methylisonicotinic acid stock solution (e.g., 10 mM in DMSO)

  • Seeds of a model plant species

  • Petri dishes with sterile filter paper or agar medium

  • Growth chamber with controlled light and temperature

  • Distilled water

  • Solvent control (DMSO)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the 3-Fluoro-5-methylisonicotinic acid stock solution in distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent control (DMSO at the highest concentration used) and a negative control (distilled water).

  • Seed Plating: Place a sterile filter paper in each petri dish and moisten it with the respective test solution. Arrange a known number of seeds (e.g., 20-30) on the filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the following parameters:

    • Germination rate (%)

    • Root length (mm)

    • Shoot length (mm)

    • Observe for any morphological abnormalities (e.g., root coiling, leaf epinasty).

  • Data Analysis: Calculate the mean and standard deviation for each parameter at each concentration. Compare the treatment groups to the controls using appropriate statistical tests (e.g., ANOVA).

Bioassay_Workflow A Prepare Test Solutions (0.1, 1, 10, 100 µM) B Plate Seeds in Petri Dishes A->B Apply to filter paper C Incubate in Growth Chamber B->C 7-10 days D Collect Data (Germination, Root/Shoot Length) C->D E Analyze Data (Statistics, IC50) D->E

Sources

Method

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 3-Fluoro-5-methylisonicotinic Acid in Medicinal Chemistry The pyridine scaffold is a cornerstone in the design of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Fluoro-5-methylisonicotinic Acid in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of bioactive molecules, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems can significantly enhance their medicinal properties, including metabolic stability, binding affinity, and bioavailability. 3-Fluoro-5-methylisonicotinic acid emerges as a particularly valuable and versatile building block for the synthesis of novel bioactive heterocycles. Its unique trifunctional nature—a reactive carboxylic acid, a displaceable fluorine atom, and a modifiable methyl group—offers a powerful platform for generating diverse molecular architectures with therapeutic potential.

This guide provides a detailed exploration of the synthetic utility of 3-fluoro-5-methylisonicotinic acid, focusing on key transformations that lead to the construction of bioactive heterocycles, with a particular emphasis on the synthesis of potential kinase inhibitors. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower researchers in their drug discovery endeavors.

Key Synthetic Transformations and Core Protocols

The chemical versatility of 3-fluoro-5-methylisonicotinic acid allows for a range of synthetic manipulations. The two primary reactive handles are the carboxylic acid at the 4-position and the fluorine atom at the 3-position. These sites can be addressed sequentially or in concert to build complex heterocyclic systems.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety of 3-fluoro-5-methylisonicotinic acid is a prime site for modification through amide bond formation. This reaction is fundamental in medicinal chemistry for introducing a wide array of substituents, thereby modulating the pharmacological profile of the molecule. Amidation can be achieved using various coupling reagents, each with its own merits regarding efficiency, substrate scope, and reaction conditions.

Causality of Experimental Choices:

  • Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate the formation of an active ester intermediate, which then readily reacts with the amine. The choice of coupling reagent often depends on the steric and electronic properties of the amine and the desired reaction scalability.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure the solubility of the reactants and reagents.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

Reagent/MaterialPurpose
3-Fluoro-5-methylisonicotinic acidStarting material
Amine (R-NH2)Nucleophile
EDC (1.2 eq)Coupling reagent
HOBt (1.2 eq)Activating agent
DIPEA (2.0 eq)Non-nucleophilic base
Anhydrous DMFSolvent
Saturated aqueous sodium bicarbonateWork-up
BrineWork-up
Anhydrous sodium sulfateDrying agent
Ethyl acetateExtraction solvent
HexanesCo-solvent for crystallization/silica gel chromatography

Procedure:

  • To a solution of 3-fluoro-5-methylisonicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to afford the desired 3-fluoro-5-methylisonicotinamide derivative.

Expected Yields and Characterization:

ProductTypical YieldCharacterization
3-Fluoro-5-methylisonicotinamide derivative70-95%¹H NMR, ¹³C NMR, ¹⁹F NMR, LRMS, HRMS
Nucleophilic Aromatic Substitution (SNAr): Building Complexity on the Pyridine Ring

The fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid (or its derivative). This reaction is a powerful tool for introducing various nucleophiles, such as amines, thiols, and alcohols, to forge new carbon-heteroatom bonds.

Causality of Experimental Choices:

  • Nucleophile: The choice of nucleophile is dictated by the desired final structure. Primary and secondary amines are commonly used to introduce new side chains or to form linkages for further cyclization.

  • Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required to deprotonate the nucleophile and facilitate the substitution reaction.

  • Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to enable the reaction to proceed at elevated temperatures, which are often necessary for SNAr reactions on electron-deficient pyridines.

  • Temperature: The reaction temperature is a critical parameter and is often optimized based on the reactivity of the nucleophile and the substrate.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

Reagent/MaterialPurpose
3-Fluoro-5-methylisonicotinamide derivativeStarting material
Nucleophile (e.g., R-NH₂)Reactant
Potassium carbonate (K₂CO₃) (2.0 eq)Base
Anhydrous DMSOSolvent
WaterWork-up
Ethyl acetateExtraction solvent
BrineWork-up
Anhydrous sodium sulfateDrying agent

Procedure:

  • To a solution of the 3-fluoro-5-methylisonicotinamide derivative (1.0 eq) in anhydrous DMSO, add the nucleophile (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to afford the desired 3-substituted-5-methylisonicotinamide derivative.

Expected Yields and Characterization:

ProductTypical YieldCharacterization
3-Substituted-5-methylisonicotinamide derivative50-80%¹H NMR, ¹³C NMR, LRMS, HRMS

Application in Bioactive Heterocycle Synthesis: Towards Kinase Inhibitors

The methodologies described above can be strategically combined to synthesize complex heterocyclic systems with potential biological activity. A particularly relevant application is the synthesis of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidinones, which are known scaffolds for various kinase inhibitors.

Synthesis of a Pyrido[4,3-d]pyrimidin-5-one Scaffold

This synthetic pathway exemplifies the power of 3-fluoro-5-methylisonicotinic acid as a starting material. The strategy involves an initial amidation followed by an intramolecular SNAr cyclization.

Workflow Diagram:

G A 3-Fluoro-5-methylisonicotinic acid B Amide Coupling (e.g., with an amino-heterocycle) A->B R-NH2, Coupling Reagent C 3-Fluoro-5-methyl-N-(heteroaryl)isonicotinamide B->C D Intramolecular Nucleophilic Aromatic Substitution (SNAr) C->D Base, Heat E Fused Pyrido[4,3-d]pyrimidin-5-one Derivative (Potential Kinase Inhibitor) D->E

Caption: Synthetic workflow for a potential kinase inhibitor.

Detailed Protocol: Synthesis of a Substituted Pyrido[4,3-d]pyrimidin-5-one

This protocol outlines the synthesis of a generic pyrido[4,3-d]pyrimidin-5-one derivative from 3-fluoro-5-methylisonicotinic acid and a suitable amino-heterocycle (e.g., an aminopyrazole or aminopyrimidine).

Step 1: Amide Coupling

  • Follow the general protocol for amide coupling described in Section 1, using the desired amino-heterocycle as the amine component.

Step 2: Intramolecular Cyclization

Materials:

Reagent/MaterialPurpose
3-Fluoro-5-methyl-N-(heteroaryl)isonicotinamideStarting material
Potassium tert-butoxide (t-BuOK) (1.5 eq)Base
Anhydrous 1,4-dioxaneSolvent
Saturated aqueous ammonium chlorideQuenching agent
Ethyl acetateExtraction solvent
BrineWork-up
Anhydrous sodium sulfateDrying agent

Procedure:

  • To a solution of the 3-fluoro-5-methyl-N-(heteroaryl)isonicotinamide (1.0 eq) in anhydrous 1,4-dioxane, add potassium tert-butoxide (1.5 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to afford the desired fused pyrido[4,3-d]pyrimidin-5-one derivative.

Expected Yields and Characterization:

ProductTypical YieldCharacterization
Fused Pyrido[4,3-d]pyrimidin-5-one derivative60-85%¹H NMR, ¹³C NMR, LRMS, HRMS

Logical Relationship Diagram:

G cluster_0 Core Synthetic Strategies cluster_1 Application A 3-Fluoro-5-methylisonicotinic Acid (Starting Material) B Amide Formation (Functionality Introduction) A->B C Nucleophilic Aromatic Substitution (Ring Functionalization) A->C D Synthesis of Fused Heterocycles (e.g., Pyrido[4,3-d]pyrimidinones) B->D C->D E Bioactive Molecules (e.g., Kinase Inhibitors) D->E

Caption: Key synthetic pathways from the starting material.

Conclusion and Future Perspectives

3-Fluoro-5-methylisonicotinic acid stands as a highly valuable and underutilized building block in the synthesis of bioactive heterocycles. The strategic application of fundamental organic reactions, such as amide coupling and nucleophilic aromatic substitution, provides a robust and flexible platform for the generation of diverse and complex molecular scaffolds. The protocols detailed herein offer a solid foundation for researchers to explore the synthetic potential of this versatile starting material. The demonstrated pathway towards pyrido[4,3-d]pyrimidin-5-ones highlights its direct applicability in the discovery of novel kinase inhibitors and other therapeutically relevant compounds. Future explorations could involve derivatization of the methyl group or the exploration of other cyclization strategies to further expand the accessible chemical space and unlock new avenues for drug discovery.

References

  • D. Ak, & S. A. T. T. U. R. Synthesis and Biological Applications of Pyridine and its Derivatives: A Review. Journal of Molecular Structure, 1239, 130512. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-5-methylisonicotinic Acid Derivatives

Abstract This document provides a comprehensive guide for the large-scale synthesis of 3-fluoro-5-methylisonicotinic acid, a key building block in the development of modern pharmaceuticals and agrochemicals. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-fluoro-5-methylisonicotinic acid, a key building block in the development of modern pharmaceuticals and agrochemicals. The protocol herein is designed for scalability, safety, and efficiency, addressing the common challenges encountered in the synthesis of highly functionalized pyridine derivatives. We will delve into a robust, multi-step synthetic route, elucidating the rationale behind the chosen methodologies, from starting material selection to the final purification of the target compound. Detailed experimental procedures, process flow diagrams, and critical parameter tables are provided to ensure reproducibility and success in a research, pilot, or manufacturing setting.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridine and its derivatives are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1] Consequently, fluorinated pyridine scaffolds, such as 3-fluoro-5-methylisonicotinic acid, are highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced agrochemicals.[2][3][4] The strategic placement of the fluoro, methyl, and carboxylic acid groups on the isonicotinic acid framework provides a versatile platform for further chemical elaboration.

This guide outlines a scalable and economically viable synthetic strategy to produce high-purity 3-fluoro-5-methylisonicotinic acid.

Strategic Overview of the Synthetic Pathway

The large-scale synthesis of a polysubstituted pyridine, such as 3-fluoro-5-methylisonicotinic acid, requires a carefully planned strategy that addresses regioselectivity and the sequential introduction of functional groups. A de novo construction of the pyridine ring is often complex and less amenable to large-scale production. Therefore, a more practical approach involves the functionalization of a pre-existing, readily available pyridine derivative.

Our proposed synthetic route is a three-step process commencing from the commercially available 3-amino-5-methylpyridine. This strategy is predicated on established, scalable, and high-yielding chemical transformations:

  • Diazotization-Fluorination (Balz-Schiemann Reaction): Introduction of the fluorine atom at the 3-position via a diazonium salt intermediate.

  • Directed ortho-Metalation (DoM) and Carboxylation: Regioselective C-H functionalization at the 4-position to introduce the carboxylic acid group.

  • Purification: Isolation of the final product in high purity through crystallization.

This pathway is advantageous as it avoids the direct and often unselective fluorination of a pyridine ring and leverages the power of directed metalation for precise C-H bond functionalization.

Synthetic_Workflow A 3-Amino-5-methylpyridine B 3-Fluoro-5-methylpyridine (Intermediate I) A->B   Step 1: Balz-Schiemann Reaction    C Lithium 3-fluoro-5-methylisonicotinate (Intermediate II) B->C   Step 2: Directed Lithiation & Carboxylation    D 3-Fluoro-5-methylisonicotinic Acid (Final Product) C->D   Step 3: Acidification & Purification   

Figure 1: Overall synthetic workflow for 3-fluoro-5-methylisonicotinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-methylpyridine (Intermediate I)

Principle: The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.[5] It proceeds via the diazotization of an arylamine with a nitrite source in the presence of a fluorinated acid (e.g., HBF₄), which forms a relatively stable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the desired fluoro-aromatic compound.

Protocol:

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with a solution of tetrafluoroboric acid (48 wt. % in H₂O).

  • Cooling: The reactor is cooled to a temperature between -5 °C and 0 °C using a circulating chiller.

  • Addition of Amine: 3-Amino-5-methylpyridine is slowly added to the cooled tetrafluoroboric acid solution while maintaining the internal temperature below 5 °C. The formation of the amine salt is an exothermic process.

  • Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the reaction mixture. The rate of addition is carefully controlled to keep the internal temperature below 5 °C. The reaction is stirred for an additional 1-2 hours at this temperature upon completion of the addition.

  • Isolation of Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration under a nitrogen atmosphere and washed with cold diethyl ether.

  • Thermal Decomposition: The isolated diazonium salt is carefully transferred to a suitable flask and gently heated under reduced pressure until the evolution of nitrogen gas ceases and the solid has been converted to a liquid.

  • Purification: The crude 3-fluoro-5-methylpyridine is purified by fractional distillation under reduced pressure to yield a colorless liquid.

ParameterValue/ConditionRationale
Starting Material 3-Amino-5-methylpyridineCommercially available and correctly substituted precursor.
Reagents HBF₄, NaNO₂Standard reagents for the Balz-Schiemann reaction.
Temperature -5 °C to 5 °CCritical for the stability of the diazonium salt intermediate.
Solvent WaterAqueous medium for the diazotization step.
Purification Fractional DistillationEffective for separating the volatile product from non-volatile impurities.
Expected Yield 70-80%Typical yield for this type of transformation.
Step 2: Synthesis of 3-Fluoro-5-methylisonicotinic Acid

Principle: This step utilizes the principle of Directed ortho-Metalation (DoM). A strong lithium amide base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the pyridine ring at a position adjacent to a directing group.[6] In the case of 3-fluoro-5-methylpyridine, the deprotonation is anticipated to occur at the C-4 position. The resulting organolithium species is a potent nucleophile that readily reacts with carbon dioxide (from dry ice) to form a lithium carboxylate salt.

Lithiation_Mechanism sub 3-Fluoro-5-methylpyridine intermediate 4-Lithio-3-fluoro-5-methylpyridine sub->intermediate Deprotonation at C4 base LDA (Base) base->intermediate salt Lithium Carboxylate Salt intermediate->salt Carboxylation co2 CO₂ (Dry Ice) co2->salt

Sources

Method

Application Notes and Protocols: Strategic Use of Protecting Groups for 3-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of protecting group strategies for the selective functionalization of 3-Fluoro-5-methylisonicotinic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of protecting group strategies for the selective functionalization of 3-Fluoro-5-methylisonicotinic acid, a key building block in pharmaceutical and agrochemical research. The strategic placement of substituents on the pyridine ring presents unique challenges and opportunities in synthetic chemistry. This document outlines detailed protocols, discusses the rationale behind the choice of protecting groups, and provides a comparative analysis to aid in the design of efficient and robust synthetic routes.

Introduction: The Synthetic Challenge

3-Fluoro-5-methylisonicotinic acid is a substituted pyridine carboxylic acid with two key reactive sites: the carboxylic acid group at the 4-position and the pyridine nitrogen. The presence of an electron-withdrawing fluorine atom at the 3-position and an electron-donating methyl group at the 5-position modulates the reactivity of both functional groups. The fluorine atom decreases the basicity of the pyridine nitrogen, making it less nucleophilic. Conversely, the methyl group provides some electronic donation to the ring. These electronic effects must be carefully considered when planning synthetic transformations that require the selective protection of either the carboxylic acid or the pyridine nitrogen.

Orthogonal protecting group strategies are paramount for the successful synthesis of complex derivatives of 3-Fluoro-5-methylisonicotinic acid. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of the other, enabling sequential and site-specific modifications of the molecule.[1][2]

Protecting the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including amidation and esterification. Protection of this group is often necessary to prevent its interference in reactions targeting other parts of the molecule.

Esterification Strategies

A common and effective method for protecting a carboxylic acid is to convert it into an ester. The choice of ester depends on the desired stability and the conditions required for its subsequent removal.

2.1.1. Methyl Ester Protection

Methyl esters are readily prepared via Fischer esterification, a straightforward and scalable method.[3][4] They are stable to a wide range of reaction conditions but can be conveniently cleaved by hydrolysis under either acidic or basic conditions.

Protocol 1: Methyl Esterification of 3-Fluoro-5-methylisonicotinic Acid

  • Materials: 3-Fluoro-5-methylisonicotinic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Saturated Sodium Bicarbonate solution (NaHCO₃), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Suspend 3-Fluoro-5-methylisonicotinic acid (1.0 eq) in methanol (10 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension at 0 °C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl 3-fluoro-5-methylisonicotinate.

2.1.2. tert-Butyl Ester Protection

For applications requiring a more acid-labile protecting group, a tert-butyl ester is an excellent choice. It is stable to basic and nucleophilic conditions but can be readily cleaved with mild acids, such as trifluoroacetic acid (TFA).[5]

Protocol 2: tert-Butyl Esterification of 3-Fluoro-5-methylisonicotinic Acid

  • Materials: 3-Fluoro-5-methylisonicotinic acid, tert-Butanol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-Fluoro-5-methylisonicotinic acid (1.0 eq) in dichloromethane.

    • Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the tert-butyl 3-fluoro-5-methylisonicotinate.

Silyl Ester Protection

Silyl esters offer a milder alternative for carboxylic acid protection and can be cleaved under conditions that do not affect many other protecting groups, such as fluoride-mediated deprotection.[6][7] Trimethylsilyl (TMS) and triethylsilyl (TES) esters are common choices.[6]

Protocol 3: Trimethylsilyl (TMS) Esterification

  • Materials: 3-Fluoro-5-methylisonicotinic acid, N,O-Bis(trimethylsilyl)acetamide (BSA), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 3-Fluoro-5-methylisonicotinic acid (1.0 eq) in dry acetonitrile.

    • Add BSA (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • The resulting TMS ester is often used in situ for the next reaction step without purification.

Deprotection of Silyl Esters: Silyl esters are typically cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or by treatment with mild acid.[8][9]

Protecting the Pyridine Nitrogen

The pyridine nitrogen, although less basic due to the electron-withdrawing fluorine, can still participate in undesired side reactions. Its protection is crucial when using strong organometallic reagents or during electrophilic additions to the ring.

N-Oxide Formation

Formation of a pyridine N-oxide is a classic strategy to protect the nitrogen and can also modify the reactivity of the pyridine ring, facilitating certain substitutions.[10] The N-oxide can be readily removed by reduction.

Protocol 4: N-Oxide Formation

  • Materials: 3-Fluoro-5-methylisonicotinic acid (or its ester derivative), meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting material (1.0 eq) in dichloromethane.

    • Add m-CPBA (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-oxide.

Deprotection of N-Oxides: The N-oxide can be deoxygenated using various reducing agents, such as PCl₃ or PPh₃.

N-Alkylation (as a temporary protecting group)

Quaternization of the pyridine nitrogen with an alkyl halide, such as a benzyl bromide, can serve as a temporary protecting group.[11] The resulting pyridinium salt is stable to many reaction conditions, and the alkyl group can be removed later.

Protocol 5: N-Benzylation

  • Materials: 3-Fluoro-5-methylisonicotinic acid ester, Benzyl bromide, Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the 3-fluoro-5-methylisonicotinate (1.0 eq) in acetonitrile.

    • Add benzyl bromide (1.2 eq) and heat the mixture to reflux.

    • Monitor the formation of the pyridinium salt, which may precipitate from the solution.

    • Filter the solid and wash with cold acetonitrile to obtain the N-benzyl pyridinium bromide.

Deprotection of N-Benzyl Group: The benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C).

Orthogonal Protecting Group Strategies

The ability to selectively deprotect one functional group while leaving the other protected is crucial for multi-step syntheses.[5][12] Below is a table summarizing orthogonal protecting group pairs for 3-Fluoro-5-methylisonicotinic acid.

Carboxylic Acid Protecting GroupProtection ConditionsDeprotection ConditionsPyridine Nitrogen Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality
Methyl Ester MeOH, H₂SO₄H⁺ or OH⁻ hydrolysisN-Oxide m-CPBAPCl₃ or PPh₃Yes . Ester is stable to N-oxide formation and deprotection. N-oxide is stable to ester hydrolysis.
tert-Butyl Ester t-BuOH, DCC, DMAPTFAN-Benzyl Benzyl bromideH₂, Pd/CYes . tert-Butyl ester is stable to N-benzylation and hydrogenolysis. N-benzyl group is stable to mild acid.
TMS Ester BSATBAF or mild H⁺N-Oxide m-CPBAPCl₃ or PPh₃Yes . TMS ester is stable to N-oxide formation. N-oxide is stable to fluoride-mediated deprotection.

Visualization of Protecting Group Strategies

The following diagrams illustrate the application of orthogonal protecting group strategies for 3-Fluoro-5-methylisonicotinic acid.

orthogonal_strategy_1 start 3-Fluoro-5-methyl- isonicotinic acid ester Methyl 3-fluoro-5-methyl- isonicotinate start->ester MeOH, H₂SO₄ n_oxide_ester Methyl 3-fluoro-5-methyl- isonicotinate N-oxide ester->n_oxide_ester m-CPBA deprotect_n Methyl 3-fluoro-5-methyl- isonicotinate n_oxide_ester->deprotect_n PCl₃ deprotect_c 3-Fluoro-5-methyl- isonicotinic acid N-oxide n_oxide_ester->deprotect_c LiOH, H₂O final 3-Fluoro-5-methyl- isonicotinic acid deprotect_n->final LiOH, H₂O deprotect_c->final PCl₃

Figure 1: Orthogonal protection with Methyl Ester and N-Oxide.

orthogonal_strategy_2 start 3-Fluoro-5-methyl- isonicotinic acid tbu_ester tert-Butyl 3-fluoro-5-methyl- isonicotinate start->tbu_ester t-BuOH, DCC, DMAP n_benzyl_tbu_ester N-Benzyl-4-(tert-butoxycarbonyl)- 3-fluoro-5-methylpyridinium tbu_ester->n_benzyl_tbu_ester Benzyl bromide deprotect_n tert-Butyl 3-fluoro-5-methyl- isonicotinate n_benzyl_tbu_ester->deprotect_n H₂, Pd/C deprotect_c N-Benzyl-3-fluoro-5-methyl- pyridinium-4-carboxylate n_benzyl_tbu_ester->deprotect_c TFA final 3-Fluoro-5-methyl- isonicotinic acid deprotect_n->final TFA deprotect_c->final H₂, Pd/C

Sources

Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-Fluoro-5-methylisonicotinic Acid for Accelerated Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry The incorporation of fluorine into pharmacologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The judicious placement of fluorine can lead to enhanced pharmacokinetic and pharmacodynamic properties.[1][2] Within this context, functionalized pyridine scaffolds are of paramount importance, appearing in a vast array of pharmaceuticals. The target molecule of this application note, 3-Fluoro-5-methylisonicotinic acid, represents a key building block for the synthesis of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases where precise molecular interactions are critical.[3]

Traditional multi-step syntheses of such highly functionalized heterocycles are often plagued by issues of low overall yield, laborious purification procedures, and significant solvent waste. One-pot multicomponent reactions (MCRs) offer an elegant and efficient alternative, aligning with the principles of green chemistry by minimizing reaction steps, energy consumption, and waste generation.[4][5] This application note details a robust and reproducible one-pot protocol for the synthesis of 3-Fluoro-5-methylisonicotinic acid, inspired by the principles of the Guareschi-Thorpe pyridine synthesis.[6][7][8]

Methodology Overview: A Modified Guareschi-Thorpe Approach

The proposed one-pot synthesis of 3-Fluoro-5-methylisonicotinic acid proceeds via a three-component reaction involving a custom-synthesized fluorinated β-ketoester, cyanoacetamide, and an ammonia source. This method is designed to be highly convergent, assembling the core pyridine ring with the desired substituents in a single, continuous process.

Experimental Protocol

Materials and Reagents:

ReagentGradeSupplier
Ethyl 2-fluoro-4-methyl-3-oxobutanoate≥95%Custom synthesis or specialized vendor
Cyanoacetamide≥98%Sigma-Aldrich
Ammonium AcetateACS gradeFisher Scientific
EthanolAnhydrousVWR
Hydrochloric Acid37%J.T. Baker
Sodium HydroxidePellets, ≥97%EMD Millipore
Diethyl EtherAnhydrousAcros Organics
Magnesium SulfateAnhydrousAlfa Aesar

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • pH meter.

  • Buchner funnel and filter paper.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, combine ethyl 2-fluoro-4-methyl-3-oxobutanoate (1.0 eq.), cyanoacetamide (1.1 eq.), and ammonium acetate (2.0 eq.) in anhydrous ethanol (5 mL per mmol of the β-ketoester).

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to reflux (approximately 78 °C) for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane mobile phase.

  • Hydrolysis: After completion of the initial reaction, cool the mixture to room temperature. Carefully add a 4M aqueous solution of sodium hydroxide (3.0 eq.) to the reaction mixture. Re-heat the mixture to reflux for an additional 4-6 hours to facilitate the hydrolysis of the intermediate ester and nitrile functionalities.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid. This will precipitate the crude 3-Fluoro-5-methylisonicotinic acid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water (2 x 20 mL).

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 3-Fluoro-5-methylisonicotinic acid. Dry the final product under vacuum.

Reaction Mechanism and Rationale

The one-pot synthesis proceeds through a cascade of reactions, beginning with the formation of the pyridine ring via a Guareschi-Thorpe condensation, followed by in-situ hydrolysis.

Diagram of the Proposed Reaction Workflow:

One_Pot_Synthesis A Ethyl 2-fluoro-4-methyl-3-oxobutanoate D Reaction Mixture in Ethanol A->D B Cyanoacetamide B->D C Ammonium Acetate C->D E Reflux (6-8h) D->E F Intermediate Pyridone E->F H Hydrolysis (Reflux 4-6h) F->H G NaOH (aq) G->H I Crude Product H->I J Acidification (HCl) I->J K Purification J->K L 3-Fluoro-5-methylisonicotinic acid K->L

Caption: Workflow for the one-pot synthesis of 3-Fluoro-5-methylisonicotinic acid.

Mechanistic Insights:

The initial step involves the Knoevenagel condensation of the β-ketoester with cyanoacetamide, followed by a Michael addition of the resulting enamine to another molecule of the β-ketoester or cyanoacetamide. Subsequent cyclization and dehydration, driven by the ammonia provided by ammonium acetate, leads to the formation of a highly substituted pyridone intermediate. The final step is the in-situ hydrolysis of the ester and nitrile groups on the pyridine ring to the corresponding carboxylic acid functionalities, followed by decarboxylation to yield the desired isonicotinic acid. The fluorine substituent is strategically placed on the β-ketoester precursor to ensure its incorporation at the 3-position of the final pyridine ring.

Diagram of the Proposed Simplified Mechanism:

Guareschi_Thorpe_Mechanism cluster_0 Ring Formation cluster_1 Hydrolysis & Decarboxylation A β-Ketoester + Cyanoacetamide B Knoevenagel Condensation A->B C Michael Addition B->C D Cyclization & Dehydration C->D E Pyridone Intermediate D->E F Pyridone Intermediate G Base Hydrolysis (NaOH) F->G H Dicarboxylic Acid Intermediate G->H I Acidification & Decarboxylation H->I J Final Product I->J

Caption: Simplified mechanism of the one-pot synthesis.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction; side reactions.Ensure anhydrous conditions for the initial condensation. Monitor reaction progress by TLC and adjust reflux time accordingly.
Incomplete HydrolysisInsufficient base or reaction time.Use a higher concentration of NaOH or extend the reflux time for the hydrolysis step.
Product ContaminationImpurities from starting materials or side products.Ensure the purity of the starting β-ketoester. Perform the recommended diethyl ether wash to remove non-polar impurities. Recrystallize the final product.
Difficulty in PrecipitationIncorrect pH for precipitation.Carefully adjust the pH to 3-4 using a pH meter. Avoid over-acidification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of 3-Fluoro-5-methylisonicotinic acid. By leveraging a modified Guareschi-Thorpe reaction, this method offers a significant improvement over traditional multi-step approaches in terms of efficiency, atom economy, and environmental impact. The streamlined nature of this protocol is anticipated to accelerate the synthesis of novel fluorinated pyridine derivatives, thereby empowering researchers in the ongoing quest for new and improved therapeutic agents.

References

  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science OA, 3(3), FSO190. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • El-Malah, A. A., Al-Harbi, S. A., & Arbab, A. S. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(48), 30205-30240. [Link]

  • Jain, S., Kumar, A., & Singh, R. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 125(5), 1055-1063. [Link]

  • Xin, X., Wang, Y., Kumar, S., Liu, X., Lin, Y., & Dong, D. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3078-3085. [Link]

  • Hassan, A. A., Mohamed, N. K., & El-Shaieb, K. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25338-25346. [Link]

  • Di Cunto, F. (2018). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. Scienze Fisiche e Naturali, 29(4), 859-868. [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Guareschi-Thorpe Condensation. John Wiley & Sons, Inc.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of Fluorinated Pyridines

Welcome to our dedicated technical support center for optimizing the Suzuki--Miyaura cross-coupling of fluorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the Suzuki--Miyaura cross-coupling of fluorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and achieve your synthetic goals.

Troubleshooting Guide: Enhancing Yields in Suzuki Coupling of Fluorinated Pyridines

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Question 1: My Suzuki coupling reaction with a 2-fluoropyridine is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Suzuki coupling of 2-fluoropyridines often stem from a combination of electronic effects and catalyst inhibition, a phenomenon sometimes referred to as the "2-pyridyl problem"[1]. The nitrogen lone pair of the pyridine can coordinate to the palladium catalyst, leading to catalyst deactivation. The electron-withdrawing nature of fluorine can also influence the reactivity of the pyridine ring.

Here’s a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection:

  • Initial Recommendation: For many Suzuki couplings of heteroaryl halides, a catalyst system of Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is a good starting point[1].

  • Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytic species.

    • For Electron-Rich Arylboronic Esters: When coupling with electron-rich partners, ligands like SPhos have shown success[2].

    • General Applicability: For a broader range of substrates, RuPhos has been identified as an optimal ligand in some cases[3][4].

    • Alternative Catalyst: The pre-catalyst Pd(dppf)Cl₂ is also a robust choice and has been used effectively for the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters, achieving modest to good yields[4][5][6][7][8].

2. Base Selection:

  • The Role of the Base: The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle[9].

  • Common Choices:

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.

    • For base-sensitive functional groups, a milder base like KF may be employed[9].

  • Troubleshooting with Bases:

    • If you are using a weaker base like Na₂CO₃ and seeing low conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. In some systems, CsF and Cs₂CO₃ have proven to be the most effective bases[10].

    • The choice of base can be solvent-dependent. For instance, in a dioxane/water system, Na₂CO₃ is a common choice[11].

3. Solvent System:

  • Common Solvents: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Common choices include dioxane/water, toluene/water, and DME/water.

  • Expert Tip: The presence of water can be beneficial for some substrates but detrimental for others due to potential hydrolysis of the boronic acid or other reagents[4]. If you suspect hydrolysis is an issue, consider using anhydrous conditions with a soluble inorganic base like CsF or KF. In some cases, switching from dioxane to isopropanol has dramatically improved yields[10].

4. Reaction Temperature:

  • General Range: Suzuki couplings are typically heated, with temperatures ranging from 80-110 °C[1].

  • Optimization: If your reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can sometimes improve the reaction rate and yield[4]. However, be mindful of potential side reactions or decomposition at higher temperatures.

Below is a troubleshooting workflow to guide your optimization process:

Troubleshooting workflow for low-yield Suzuki coupling.
Question 2: I am observing significant protodeboronation of my fluorinated pyridine boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl boronic acids.

Causality: The electron-withdrawing fluorine atom on the pyridine ring can make the boronic acid more susceptible to hydrolysis and subsequent protodeboronation.

Mitigation Strategies:

  • Use of Boronic Esters: Pinacol boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids. Consider using the pinacol ester of your fluorinated pyridine if you are starting with the boronic acid.

  • Anhydrous Conditions: As mentioned previously, minimizing water in the reaction can suppress protodeboronation. This involves using dry solvents and a non-aqueous soluble base like CsF or KF.

  • Choice of Base: While a base is necessary, a very strong aqueous base can accelerate the decomposition of the boronic acid. A careful balance is needed. Sometimes, using a weaker base like KF under anhydrous conditions can be effective[9].

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Aim for conditions that allow for a reasonably fast reaction to minimize the time the boronic acid is exposed to potentially destabilizing conditions.

Question 3: My reaction is not going to completion, and I'm left with unreacted starting material. What adjustments should I make?

Answer:

Incomplete conversion can be due to several factors, including insufficient catalyst activity, poor solubility of reagents, or a reaction that has not reached equilibrium.

Troubleshooting Steps:

  • Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is used, for challenging substrates, increasing the catalyst loading to 3-5 mol% might be beneficial[1][11].

  • Equivalents of Boronic Acid/Ester: Using a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion[1].

  • Solubility: Ensure all your reagents are soluble in the chosen solvent system at the reaction temperature. If you observe poor solubility, you may need to screen other solvents.

  • Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst. A common method is to bubble an inert gas like argon or nitrogen through the solvent or to use the freeze-pump-thaw technique[2].

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the fluorinated pyridine.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst[9].

Simplified Suzuki-Miyaura catalytic cycle.

Q2: Are there alternatives to fluorinated pyridine boronic acids that might be more stable or reactive?

A2: Yes, several alternatives have been developed to overcome the challenges associated with pyridine boronic acids[1].

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters show enhanced stability to air and moisture. They slowly release the active boronic acid under the reaction conditions[1].

  • Pyridine Sulfinates: These have emerged as highly effective substitutes for pyridine-2-boronates, offering superior stability and often higher yields.

Q3: How does the position of the fluorine atom on the pyridine ring affect the reaction?

A3: The position of the fluorine atom has a significant electronic effect. A fluorine atom at the 2- or 4-position will have a stronger electron-withdrawing effect on the reaction center compared to a fluorine at the 3-position. This can make the C-X bond more susceptible to oxidative addition but can also increase the propensity for side reactions like protodeboronation of the corresponding boronic acid.

Comparative Performance of Catalytic Systems

The following table summarizes yield data from the literature for the Suzuki coupling of various pyridine derivatives, providing a comparative overview of different catalytic systems. Note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies[1].

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pyridine-2-sulfonyl fluoride (PyFluor)2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10082[1]
Pyridine-2-sulfonyl fluoride (PyFluor)4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10066[1]
2-BromopyridineArylboronic pinacol esterPd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O100Low (3-15%)[2]
6-Methoxypyridyl-2-boronic esterBromobenzenePdCl₂(dppf)Cs₂CO₃i-PrOH90>95[10]
2-Chloropyridine derivativesArylboronic acidsPd₂(dba)₃ / PtBu₃K₃PO₄Dioxane80-100Good[11]

General Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of a fluorinated halopyridine with an arylboronic acid. This should be optimized for your specific substrates.

Materials:

  • Fluorinated halopyridine (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., dioxane/water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the fluorinated halopyridine, arylboronic acid, base, catalyst, and ligand (if separate).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Caron, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9487–9490. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Kinoshita, H., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 27(19), 6599. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Ramanayake, D. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Reeve, J. T., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 7(3), 2241–2245. [Link]

  • Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(37), 25969-25978. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3465–3468. [Link]

  • Tellew, J. E., et al. (2002). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 12(12), 1543–1546. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methylisonicotinic Acid

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-5-methylisonicotinic acid. This valuable fluorinated pyridine derivative serves as a critical building block in the development of novel phar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-5-methylisonicotinic acid. This valuable fluorinated pyridine derivative serves as a critical building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, is not without challenges, often requiring precise control over reaction conditions and a deep understanding of the underlying chemical principles.

This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 3-Fluoro-5-methylisonicotinic acid.

Q1: What are the primary synthetic routes to 3-Fluoro-5-methylisonicotinic acid?

There are three principal pathways, each with distinct advantages and challenges. The optimal choice depends on starting material availability, scale, and safety considerations.

  • Directed ortho-Lithiation and Carboxylation: This is often the most direct route, starting from 3-fluoro-5-methylpyridine (3-fluoro-5-picoline). The fluorine atom acts as a directing metalating group (DMG) to guide lithiation to the C4 position, followed by quenching with carbon dioxide.[1][2]

  • Halogen Exchange (Halex) Reaction: This route typically starts with a more readily available precursor, such as 3-chloro-5-methylisonicotinic acid or its ester. A nucleophilic aromatic substitution reaction with a fluoride source (e.g., KF) introduces the fluorine atom.[3][4] This method is common in industrial settings.

  • Sandmeyer-Type Reaction (Balz-Schiemann): This approach begins with an amino-substituted precursor, like 3-amino-5-methylisonicotinic acid. The amino group is converted to a diazonium salt, which is subsequently displaced by fluoride.[5][6] While effective, this route involves potentially unstable diazonium intermediates.[7][8]

Comparison of Synthetic Routes

Route Starting Material Key Reagents Advantages Challenges & Disadvantages
Lithiation-Carboxylation 3-Fluoro-5-methylpyridineOrganolithium base (n-BuLi, LDA), CO₂High regioselectivity, direct C-H functionalizationRequires cryogenic temperatures (-78 °C), strict anhydrous conditions, handling of pyrophoric reagents.[1][2]
Halex Reaction 3-Chloro-5-methylisonicotinic acidKF, CsFUses cheaper starting materials, scalableRequires high temperatures (150-250 °C), polar aprotic solvents (DMSO, DMF), and an electron-deficient ring for activation.[3][4]
Sandmeyer (Balz-Schiemann) 3-Amino-5-methylisonicotinic acidNaNO₂, HBF₄ or HF-PyridineAvoids organometallic reagentsDiazonium salts can be explosive[8]; strongly acidic conditions may not be suitable for sensitive substrates.[7]

Q2: How does the fluorine atom influence the regioselectivity of the lithiation reaction?

The fluorine atom at the C3 position is a powerful ortho-directing group. In the directed ortho-lithiation process, the organolithium reagent (e.g., n-BuLi) initially coordinates with the heteroatom of the directing group.[2] This coordination brings the base into close proximity to the adjacent protons. While both the C2 and C4 positions are ortho to the fluorine, lithiation preferentially occurs at C4. This is because the C2 position is sterically hindered by the pyridine nitrogen and electronically deactivated towards deprotonation. The methyl group at C5 provides additional electronic push, further activating the C4 position for deprotonation.

Part 2: Troubleshooting Guide

This section is designed in a problem-cause-solution format to address specific issues encountered during the synthesis, with a focus on the most common Lithiation-Carboxylation route.

Problem 1: Low or No Conversion of 3-Fluoro-5-methylpyridine

Potential Cause A: Inactive Organolithium Reagent

  • Diagnosis: The n-BuLi or LDA solution may have degraded due to improper storage or exposure to air/moisture. Commercially available solutions can vary in exact molarity.

  • Solution:

    • Titrate Your Reagent: Always titrate the organolithium reagent before use to determine its exact molarity. The Gilman double titration method is a standard.

    • Proper Storage: Store organolithium reagents under an inert atmosphere (Argon or Nitrogen) at the recommended temperature.

    • Visual Check: While not definitive, precipitated solids or a cloudy appearance in the n-BuLi solution can indicate degradation.

Potential Cause B: Presence of Moisture or Protic Contaminants

  • Diagnosis: Organolithium reagents are extremely strong bases and will be quenched instantly by trace amounts of water, alcohols, or even acidic protons on glassware.

  • Solution:

    • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry inert gas or in a desiccator.

    • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl or purchased in sealed anhydrous grade bottles.[2]

    • Inert Atmosphere: Maintain a positive pressure of dry Argon or Nitrogen throughout the entire process, from reagent addition to quenching.

Problem 2: Mixture of Isomers in the Final Product

Potential Cause A: Incorrect Lithiation Temperature

  • Diagnosis: While lithiation at C4 is kinetically favored at low temperatures, allowing the reaction to warm up can lead to equilibration and the formation of other lithiated species, resulting in a mixture of carboxylated isomers upon quenching.

  • Solution:

    • Maintain Cryogenic Conditions: Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) during the addition of the organolithium base and for the entire duration of the lithiation.[9]

    • Slow Addition: Add the organolithium reagent dropwise to the solution of 3-fluoro-5-methylpyridine to control the exotherm and maintain a consistent low temperature.

Potential Cause B: Incorrect Quenching Procedure

  • Diagnosis: Pouring the lithiated intermediate into a source of CO₂ that contains significant moisture (e.g., atmospheric condensation on old dry ice) can lead to protonation back to the starting material before carboxylation can occur.

  • Solution:

    • Use High-Quality CO₂: Use freshly crushed, high-purity dry ice. For best results, suspend the crushed dry ice in anhydrous THF or ether to create a slurry, and transfer the lithiated species into this slurry via cannula.

    • Gaseous CO₂: Alternatively, bubble dry CO₂ gas (passed through a drying tube) directly into the reaction mixture at -78 °C.[10]

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause: Formation of Emulsions or Poor Precipitation

  • Diagnosis: The product is an amino acid derivative, which can have complex solubility properties. During aqueous workup, emulsions can form, making phase separation difficult. The product may also not precipitate cleanly.

  • Solution:

    • pH Adjustment: After quenching, carefully adjust the pH of the aqueous layer. The carboxylic acid will be soluble in basic solution as its carboxylate salt and will precipitate out in acidic solution. Isolate the product by acidifying the aqueous phase to its isoelectric point (typically pH 2-4) with an acid like HCl.[11]

    • Recrystallization: Purify the crude solid by recrystallization. A common solvent system is hot acetone or an ethanol/water mixture.[11][12]

    • Extraction: If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent like ethyl acetate after acidification.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Synthesis via Directed ortho-Lithiation and Carboxylation

Materials:

  • 3-Fluoro-5-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (molarity predetermined by titration)

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric Acid (HCl), 2M

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas.

  • Initial Solution: To the flask, add 3-fluoro-5-methylpyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting deep red or brown solution at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether. Transfer the lithiated pyridine solution from the first flask into the dry ice slurry via a cannula under positive inert gas pressure.

  • Quenching & Warm-up: Allow the reaction mixture to slowly warm to room temperature, during which the excess CO₂ will sublime.

  • Workup: Add water to the mixture. Transfer to a separatory funnel and wash the organic layer with water. Extract the combined aqueous layers with diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 2M HCl. A white precipitate of 3-Fluoro-5-methylisonicotinic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from hot acetone or an ethanol/water mixture.[11][12]

Visual Workflow: Synthetic Pathways Overview

The following diagram outlines the major synthetic strategies for obtaining the target molecule.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Reactions SM1 3-Fluoro-5-methylpyridine R1 1. Lithiation (n-BuLi) 2. Carboxylation (CO₂) SM1->R1 SM2 3-Chloro-5-methyl- isonicotinic Acid R2 Halex Reaction (KF) SM2->R2 SM3 3-Amino-5-methyl- isonicotinic Acid R3 Sandmeyer Reaction (NaNO₂, HBF₄) SM3->R3 Product 3-Fluoro-5-methyl- isonicotinic Acid R1->Product R2->Product R3->Product caption Figure 1. Overview of Synthetic Routes.

Caption: Figure 1. Overview of Synthetic Routes.

Visual Guide: Troubleshooting Lithiation-Carboxylation

This decision tree provides a logical path for diagnosing common issues in the lithiation-carboxylation sequence.

Troubleshooting_Lithiation Start Problem: Low Yield or Reaction Failure Check_SM Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) Start->Check_SM Isomer_Mix Mixture of Isomers? Check_SM->Isomer_Mix High_SM High % of Starting Material? Check_SM->High_SM [else] Isomer_Mix->High_SM No Temp_Issue Cause: Incorrect Temperature Solution: Maintain -78°C Isomer_Mix->Temp_Issue Yes Reagent_Issue Cause: Reagent/Condition Failure High_SM->Reagent_Issue Yes Check_Base Was n-BuLi Titrated? Reagent_Issue->Check_Base Check_Moisture Were Anhydrous Conditions Used? Check_Base->Check_Moisture Yes Titrate Solution: Titrate n-BuLi Check_Base->Titrate No Dry_Sys Solution: Oven-dry glassware, use anhydrous solvents Check_Moisture->Dry_Sys No caption Figure 2. Troubleshooting Decision Tree.

Caption: Figure 2. Troubleshooting Decision Tree.

References

  • US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)
  • G. S. Gill, V. S. Gotherwal, Directed Lithiation and Substitution of Pyridine Derivatives, HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • US3027380A - Process for preparing 5-fluoronicotinic acid - Google P
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  • 3-Methylpyridine: Synthesis and Applications - PubMed. [Link]

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  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

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  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 - EPO. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. [Link]

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Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-5-methylisonicotinic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Fluoro-5-methylisonicotinic acid from a typical reaction mixture. The meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Fluoro-5-methylisonicotinic acid from a typical reaction mixture. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and analogous procedures for related pyridinecarboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Fluoro-5-methylisonicotinic acid, providing explanations based on the compound's predicted chemical properties and potential reaction byproducts.

Q1: What are the likely impurities in my reaction mixture after synthesizing 3-Fluoro-5-methylisonicotinic acid?

A1: Based on the common synthesis routes for substituted pyridinecarboxylic acids, such as the oxidation of a corresponding lutidine derivative (e.g., 3-fluoro-5-methyl-lutidine), the primary impurities you may encounter include:

  • Unreacted Starting Material: Incomplete oxidation can leave residual starting material in your crude product.

  • Over-oxidized Byproducts: A significant potential impurity is the corresponding dicarboxylic acid, in this case, 3-fluoro-pyridine-4,5-dicarboxylic acid. This arises from the oxidation of both methyl groups of the precursor.[1][2]

  • Residual Oxidizing Agent: Traces of the oxidizing agent (e.g., manganese dioxide if potassium permanganate is used) may be present.[1][2]

  • Solvent and Reagent Residues: Depending on the workup procedure, residual solvents and other reagents may contaminate the crude product.

Q2: My crude product is a brownish, sticky solid. How can I improve its appearance and purity?

A2: A discolored and non-crystalline crude product often indicates the presence of colored impurities and residual solvents. A preliminary purification step involving treatment with activated carbon can be highly effective.[3] Following this, a carefully chosen recrystallization procedure should yield a purer, crystalline product.

Q3: I'm struggling to separate my desired product from the over-oxidized dicarboxylic acid impurity by recrystallization. What's the best approach?

A3: The solubility profiles of your target mono-acid and the dicarboxylic acid byproduct are likely to be very similar in many solvents. A more effective strategy is to exploit their differences in acidity (pKa values). The dicarboxylic acid will have two pKa values, both of which will be lower (more acidic) than the single pKa of your desired product. This difference allows for separation through pH-controlled precipitation.[1]

Here's the underlying principle:

  • Dissolve the crude mixture in a basic aqueous solution (e.g., dilute NaOH) to deprotonate both the mono- and di-acid, forming their soluble sodium salts.

  • Carefully acidify the solution with a strong acid (e.g., HCl). The less soluble, more acidic dicarboxylic acid will precipitate first at a lower pH.

  • Filter off the precipitated dicarboxylic acid.

  • Further acidification of the filtrate to a pH around the isoelectric point of your target 3-Fluoro-5-methylisonicotinic acid will cause it to precipitate, now in a much purer form.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the purification process.[4][5][6] You can spot your crude mixture, the purified fractions, and a reference standard (if available) on a silica gel plate. A suitable mobile phase, such as a mixture of ethyl acetate and methanol, often provides good separation of the product from its impurities.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8][9]

Q5: What is the expected pKa of 3-Fluoro-5-methylisonicotinic acid, and why is it important?

A5: The pKa of isonicotinic acid is approximately 4.96.[10] The presence of an electron-withdrawing fluorine atom on the pyridine ring is expected to lower this pKa value, making 3-Fluoro-5-methylisonicotinic acid more acidic than its non-fluorinated counterpart. Conversely, the electron-donating methyl group will have a slight pKa-increasing effect. The overall pKa will be a balance of these electronic effects. Understanding the approximate pKa is crucial for designing an effective acid-base extraction and for pH-controlled precipitation, as the compound's solubility is lowest at its isoelectric point.[11][12]

Detailed Purification Protocol

This protocol outlines a robust procedure for the purification of 3-Fluoro-5-methylisonicotinic acid from a crude reaction mixture, incorporating in-process purity checks.

Step 1: Initial Workup and Removal of Insoluble Impurities
  • Reaction Quenching & Solvent Removal: Following the completion of the synthesis reaction, quench any remaining oxidizing agents according to standard laboratory procedures. Remove the bulk of the reaction solvent under reduced pressure.

  • Dissolution in Base: To the crude residue, add a sufficient volume of 1 M sodium hydroxide (NaOH) solution to achieve complete dissolution. This step converts the acidic product and byproducts into their more soluble sodium salts.

  • Filtration: If any insoluble material remains (e.g., manganese dioxide), filter the basic solution. Wash the filter cake with a small amount of fresh 1 M NaOH solution to ensure complete recovery of the dissolved salts.

Step 2: pH-Controlled Precipitation for Impurity Removal

This step is critical for separating the target mono-acid from the more acidic dicarboxylic acid impurity.

  • Acidification to Precipitate Di-acid: While vigorously stirring the filtrate from Step 1, slowly add 6 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution continuously. The dicarboxylic acid byproduct is expected to start precipitating at a lower pH than the target compound. Adjust the pH to approximately 0.5 - 1.0 to selectively precipitate the di-acid.[1]

  • Isolation of Di-acid: Once the precipitation of the di-acid is complete, collect the solid by vacuum filtration. Wash the collected solid with a small amount of cold water. The filtrate contains the sodium salt of your target compound.

Step 3: Precipitation and Isolation of 3-Fluoro-5-methylisonicotinic Acid
  • Precipitation of Target Compound: Continue the dropwise addition of 6 M HCl to the filtrate from Step 2. As the pH approaches the isoelectric point of 3-Fluoro-5-methylisonicotinic acid (estimated to be around pH 3-4), the product will precipitate out of solution.[13][14]

  • Collection and Washing: Collect the precipitated 3-Fluoro-5-methylisonicotinic acid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, followed by a wash with a cold organic solvent like acetone to aid in drying.[13]

  • Drying: Dry the purified product under vacuum to a constant weight.

Step 4: (Optional) Recrystallization for High Purity

For obtaining a highly pure, crystalline product, a final recrystallization step is recommended.

  • Solvent Selection: Water or a mixture of ethanol and water are often suitable recrystallization solvents for nicotinic acid derivatives.[3] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

  • Decolorization: Dissolve the dried product from Step 3 in a minimum amount of the hot recrystallization solvent. If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Parameter Value/Range Significance
pH for Di-acid Precipitation ~ 0.5 - 1.0Exploits the higher acidity of the dicarboxylic acid impurity for selective removal.[1]
pH for Product Precipitation ~ 3.0 - 4.0Corresponds to the isoelectric point where the product has minimum solubility.[13][14]
TLC Mobile Phase (Silica Gel) Ethyl Acetate / Methanol (e.g., 7:3 v/v)Provides good separation for monitoring purification progress.[4]
Recrystallization Solvents Water, Ethanol/WaterCommonly used for nicotinic acid derivatives to obtain high purity crystals.[3]

Visual Workflow

Purification_Workflow cluster_0 Initial Workup cluster_1 pH-Controlled Separation cluster_2 Final Purification Crude Mixture Crude Mixture Dissolve in Base Dissolve in Base Crude Mixture->Dissolve in Base 1M NaOH Filter Insoluble Impurities Filter Insoluble Impurities Dissolve in Base->Filter Insoluble Impurities Acidify to pH ~0.5-1.0 Acidify to pH ~0.5-1.0 Filter Insoluble Impurities->Acidify to pH ~0.5-1.0 6M HCl Filter Di-acid Impurity Filter Di-acid Impurity Acidify to pH ~0.5-1.0->Filter Di-acid Impurity Acidify Filtrate to pH ~3-4 Acidify Filtrate to pH ~3-4 Filter Di-acid Impurity->Acidify Filtrate to pH ~3-4 6M HCl Collect Product Collect Product Acidify Filtrate to pH ~3-4->Collect Product Recrystallization Recrystallization Collect Product->Recrystallization Water/Ethanol Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product

Caption: Purification workflow for 3-Fluoro-5-methylisonicotinic acid.

References

  • Goel, A., et al. (2012). Process for producing pyridine carboxylic acids. U.S.
  • Cislak, F. E. (1956). Process for preparing isonicotinic acid. U.S.
  • Kumar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(1), 193-198.
  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(29), 5225-5236. [Link]

  • Zhang, J., et al. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
  • Fattah, A., et al. (2006). Process for preparation of isonicotinic acid derivatives.
  • Blais, M. J., & Berthon, G. (1982). Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Journal of Chemistry, 60(15), 1957-1962. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Shabir, G. A. (2011). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Peloquin, C. A., et al. (2000). A simplified method for detecting isoniazid compliance in patients receiving antituberculosis chemotherapy. PubMed, 22(5), 443-448. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Berry, D. J., et al. (2012). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. Crystal Growth & Design, 12(11), 5493-5503. [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ueno, T., & Umeda, T. (1998). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 14(5), 929–932. [Link]

  • de Assis, F. N. (n.d.). Isonicotinic Acid pKa Study. Scribd. Retrieved from [Link]

  • Siegemund, G. (2000). Fluorinated Higher Carboxylic Acids.
  • Reddy, M. S., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Jayasree, S., & Narayanan, S. (2002). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 18(2), 223-226.
  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. ResearchGate. [Link]

  • Roe, E. T. (1962). Purification of nicotinic acid. U.S.
  • Pyka, A., & Sliwiok, J. (2001). Use of TLC and RPTLC for separation of nicotinic acid derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Soliman, R., et al. (2010). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 19(8), 847-860.
  • Merck Index. (n.d.). Isonicotinic Acid.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Meyer, H. (1972). Process for the production of pyridine carboxylic acids. U.S.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • Pitre, S. P., et al. (2015).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

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Optimization

overcoming poor solubility of 3-Fluoro-5-methylisonicotinic acid in reactions

Welcome to the technical support center for 3-Fluoro-5-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-5-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in chemical reactions. By understanding the underlying principles of its solubility, you can select the most effective strategies to ensure the success of your experiments.

Troubleshooting Guide

This section addresses common problems encountered when working with 3-Fluoro-5-methylisonicotinic acid and provides step-by-step solutions.

Issue 1: My 3-Fluoro-5-methylisonicotinic acid is not dissolving in my reaction solvent.

Cause: 3-Fluoro-5-methylisonicotinic acid, like many pyridine carboxylic acids, can exhibit limited solubility in common organic solvents due to its crystalline nature and the presence of both a polar carboxylic acid group and a pyridine ring.[1][2]

Solution Workflow:

  • Solvent Selection:

    • Initial Screening: Begin by testing the solubility in a range of aprotic and protic polar solvents.

    • Recommended Solvents: Based on the properties of similar pyridine carboxylic acids, good starting points include DMF, DMAc, NMP, and DMSO for aprotic polar options, and alcohols like methanol or ethanol for protic polar options.[3] Isonicotinic acid itself is soluble in hot water and ethanol but only slightly soluble in cold water and ether.[1][4]

    • Rationale: The choice of solvent can significantly impact reaction rates and outcomes. Aprotic solvents are often preferred for reactions where the carboxylic acid needs to be activated, as protic solvents can interfere with this process.

  • Employing a Co-solvent System:

    • Procedure: If solubility is still an issue, introduce a co-solvent. A common approach is to use a mixture of a less polar solvent (like toluene or THF) with a more polar, solubilizing solvent (like DMF or DMAc).

    • Example: For a Suzuki coupling reaction, you might use a mixture of toluene and DMF. The toluene is a good solvent for the boronic ester, while the DMF helps to dissolve the 3-Fluoro-5-methylisonicotinic acid.

    • Causality: Co-solvents can modify the overall polarity of the reaction medium, breaking down the crystal lattice of the solute more effectively than a single solvent system.[5]

Issue 2: My reaction is sluggish or incomplete, and I suspect solubility is the culprit.

Cause: Poor solubility can lead to a low effective concentration of the reactant in the solution phase, resulting in slow or incomplete reactions.

Solution Workflow:

  • pH Adjustment/Base-Mediated Dissolution:

    • Mechanism: 3-Fluoro-5-methylisonicotinic acid is an acidic compound. Adding a base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. The solubility of isonicotinic acid, for instance, increases in basic conditions.[4]

    • Procedure:

      • Suspend the 3-Fluoro-5-methylisonicotinic acid in your chosen reaction solvent.

      • Add a suitable inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, triethylamine, or DIPEA) and stir.

      • Observe for dissolution. The formation of the salt should significantly increase its solubility.

    • Important Consideration: Ensure the chosen base is compatible with your reaction conditions and will not cause unwanted side reactions. For example, in an amide coupling reaction, a non-nucleophilic base like DIPEA is often preferred.

  • "In Situ" Salt Formation:

    • Concept: Instead of isolating the salt, it can be formed directly in the reaction vessel.

    • Workflow:

      • Charge the reactor with 3-Fluoro-5-methylisonicotinic acid and the solvent.

      • Add the base and stir until the solid dissolves.

      • Proceed with the addition of other reagents.

    • Trustworthiness: This method is highly reliable as it ensures the acid is in a soluble form before the main reaction begins.

Issue 3: I am observing precipitation of my starting material during the reaction.

Cause: Changes in the reaction medium (e.g., temperature fluctuations, consumption of a solubilizing reagent) can cause the 3-Fluoro-5-methylisonicotinic acid or its salt to precipitate out of solution.

Solution Workflow:

  • Temperature Control:

    • Action: Gently warming the reaction mixture can often redissolve the precipitated material. Isonicotinic acid is notably more soluble in hot water than in cold water.[1]

    • Caution: Be mindful of the thermal stability of your reactants and products.

  • Solvent Ratio Adjustment:

    • Action: If using a co-solvent system, a small addition of the more polar, solubilizing solvent can help to bring the material back into solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Fluoro-5-methylisonicotinic acid in common solvents?

SolventPredicted SolubilityRationale
WaterLow to ModerateThe parent isonicotinic acid has moderate water solubility, but the hydrophobic methyl group and the fluorine atom may decrease this.[4]
Methanol/EthanolModerateThe polar hydroxyl group of the alcohol can hydrogen bond with the carboxylic acid and pyridine nitrogen.[3]
AcetoneLowLess polar than alcohols, likely a poorer solvent.
Dichloromethane (DCM)Very LowNon-polar solvent, unlikely to be effective.
Tetrahydrofuran (THF)Low to ModerateA common ethereal solvent, may have some success, especially with warming.
Dimethylformamide (DMF)HighA highly polar aprotic solvent, generally excellent for dissolving polar compounds like this.
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, a very effective polar aprotic solvent.

Q2: How does the fluorine substituent affect the solubility?

The fluorine atom is electron-withdrawing, which will increase the acidity of the carboxylic acid group (lower pKa) compared to the non-fluorinated analogue. This can make it easier to deprotonate and form a soluble salt.

Q3: Can I use a strong base like NaOH or KOH to dissolve it?

Yes, strong inorganic bases will readily form the corresponding carboxylate salt, which should be highly soluble in aqueous and polar protic solvents. However, the use of such strong bases may not be compatible with many organic reactions, particularly those involving sensitive functional groups or reagents. For most synthetic applications, weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic amine bases (e.g., Et₃N, DIPEA) are preferred.

Q4: I need to perform a reaction under anhydrous conditions. What are my best options for solubilizing 3-Fluoro-5-methylisonicotinic acid?

  • Aprotic Polar Solvents: Your primary choices should be anhydrous DMF, DMAc, NMP, or DMSO.

  • In Situ Salt Formation with an Organic Base: Use a dry organic base such as triethylamine or diisopropylethylamine to form the ammonium salt in your anhydrous solvent. This is a very effective strategy.

  • Co-solvent System: A mixture of an anhydrous, less polar solvent (e.g., THF, toluene) with a minimal amount of an anhydrous polar solvent (e.g., DMF) can be effective.

Q5: Are there any other advanced techniques to improve solubility?

For challenging cases, particularly in a process chemistry or drug development setting, other techniques can be considered:

  • Formation of Co-crystals: Co-crystallization with a suitable co-former can alter the crystal lattice energy and improve solubility.[6]

  • Amorphous Solid Dispersions: Creating an amorphous form of the compound, often dispersed in a polymer matrix, can significantly enhance its dissolution rate.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Solubilization in an Amide Coupling Reaction

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-5-methylisonicotinic acid (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., DMF, DCM, or THF).

  • Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Continue stirring until all of the 3-Fluoro-5-methylisonicotinic acid has dissolved to form a clear solution.

  • Proceed with the addition of the amine coupling partner and the coupling reagent (e.g., HATU, HOBt/EDC).

Visualizations

Diagram 1: Decision Workflow for Solubilizing 3-Fluoro-5-methylisonicotinic Acid

Caption: A stepwise decision-making process for troubleshooting solubility issues.

Diagram 2: Chemical Principle of Base-Mediated Solubilization

Caption: The conversion of the insoluble acid to a soluble salt upon addition of a base.

References

  • Chem-Impex. (n.d.). 3-Fluoro-5-methylphenylboronic acid. Retrieved January 23, 2026, from [Link]

  • AERU. (2025, January 9). 3-methyl-5-fluorocytosine (Ref: ADF16/001). Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved January 23, 2026, from [Link]

  • Solubility of Things. (n.d.). Isonicotinic acid. Retrieved January 23, 2026, from [Link]

  • Sanas, M. N., & Pachpute, T. S. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(22), 19635-19658. [Link]

  • Song, L., et al. (2013). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data, 58(4), 851-855. [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(14), 2704-2715. [Link]

  • Wang, C., et al. (2024). Cooperation of Carboxylate and Sulfonate Ligands in a High-Efficiency Ru Catalyst for Electrocatalytic Ammonia Oxidation. Journal of the American Chemical Society, 146(4), 2565-2573. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved January 23, 2026, from [Link]

  • Abraham, M. H., et al. (2014). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 68, 198-203. [Link]

  • PubChem. (n.d.). Fluoroorotic acid. Retrieved January 23, 2026, from [Link]

  • Al-Saeedi, S. I., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4483. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 14(5), 1-10. [Link]

  • PubChem. (n.d.). 3-Chloro-5-methylhexanoic acid. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methylheptane. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-methylbutane. Retrieved January 23, 2026, from [Link]

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Troubleshooting

Technical Support Center: Optimizing Amidation of 3-Fluoro-5-methylisonicotinic Acid

Welcome to the technical support center for the amidation of 3-fluoro-5-methylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 3-fluoro-5-methylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The unique electronic properties of this molecule—specifically, the electron-withdrawing effects of both the pyridine nitrogen and the fluorine atom—can render the carboxylic acid less reactive and complicate standard amidation protocols.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges and achieve optimal results in your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning or executing the amidation of 3-fluoro-5-methylisonicotinic acid.

Q1: Which type of coupling reagent is most effective for this substrate?

For an electron-deficient carboxylic acid like 3-fluoro-5-methylisonicotinic acid, standard carbodiimide reagents like EDC may lead to sluggish or incomplete reactions. More potent activating agents are generally recommended. Uronium/aminium salt-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the most effective choice.[1] HATU reacts rapidly to form a highly activated OAt-ester, which is more reactive than the OBt-esters generated by reagents like HBTU or PyBOP. This increased reactivity is crucial for overcoming the electronically deactivated nature of the starting material.

Q2: What is the purpose of additives like HOBt or HOAt, and are they necessary?

Additives are critical for efficient and clean amide coupling reactions. Their primary roles are:

  • Suppressing Side Reactions: In carbodiimide-mediated reactions (e.g., with EDC), the initial O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. Additives like 1-hydroxybenzotriazole (HOBt) intercept this intermediate to form a more stable active ester, preventing this side reaction.[2][3]

  • Increasing Reaction Rate: The active esters formed (OBt or OAt esters) are highly electrophilic and react more rapidly with the amine than the O-acylisourea intermediate.[4]

  • Minimizing Racemization: For chiral carboxylic acids, these additives are essential to minimize the loss of stereochemical integrity.[2]

With HATU, the HOAt moiety is integral to the reagent's structure and function, so no additional additive is needed.[1]

Q3: What is the best choice of base and solvent for this reaction?

  • Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice for HATU-mediated couplings.[1] N-Methylmorpholine (NMM) is another suitable option, particularly if racemization is a concern.[5]

  • Solvent: The solvent must be aprotic and able to dissolve all reactants. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and solvating power.[6] Dichloromethane (DCM) or acetonitrile can also be used, depending on the solubility of your specific amine substrate.[6][7] Ensure the solvent is anhydrous, as water can hydrolyze the activated species and reduce yield.[8]

Q4: What is the optimal order of reagent addition?

The order of addition is critical to prevent unwanted side reactions. The most reliable method is to pre-activate the carboxylic acid before introducing the amine.[9] A typical sequence is:

  • Dissolve the 3-fluoro-5-methylisonicotinic acid, HATU, and a base (like DIPEA) in an anhydrous solvent (e.g., DMF).

  • Stir this mixture at room temperature for 15-30 minutes. This allows for the complete formation of the highly reactive OAt-active ester.

  • Add the amine to the pre-activated mixture.

This sequence prevents the amine from reacting directly with HATU, a potential side reaction known as guanidinylation.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a "Problem -> Probable Cause -> Solution" format.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Carboxylic Acid Activation: The electron-deficient nature of the substrate makes activation difficult with milder reagents.[10]1a. Switch to a Stronger Coupling Reagent: If using EDC/HOBt, change to HATU, HCTU, or COMU.[1] 1b. Increase Equivalents: Use a slight excess (1.1-1.2 eq) of the coupling reagent. 1c. Convert to Acid Chloride: As a more forceful alternative, convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react with the amine in the presence of a base.[6][11]
2. Poor Amine Nucleophilicity: The amine substrate may be sterically hindered or electronically deactivated.[12]2a. Increase Reaction Temperature: After adding the amine, gently heat the reaction (e.g., to 40-50°C) to increase the rate. 2b. Increase Amine Stoichiometry: Use a slight excess of the amine (1.2-1.5 eq).[5]
3. Moisture Contamination: Water in the solvent or on glassware can hydrolyze the activated ester intermediate or the coupling reagent itself.[8][13]3a. Use Anhydrous Reagents: Use a fresh bottle of anhydrous solvent. Dry starting materials in a vacuum oven if necessary. 3b. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
Multiple Side Products Observed 1. N-Acylurea Formation (with EDC): The O-acylisourea intermediate has rearranged into the stable N-acylurea byproduct.[3]1. Ensure Additive is Present: Always use at least 1 equivalent of HOBt or HOAt when using a carbodiimide like EDC.[2]
2. Dimerization/Anhydride Formation: The activated carboxylic acid has reacted with another molecule of the carboxylic acid instead of the amine.2. Check Order of Addition: Ensure the amine is present to trap the activated ester. Pre-activating for an excessively long time before adding the amine can sometimes lead to side reactions.
3. Reaction of Amine with Coupling Reagent (with HATU): The amine has reacted with HATU to form a guanidinium byproduct.3. Pre-activate the Acid: Always mix the carboxylic acid, HATU, and base first. Allow them to stir for 15-30 minutes before adding the amine.[9]
Difficulty in Product Purification 1. Urea Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or tetramethylurea from HATU) are co-eluting with the product.1a. Aqueous Workup (for EDC/HATU): If using water-soluble reagents like EDC or HATU, perform an aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., saturated NaHCO₃), and brine to remove the urea and excess base.[2][5] 1b. Filtration (for DCC): If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration, though some may remain in solution.[2]
2. Product is Highly Polar: The product sticks to the silica gel column and is difficult to elute.2a. Use a Different Stationary Phase: Consider using alumina or reverse-phase (C18) chromatography. 2b. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes, acetonitrile) as an alternative to chromatography.[14]

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the amidation of 3-fluoro-5-methylisonicotinic acid using HATU, a highly effective reagent for this substrate.

Materials:

  • 3-Fluoro-5-methylisonicotinic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add 3-fluoro-5-methylisonicotinic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution with respect to the carboxylic acid). Stir the mixture until all solids are dissolved.

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature (20-25°C) for 20 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40°C.

  • Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x). This removes DMF, unreacted starting materials, and byproducts. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide.[15]

Part 4: Comparison of Common Amidation Reagents

Reagent SystemMechanismAdvantagesDisadvantagesBest For...
EDC / HOBt Carbodiimide activation to form an O-acylisourea, trapped as an OBt-ester.[3]- Water-soluble byproducts, easy to remove.[2] - Cost-effective.- Less reactive; may be slow or ineffective for electron-deficient acids. - Risk of N-acylurea side product if HOBt is omitted.[2]Standard, unhindered, and electron-rich carboxylic acids.
HATU / DIPEA Uronium salt activation to form a highly reactive OAt-ester.- Very high reactivity, fast reaction times.[1] - Highly effective for sterically hindered and electron-deficient substrates.- More expensive. - Byproducts can sometimes complicate purification if an aqueous workup is not possible.Challenging substrates, including electron-deficient acids like 3-fluoro-5-methylisonicotinic acid.
SOCl₂ or (COCl)₂ Conversion of the carboxylic acid to a highly reactive acyl chloride.[6]- Extremely reactive intermediate. - Inexpensive reagents.- Harsh conditions (sometimes requires heat).[11] - Generates corrosive HCl byproduct. - Low functional group tolerance; can lead to side reactions on sensitive molecules.[10]Robust substrates where other methods have failed and functional group compatibility is not an issue.

Part 5: Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for optimizing the amidation reaction.

G cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_outcomes Phase 3: Action Plan cluster_troubleshoot Phase 4: Troubleshooting Steps Start Initial Reaction (Acid, Amine, HATU, DIPEA in DMF) Monitor Monitor by LC-MS at 2h Start->Monitor Eval Evaluate Conversion Monitor->Eval HighYield >80% Conversion Proceed to Workup & Purification Eval->HighYield Good LowYield <80% Conversion Initiate Troubleshooting Eval->LowYield Poor Success Optimized Protocol HighYield->Success CheckReagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reagents) LowYield->CheckReagents IncreaseTemp Increase Temperature (e.g., to 40-50°C) CheckReagents->IncreaseTemp If reagents are good ChangeReagent Consider Harsher Activation (e.g., SOCl₂) IncreaseTemp->ChangeReagent If still low yield ChangeReagent->Monitor Re-run experiment

Caption: Workflow for optimizing the amidation of 3-fluoro-5-methylisonicotinic acid.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. Available at: [Link]

  • Frank, W. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • García, J. G., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1787. Available at: [Link]

  • Kandasamy, J. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 20(12), 2217–2220. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4532–4544. Available at: [Link]

  • Various Authors. (2015). What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. Retrieved from [Link]

  • Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. Retrieved from [Link]

  • DL_Chemist. (2023). Comment on "HATU coupling - what's the best order?". Reddit. Retrieved from [Link]

  • Various Authors. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]

  • The Synthetic Chemist. (2023). Amidation Reaction. YouTube. Retrieved from [Link]

  • Nor, N. S. M., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6), 1374-1385. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kvapil, L., et al. (2023). The isocyanide SN2 reaction. Nature Communications, 14, 5807. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]

  • Cherney, R. J., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Gernigon, N., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. The Journal of Organic Chemistry, 77(18), 8386–8400. Available at: [Link]

  • Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]

  • Dar, A. A., & Ganaie, S. A. (2024). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect, 9(1). Available at: [Link]

Sources

Optimization

deboronation side reactions in Suzuki coupling of pyridine boronic acids

A Guide to Overcoming Deboronation Side Reactions Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that coupling reactions involving pyr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Deboronation Side Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that coupling reactions involving pyridine boronic acids, particularly 2-pyridyl derivatives, present unique challenges. The most common failure point is the undesired cleavage of the carbon-boron bond, a side reaction known as protodeboronation (or deboronation), which leads to low yields and the formation of unfunctionalized pyridine byproducts.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the mechanisms behind this side reaction and to offer field-proven troubleshooting strategies and protocols to ensure the success of your experiments.

Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling with 2-pyridyl boronic acid failed, and I've mostly recovered the starting pyridine. What happened?

Answer: This is a classic symptom of protodeboronation, an undesired side reaction where a proton replaces the boronic acid group.[1] Pyridine boronic acids, and especially the 2-pyridyl isomer, are notoriously susceptible to this pathway.[2][3][4] The core of the problem lies in the inherent instability of the C-B bond, which is exacerbated by the reaction conditions required for the Suzuki coupling. Instead of participating in the productive catalytic cycle, your boronic acid is being decomposed.

The key to success is to accelerate the rate of the desired Suzuki coupling so that it significantly outpaces the rate of protodeboronation.[1] This involves a careful optimization of several reaction parameters, including the choice of base, catalyst system, and solvent.

Q2: What is the specific mechanism that makes 2-pyridyl boronic acids so prone to deboronation?

Answer: While most boronic acids undergo deboronation through general acid- or base-catalyzed pathways, 2-pyridyl boronic acids have a unique, highly efficient decomposition route.[1] The basic nitrogen atom of the pyridine ring plays a direct role. Under neutral or near-neutral pH conditions, the 2-pyridyl boronic acid can exist as a zwitterionic species.[1] This zwitterion is primed for rapid, unimolecular fragmentation, leading to the cleavage of the C-B bond and subsequent protonolysis to form pyridine.[1][5]

Interestingly, this means that both strongly acidic and strongly basic conditions can actually attenuate deboronation for the 2-pyridyl isomer by shifting the equilibrium away from the reactive zwitterionic form.[1] However, Suzuki couplings are typically run under basic conditions to facilitate the transmetalation step, creating a delicate balancing act.[6]

For 3- and 4-pyridyl boronic acids, this zwitterionic pathway is not operative, and they are generally much more stable, with deboronation proceeding through slower, more conventional mechanisms.[4][7]

Fig. 1: Suzuki Coupling vs. 2-Pyridyl Deboronation
Q3: How can I modify my reaction conditions to minimize deboronation?

Answer: Optimizing your reaction involves a multi-faceted approach. The goal is to find a set of conditions where the C-C bond formation is much faster than the C-B bond cleavage.

1. Catalyst & Ligand Selection (The Most Critical Factor): Modern, highly active catalyst systems are essential. They promote rapid catalytic turnover, which is key to outcompeting the deboronation side reaction.[1]

  • Recommendation: Move away from older catalysts like Pd(PPh₃)₄. Instead, use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.

  • Go-To Ligands: Buchwald-type dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or SPhos are highly effective for these challenging couplings.[8]

  • Pre-catalysts: Using pre-formed catalysts like XPhos Pd G2/G3 can also improve consistency.

2. Choice of Base: The base is required to activate the boronic acid for transmetalation, but an overly strong or concentrated base can accelerate deboronation.[6]

  • Recommendation: Use milder inorganic bases. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or even sodium bicarbonate (NaHCO₃) are often superior choices to strong hydroxides (NaOH, KOH).[8]

  • Anhydrous Conditions: For particularly sensitive substrates, using an anhydrous base like K₃PO₄ in an anhydrous solvent (e.g., toluene or dioxane) can significantly suppress deboronation by minimizing the presence of water, which is the ultimate proton source.[8]

3. Solvent and Temperature:

  • Solvents: Aprotic solvents are generally preferred. Dioxane, Toluene, and DMF are common choices.[9] Ensure your solvents are rigorously degassed to prevent catalyst oxidation.[8] For solvents like THF and dioxane, it is critical to ensure they are peroxide-free, as peroxides will kill the catalyst.[10]

  • Temperature: Elevated temperatures accelerate all reactions, including deboronation.[11][12] It is often beneficial to run the reaction at a lower temperature (e.g., room temperature to 80 °C) for a longer period, especially when using a highly active Buchwald-type catalyst.[8]

Table 1: Recommended Starting Conditions for Pyridyl Suzuki Couplings

Parameter2-Pyridyl Boronic Acid (High Risk)3- & 4-Pyridyl Boronic Acids (Lower Risk)Rationale
Catalyst Pd₂(dba)₃ + XPhos/RuPhosPdCl₂(dppf) or Pd₂(dba)₃ + XPhosHigh activity is crucial to outpace rapid deboronation.[8]
Base K₃PO₄ (anhydrous) or Cs₂CO₃K₂CO₃ or K₃PO₄Milder, and often anhydrous, conditions minimize proton sources.[8]
Solvent Toluene or Dioxane (anhydrous)Dioxane/H₂O or DMFAnhydrous solvents are preferred to suppress protonolysis.[8]
Temperature Room Temp to 80 °C80 °C to 100 °CLower temperatures slow the deboronation rate.[8][12]
Atmosphere Strictly Inert (N₂ or Ar)Inert (N₂ or Ar)Protects the sensitive catalyst from oxidative degradation.[8]
Q4: My 2-pyridyl boronic acid is decomposing even before the reaction starts. Are there more stable alternatives?

Answer: Absolutely. This is a very common issue. For notoriously unstable boronic acids, the best strategy is often to use a stabilized derivative that participates in a "slow release" of the active boronic acid into the reaction medium.[1] This keeps the instantaneous concentration of the unstable intermediate low, minimizing its decomposition while still allowing it to participate in the Suzuki coupling.[1]

Recommended Alternatives:

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline, air-stable solids. Under the basic and aqueous conditions of the Suzuki reaction, they slowly hydrolyze to release the boronic acid in situ. This is arguably the most popular and effective strategy for difficult couplings.[1]

  • Organotrifluoroborates (R-BF₃K): Potassium pyridyltrifluoroborates are also significantly more stable than their boronic acid counterparts and serve as excellent slow-release sources.

  • PDEA Boronates (N-phenyldiethanolamine boronates): These are stabilized by an intramolecular dative bond between the nitrogen and the empty p-orbital of the boron.[2] This coordination makes them more robust and bench-stable.

Slow_Release_Strategy cluster_workflow Slow-Release Workflow Stable_Reagent Stable Boron Reagent (e.g., MIDA Boronate) Slow_Release Slow Hydrolysis (Base, H₂O) Stable_Reagent->Slow_Release Low_Conc_BA Low Concentration of Unstable Boronic Acid Slow_Release->Low_Conc_BA Suzuki_Cycle Fast Suzuki Coupling Cycle Low_Conc_BA->Suzuki_Cycle Favored Decomposition Minimized Deboronation Low_Conc_BA->Decomposition Disfavored Product Desired Product Suzuki_Cycle->Product Troubleshooting_Workflow Start Low Yield / No Reaction in Pyridyl Suzuki Coupling Check_Deboronation Is deboronated pyridine the major byproduct? Start->Check_Deboronation Yes_Path YES Change_Catalyst Switch to high-activity catalyst (e.g., Pd/XPhos, Pd/RuPhos) Check_Deboronation->Change_Catalyst Yes No_Path NO Check_Catalyst_Death Is starting material unreacted with no deboronation? Check_Deboronation->Check_Catalyst_Death No Yes_Path->Change_Catalyst Change_Base Use weaker, anhydrous base (e.g., K₃PO₄ in Toluene) Change_Catalyst->Change_Base Lower_Temp Lower reaction temperature (e.g., 60-80 °C) Change_Base->Lower_Temp Use_Derivative Use a stable derivative (MIDA boronate or -BF₃K) Lower_Temp->Use_Derivative No_Path->Check_Catalyst_Death Degas Improve degassing of solvent and reaction vessel Check_Catalyst_Death->Degas Check_Reagents Check solvent for peroxides. Use fresh catalyst. Degas->Check_Reagents

Sources

Troubleshooting

Technical Support Guide: Purity Assessment of 3-Fluoro-5-methylisonicotinic Acid

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of 3-Fluoro-5-methylisonicotinic acid. It offers field-proven insights,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of 3-Fluoro-5-methylisonicotinic acid. It offers field-proven insights, detailed protocols, and troubleshooting solutions designed to ensure accurate and robust analytical outcomes.

Section 1: A Multi-Faceted Strategy for Purity Assessment

The accurate determination of purity for a key pharmaceutical intermediate like 3-Fluoro-5-methylisonicotinic acid is not achievable with a single analytical technique. A scientifically sound assessment relies on the application of orthogonal methods, each providing a unique piece of the purity puzzle. This integrated approach ensures that all potential impurities—isomers, starting materials, by-products, and degradation products—are effectively detected and quantified.

The overall workflow is designed to move from quantitative assessment to qualitative identification and structural confirmation.

Purity Assessment Workflow Fig. 1: Orthogonal Analytical Workflow Sample Sample of 3-Fluoro-5-methylisonicotinic acid HPLC_UV Primary Purity Assay: Reversed-Phase HPLC-UV (Quantifies % Area Purity) Sample->HPLC_UV LC_MS Impurity Identification: LC-MS (Provides Mass of Impurities) Sample->LC_MS NMR Structural Confirmation: ¹H, ¹³C, ¹⁹F NMR (Confirms Structure & Detects NMR-active Impurities) Sample->NMR GC_MS Volatile/Residual Impurities: Headspace GC-MS (Detects Residual Solvents) Sample->GC_MS Report Comprehensive Purity Report HPLC_UV->Report Purity Value LC_MS->Report Impurity Masses NMR->Report Structural Identity GC_MS->Report Solvent Content

Caption: Orthogonal analytical workflow for purity assessment.

Section 2: Core Analytical Techniques: FAQs & Best Practices

This section addresses common questions regarding the primary analytical methods employed for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis, providing quantitative results on the main component and its related impurities.

Q: What is the recommended starting HPLC method for the purity analysis of 3-Fluoro-5-methylisonicotinic acid?

A: A reversed-phase HPLC method with UV detection is the most suitable starting point. The carboxylic acid functional group necessitates a mobile phase with an acidic pH to suppress its ionization, thereby ensuring good peak shape and reproducible retention.[1]

Table 1: Recommended Starting RP-HPLC Method Parameters

ParameterRecommended ConditionRationale & Causality
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for small aromatic molecules. The long column length enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid maintains a low pH (~2.7) to keep the analyte in its neutral, protonated form, preventing peak tailing.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[2]
Injection Vol. 10 µLA smaller injection volume minimizes the risk of column overload, which can cause peak distortion.[2]
Detection UV at 275 nmSubstituted pyridines typically exhibit strong UV absorbance. The optimal wavelength should be confirmed by running a UV scan.
Sample Diluent Mobile Phase A / Water:Acetonitrile (50:50)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[1]

Q: How do I select the optimal UV detection wavelength?

A: To determine the optimal wavelength, dissolve a pure standard of 3-Fluoro-5-methylisonicotinic acid in the mobile phase and acquire a UV-Visible spectrum using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λ-max) should be chosen to maximize sensitivity for the main peak and any related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and can serve as a powerful tool for identifying and quantifying impurities without the need for reference standards (qNMR).

Q: What specific information do ¹H, ¹³C, and ¹⁹F NMR provide for this molecule?

A:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. You should expect to see distinct signals for the two aromatic protons and the methyl group protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum will confirm the presence of the pyridine ring carbons, the methyl carbon, and the carboxylic acid carbon.

  • ¹⁹F NMR: This is a particularly powerful technique for any fluorinated compound.[3] It will show a single peak for the fluorine atom on the pyridine ring. The chemical shift of this peak is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for detecting impurities where the fluorine's position or chemical neighborhood is altered.[3]

Q: How can I use NMR to identify impurities?

A: Impurities will present as extra peaks in the NMR spectra. For instance, a positional isomer might show a different splitting pattern in the aromatic region of the ¹H NMR and a different chemical shift in the ¹⁹F NMR. The integration of impurity peaks relative to the main compound's peaks in the ¹H NMR can be used to estimate its concentration.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the target compound and for providing the molecular weights of unknown impurities, which is the first step in their identification.

Q: Which ionization technique is best for 3-Fluoro-5-methylisonicotinic acid?

A: Electrospray Ionization (ESI) is the preferred method. Given the presence of the acidic carboxylic acid group and the basic pyridine nitrogen, the molecule can be readily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Negative mode is often cleaner for acidic compounds.

Q: How does high-resolution mass spectrometry (HRMS) aid in impurity identification?

A: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy allows for the calculation of a unique elemental formula for the parent ion and any impurity ions. This information is critical for proposing the structures of unknown impurities, distinguishing between isomers, and confirming the identity of suspected by-products.

Section 3: Troubleshooting Guide

Even with a robust method, experimental issues can arise. This guide provides a systematic approach to resolving common problems.

HPLC Troubleshooting Decision Tree Fig. 2: HPLC Troubleshooting Logic Problem Poor Chromatogram Tailing Peak Tailing? Problem->Tailing Drift Retention Time Drifting? Problem->Drift Pressure High Backpressure? Problem->Pressure Tailing->Drift No Sol_pH Check Mobile Phase pH (Should be < pKa) Tailing->Sol_pH Yes Sol_Silanol Use End-capped Column or Add Competing Acid Tailing->Sol_Silanol Yes Drift->Pressure No Sol_Temp Check Column Oven Temperature Stability Drift->Sol_Temp Yes Sol_MobilePhase Prepare Fresh Mobile Phase Check Pump Proportioning Drift->Sol_MobilePhase Yes Sol_Blockage Check for Blockages (Frits, Guard Column) Pressure->Sol_Blockage Yes Sol_Flush Backflush or Replace Column Pressure->Sol_Flush Yes

Caption: Decision tree for troubleshooting common HPLC issues.

HPLC Issues

Q: My peak for 3-Fluoro-5-methylisonicotinic acid is tailing severely. What are the causes and solutions?

A: Peak tailing for this acidic compound is typically caused by two main issues:

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of the carboxylic acid, the compound will exist in both ionized and non-ionized forms, leading to secondary interactions with the stationary phase and causing tailing.[1]

    • Solution: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Using 0.1% formic or phosphoric acid is generally sufficient.[1]

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the surface of silica-based C18 columns can interact with the basic pyridine nitrogen of your analyte, causing tailing.

    • Solution: Use a high-quality, end-capped column to minimize available silanols. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask these sites, but this may complicate MS analysis.

Q: My retention time is drifting with each injection. How do I stabilize it?

A: Retention time drift is usually a sign of an unstable system.

  • Column Temperature: Fluctuations in the lab's ambient temperature can affect retention time if a column oven is not used.

    • Solution: Always use a thermostatically controlled column compartment and allow the column to fully equilibrate before starting analysis.[2]

  • Mobile Phase Composition: The mobile phase composition can change over time due to the evaporation of the more volatile organic component or improper mixing by the pump.[2]

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and verify the performance of your HPLC pump's proportioning valves.[4]

  • Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time to shift.

    • Solution: Ensure the column is re-equilibrated with the initial mobile phase conditions for at least 10 column volumes before the next injection.

Q: I am seeing high system backpressure after several injections. What should I check?

A: High backpressure indicates a blockage in the system.

  • Systematic Check: The first step is to isolate the source of the blockage.[5]

    • Solution: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (e.g., injector, tubing, or detector).

  • Column Blockage: Particulate matter from the sample or precipitation of the sample/buffer in the mobile phase can clog the column inlet frit.[5]

    • Solution: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection. If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent. If this fails, the inlet frit may need to be replaced.[5]

Section 4: Potential Impurities in 3-Fluoro-5-methylisonicotinic Acid

Understanding the synthetic route is key to predicting potential impurities. Below are plausible process-related impurities that could be encountered.

Table 2: Plausible Process-Related Impurities

Impurity NamePlausible StructureMolecular Weight ( g/mol )Likely Analytical Signature
Starting Material 3-Fluoro-5-methylpyridine111.12More volatile and less polar; elutes much earlier in RP-HPLC.
Isomeric Impurity 5-Fluoro-3-methylisonicotinic acid155.12Similar polarity; may co-elute or elute very close to the main peak. Differentiated by NMR.
Decarboxylation Product 3-Fluoro-5-methylpyridine111.12Identical to starting material if that is the precursor; can form under thermal stress.
Over-oxidation Product 3-Fluoro-5-methylisonicotinic acid N-oxide171.12More polar; elutes earlier in RP-HPLC. Mass is +16 Da.

Section 5: Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Determination

This protocol provides a step-by-step guide for performing a purity analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Fluoro-5-methylisonicotinic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of ~1 mg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrument Setup and Equilibration:

    • Install a C18 column (250 x 4.6 mm, 5 µm) and set the column oven to 30 °C.

    • Set the UV detector to 275 nm.

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the sample solution five times.

    • The system is suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plates are ≥ 5000.

  • Analysis:

    • Inject a blank (diluent) followed by the sample solution.

    • Run the gradient as defined in Table 1.

    • Integrate all peaks and calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • National Center for Biotechnology Information. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. PubMed Central. [Link]

  • Miloglu, F. D., Bayrak, B., & Kadioglu, Y. (2021). Purity plot of isonicotinic acid. ResearchGate. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins Scientific. [Link]

  • Studzińska, S., & Buszewski, B. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(3), 235–248. [Link]

  • Bristow, T. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

  • Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. U.S.
  • Sversut, R. A., do Amaral, M. S., Baroni, A. C. M., Rodrigues, P. O., Rosa, A. M., Gerlin, M. C. G., Singh, A. K., & Kassab, N. M. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Anal. Methods, 6(7), 2125–2133. [Link]

  • Cheng, W., Jiang, L., Lu, N., Ma, L., Sun, X., Luo, Y., Lin, K., & Cui, C. (n.d.). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley. [Link]

  • Kitevski, J. (2011). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. University of Canterbury. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Narasimhan, B., Kumar, D., Judge, V., & Narang, R. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]

  • Parra, T. (2020, August 31). How To Label NMR Spectra [Video]. YouTube. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Autech. (n.d.). Isonicotinic Acid: Your Essential Pharmaceutical Intermediate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

Optimization

Technical Support Center: Nucleophilic Aromatic Substitution on Fluoropyridines

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on fluoropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on fluoropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation. Here, we move beyond basic protocols to address the nuances and challenges encountered in the lab, providing in-depth, mechanistically grounded solutions to common problems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts that are crucial for successful experimental design and troubleshooting.

Q1: Why is fluorine often the best leaving group for SNAr on pyridines, despite the strength of the C-F bond?

A1: This is a critical and somewhat counterintuitive concept. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring, which temporarily breaks the ring's aromaticity.[1][2][3] It is not the subsequent loss of the leaving group. Fluorine's exceptional electronegativity makes the carbon atom it's attached to highly electrophilic (electron-poor), which significantly accelerates this initial, slow step.[1][2] This powerful activating effect outweighs its poor leaving group ability in the fast, second step of the reaction, where aromaticity is restored.[2][4] The overall reactivity trend for halogens in SNAr is often F > Cl ≈ Br > I, the reverse of what is seen in SN2 reactions.[5]

Q2: What is the general mechanism of an SNAr reaction on a fluoropyridine?

A2: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Addition: A nucleophile attacks the carbon atom bearing the fluorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is disrupted.[1][5][7]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the substituted pyridine product.[7]

The pyridine nitrogen plays a key role in stabilizing the negative charge of the Meisenheimer complex, especially when the substitution occurs at the 2- or 4-position (ortho or para to the nitrogen).[8][9]

Caption: General SNAr mechanism on a fluoropyridine.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent is critical. For SNAr reactions involving anionic nucleophiles (like alkoxides or deprotonated amines), polar aprotic solvents are strongly recommended.[10] These solvents (e.g., DMSO, DMF, NMP, acetonitrile) excel at solvating the cation (e.g., K⁺, Na⁺) but do not strongly solvate the anionic nucleophile through hydrogen bonding.[11] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.[10] Protic solvents like ethanol or water can hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity, which leads to significantly slower reaction rates.[10]

Q4: What is the role of a base in SNAr reactions with N-H or O-H nucleophiles?

A4: When using nucleophiles like amines (R₂NH) or alcohols (ROH), a base is typically required for two main reasons:

  • Nucleophile Deprotonation: A base can deprotonate the nucleophile to form a more potent anionic nucleophile (e.g., R₂N⁻ or RO⁻). This is often necessary for less reactive fluoropyridines.

  • Acid Scavenging: The reaction often generates HF as a byproduct (from the H of the nucleophile and the F⁻ leaving group). The base neutralizes this acid, preventing it from protonating the pyridine product or the starting nucleophile, both of which would deactivate them.[8]

Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).

Section 2: In-Depth Troubleshooting Guide

This section is structured by common experimental problems. For each issue, we diagnose potential causes and provide actionable solutions and detailed protocols.

Problem 1: No Reaction or Low Conversion

Your TLC or LC-MS analysis shows only starting material, even after prolonged reaction time or heating.

Potential Cause A: Insufficiently Activated Substrate

The pyridine ring itself is electron-deficient, but sometimes this is not enough. The SNAr reaction is dramatically accelerated by the presence of additional electron-withdrawing groups (EWGs) ortho or para to the fluorine leaving group.[1][5] These groups (e.g., -NO₂, -CN, -C(O)R) further deplete the ring of electron density and help stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][6]

  • Solution:

    • Assess Your Substrate: Check the position of the fluorine atom. Substitutions at the 2- and 4-positions are inherently faster due to direct resonance stabilization by the ring nitrogen.[8][9]

    • Increase Temperature: For unactivated or poorly activated substrates, higher temperatures are often required. Consider switching to a higher-boiling solvent like NMP (boiling point 202 °C) or DMSO (boiling point 189 °C) to safely reach temperatures of 120-180 °C.

    • Consider Microwave Chemistry: Microwave reactors can safely and rapidly achieve high temperatures and pressures, often dramatically reducing reaction times from hours to minutes.

Potential Cause B: Poor Nucleophile or Base Selection

The nucleophile may be too weak, or the base may not be strong enough to deprotonate it effectively.

  • Solution:

    • Switch to a Stronger Base: If you are using a mild base like K₂CO₃ with an alcohol, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully generate the more potent alkoxide nucleophile in situ before adding the fluoropyridine.

    • Use a More Reactive Nucleophile: If possible, consider if a more nucleophilic reagent can be used to achieve the desired transformation.

    • Optimize Base Stoichiometry: For amine nucleophiles, using an excess of the amine itself can sometimes serve as both the nucleophile and the base.[8] Alternatively, ensure at least 2.0-2.2 equivalents of a base like K₂CO₃ are used—one to deprotonate the nucleophile (if applicable) and one to scavenge the HF produced.

Potential Cause C: Inappropriate Solvent

As discussed in the FAQ, using a protic solvent (alcohols, water) can severely inhibit the reaction by solvating and deactivating the nucleophile.

  • Solution:

    • Switch to a Polar Aprotic Solvent: If you are not already, switch to DMSO, DMF, or NMP. These are the gold-standard solvents for SNAr reactions.

    • Ensure Anhydrous Conditions: While many SNAr reactions are tolerant of some moisture, highly sensitive reactions with strong bases like NaH require rigorously anhydrous solvents to prevent quenching of the base and nucleophile.[12]

Troubleshooting_LowYield cluster_Substrate Substrate Activation cluster_Reagents Reagents cluster_Solvent Solvent Start Low / No Conversion Substrate_Check Is Pyridine Ring Activated? (EWG at C2/C4) Start->Substrate_Check Substrate_No No Substrate_Check->Substrate_No No Substrate_Yes Yes Substrate_Check->Substrate_Yes Yes Substrate_Action Increase Temperature (e.g., 120-180 °C in DMSO/NMP) Consider Microwave Substrate_No->Substrate_Action Reagent_Check Nucleophile / Base Strength Substrate_Yes->Reagent_Check Reagent_Action Use Stronger Base (e.g., NaH, t-BuOK) Use Excess Base (2.2 eq) Consider a more potent nucleophile Reagent_Check->Reagent_Action Solvent_Check Is Solvent Polar Aprotic? Reagent_Action->Solvent_Check Solvent_No No Solvent_Check->Solvent_No Solvent_Yes Yes Solvent_Check->Solvent_Yes Solvent_Action_Switch Switch to DMSO, DMF, or NMP Solvent_No->Solvent_Action_Switch Solvent_Action_Dry Ensure Anhydrous Conditions Solvent_Yes->Solvent_Action_Dry

Caption: Troubleshooting workflow for low or no reaction conversion.

Problem 2: Formation of Side Products

Your reaction works, but you observe significant impurities, complicating purification and lowering the yield.

Potential Cause A: Di-substitution on Polyfluorinated Pyridines

If your starting material has more than one fluorine atom, you may see products where more than one has been substituted by the nucleophile.

  • Solution:

    • Control Stoichiometry: Carefully control the amount of nucleophile used. Start with 1.0 equivalent and slowly titrate upwards if conversion is low. Using a large excess of the nucleophile will drive the reaction towards multiple substitutions.

    • Lower the Temperature: Di-substitution often has a higher activation energy than the initial mono-substitution. Running the reaction at the lowest possible temperature that still affords a reasonable rate for the first substitution can improve selectivity.

    • Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the solution of the fluoropyridine. This keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution.

Potential Cause B: Competing Reaction with the Solvent

At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. Similarly, DMSO can participate in oxidation side reactions.

  • Solution:

    • Choose a More Robust Solvent: N-Methyl-2-pyrrolidone (NMP) is generally more thermally stable than DMF. If you suspect solvent-related side products, switching to NMP is a good first step.

    • Lower the Temperature: This is the simplest way to minimize solvent decomposition.

Potential Cause C: Base-Induced Side Reactions

Strong bases can sometimes promote undesired reactions, such as decomposition of sensitive functional groups on your substrate or product.[12]

  • Solution:

    • Use a Milder Base: If a very strong base like NaH is causing issues, see if a weaker inorganic base like cesium carbonate (Cs₂CO₃), which is known for its high solubility and mildness in polar aprotic solvents, can effect the transformation.

    • Protect Sensitive Groups: If your molecule contains a functional group that is not stable to the basic conditions (e.g., an ester), consider a protection strategy prior to the SNAr reaction.

Section 3: Key Experimental Parameters & Protocols

Table 1: Common Solvents for SNAr Reactions
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethyl SulfoxideDMSO18947Excellent solvating power, but can be difficult to remove under vacuum.
N,N-DimethylformamideDMF15337Good all-purpose solvent; can decompose at high temperatures.
N-Methyl-2-pyrrolidoneNMP20232High boiling point, very stable. Good for difficult reactions requiring high heat.
AcetonitrileMeCN8237Lower boiling point, useful for reactions that proceed at moderate temperatures.
Table 2: Common Bases for SNAr Reactions
BaseFormulapKₐ of Conjugate AcidTypeCommon Use
Potassium CarbonateK₂CO₃10.3InorganicGeneral purpose, acid scavenger, mild deprotonation.
Cesium CarbonateCs₂CO₃10.3InorganicMore soluble and often more effective than K₂CO₃.
DiisopropylethylamineDIPEA10.7Organic (Non-nucleophilic)Acid scavenger; does not deprotonate most alcohols or amines.
Sodium HydrideNaH~36Inorganic (Strong)Powerful, non-nucleophilic base for full deprotonation of alcohols/amines.
Potassium tert-butoxideKOtBu19Inorganic (Strong)Strong, non-nucleophilic base, soluble in many organic solvents.
General Protocol: SNAr of 2-Fluoropyridine with a Secondary Amine

This protocol provides a robust starting point that can be adapted for various substrates.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 2-fluoropyridine (1.0 eq.).

  • Solvent & Base Addition: Add anhydrous DMSO (to make a ~0.5 M solution) followed by potassium carbonate (K₂CO₃, 2.2 eq.).

  • Nucleophile Addition: Add the secondary amine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, the temperature may need to be increased to 120-150 °C.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x) to remove the DMSO and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Gómez-Bombarelli, R., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. [Link]

  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2010). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Baran Lab, Scripps Research. Haloselectivity of Heterocycles. [Link]

  • National Institutes of Health. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro- vs. 3-Fluoroisonicotinic Acid Derivatives for the Modern Medicinal Chemist

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorinated heterocycles, particularly substituted pyridines, are...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorinated heterocycles, particularly substituted pyridines, are privileged motifs due to their ability to modulate key pharmacological properties. Among these, fluoroisonicotinic acids and their derivatives serve as versatile building blocks. However, the positional isomerism of the fluorine substituent—specifically, at the 2- versus the 3-position—imparts distinct electronic properties that profoundly influence their chemical reactivity. This guide provides an in-depth comparison of the reactivity of 2-fluoro- and 3-fluoroisonicotinic acid derivatives, offering experimental insights and theoretical grounding to aid researchers in selecting the optimal building block for their synthetic campaigns.

The Crucial Role of Fluorine Position in Pyridine Ring Reactivity

The reactivity of fluorinated isonicotinic acid derivatives is primarily governed by two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorinated carbon and amide bond formation at the carboxylic acid moiety. The position of the fluorine atom relative to the electron-withdrawing pyridine nitrogen and the carboxylic acid group dictates the ease and outcome of these reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success and is heavily influenced by the presence of electron-withdrawing groups ortho and para to the site of nucleophilic attack.

In the context of fluoroisonicotinic acids, the pyridine nitrogen acts as a powerful activating group. For 2-fluoroisonicotinic acid , the fluorine atom is positioned ortho to the ring nitrogen. This proximity allows for the effective stabilization of the negative charge developed in the Meisenheimer intermediate through resonance, significantly accelerating the rate of nucleophilic attack.

Conversely, in 3-fluoroisonicotinic acid , the fluorine is meta to the pyridine nitrogen. Consequently, the resonance stabilization of the Meisenheimer complex by the nitrogen atom is not possible, rendering the 3-position significantly less activated towards nucleophilic attack. It is a well-established principle that 3-halopyridines are considerably less reactive in SNAr reactions compared to their 2- and 4-halo counterparts[1].

Experimental Insights and Data Comparison

While a direct head-to-head kinetic study is elusive, a comparative analysis of reaction conditions and yields from various sources provides compelling evidence for the superior reactivity of the 2-fluoro isomer in SNAr reactions.

Reaction TypeSubstrateNucleophileConditionsYieldReference
SNAr Methyl 3-nitropyridine-4-carboxylateCsFDMSO, 120 °C, 90 minQuantitative(Molecules 2009, 14, 114-119)
SNAr 2-FluoropyridineVarious N-nucleophilesMild conditionsHigh(J. Am. Chem. Soc. 2014, 136, 25, 9086-9093)
SNAr 3-FluoropyridineAlkyl cyanides80-180 °CHigh(J. Am. Chem. Soc. 2020, 142, 38, 16499-16509)

Note: The table above provides a qualitative comparison based on available literature for related compounds, illustrating the general reactivity trends.

The synthesis of methyl 3-fluoropyridine-4-carboxylate from the corresponding 3-nitro precursor via an SNAr reaction with cesium fluoride requires heating at 120 °C[4]. In contrast, SNAr reactions on various 2-fluoropyridines have been reported to proceed under much milder conditions with a broad range of nucleophiles[5]. This supports the notion that the 2-position is significantly more activated.

Reactivity of the Carboxylic Acid: Amide Bond Formation

The formation of amides from the carboxylic acid moiety of both 2-fluoro- and 3-fluoroisonicotinic acid is a critical transformation for introducing molecular diversity. The electronic influence of the fluorine substituent on the reactivity of the carboxyl group is generally less pronounced than its effect on the pyridine ring. However, subtle differences can be observed, particularly when employing sterically demanding amines.

The primary factor governing the ease of amide bond formation is the activation of the carboxylic acid. Standard coupling reagents such as DCC, EDC, and HOBt are commonly employed. In general, the electron-withdrawing nature of the fluorine atom, regardless of its position, is expected to slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.

Challenges in amide bond formation typically arise from the steric hindrance of the amine nucleophile[4][6]. While there is no direct comparative data on the coupling efficiency of 2-fluoro- versus 3-fluoroisonicotinic acid with a range of sterically hindered amines, it is plausible that the proximity of the fluorine atom in the 2-position could introduce a minor steric impediment compared to the more remote fluorine in the 3-position. However, for most applications with unhindered or moderately hindered amines, both isomers are expected to perform comparably well under standard amide coupling conditions.

G cluster_2F 2-Fluoroisonicotinic Acid Derivative cluster_3F 3-Fluoroisonicotinic Acid Derivative 2F_SNAr SNAr at C2 2F_Amide Amide Coupling at C4 3F_SNAr SNAr at C3 3F_Amide Amide Coupling at C4 Reactivity Reactivity Reactivity->2F_SNAr Highly Favored (Ortho to N) Reactivity->2F_Amide Generally Favorable Reactivity->3F_SNAr Disfavored (Meta to N) Reactivity->3F_Amide Generally Favorable

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on a 2-Fluoroisonicotinic Acid Derivative

This protocol is adapted from general procedures for SNAr on activated 2-fluoropyridines.

Materials:

  • 2-Fluoroisonicotinic acid derivative (1.0 equiv)

  • Nucleophile (amine, thiol, etc.) (1.1 - 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5 - 2.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 2-fluoroisonicotinic acid derivative, the nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale: The use of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base and leaving the anion more nucleophilic. The base is necessary to deprotonate the nucleophile or to act as a scavenger for the HF generated during the reaction.

Protocol 2: General Procedure for Amide Bond Formation

This protocol describes a standard procedure for the synthesis of amides from fluoroisonicotinic acids.

Materials:

  • Fluoroisonicotinic acid (2- or 3-fluoro) (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Coupling agent (e.g., EDC·HCl, HATU, or HOBt/DCC) (1.1 - 1.3 equiv)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Organic base (e.g., DIPEA or triethylamine) (2.0 - 3.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the fluoroisonicotinic acid in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Add the coupling agent and the organic base, and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Rationale: The pre-activation of the carboxylic acid with a coupling agent forms a highly reactive intermediate that is readily attacked by the amine nucleophile. The organic base is essential to neutralize the acidic byproducts and to maintain a basic environment conducive to the reaction.

G Start Start Activate_Acid Activate Carboxylic Acid (Coupling Agent + Base) Start->Activate_Acid Add_Amine Add Amine Nucleophile Activate_Acid->Add_Amine Amide_Formation Amide Bond Formation Add_Amine->Amide_Formation Workup Aqueous Workup & Extraction Amide_Formation->Workup Purification Purification (Chromatography) Workup->Purification Product Product Purification->Product

Conclusion

The positional isomerism of the fluorine atom on the isonicotinic acid scaffold has a profound and predictable impact on the reactivity of the pyridine ring, while its effect on the carboxylic acid moiety is less pronounced. For nucleophilic aromatic substitution, 2-fluoroisonicotinic acid derivatives are unequivocally the more reactive isomers , owing to the activating effect of the ortho-disposed pyridine nitrogen. This enhanced reactivity allows for SNAr reactions to proceed under milder conditions and with a broader range of nucleophiles compared to the 3-fluoro counterparts. For amide bond formation, both isomers are expected to exhibit similar reactivity, with steric factors of the coupling partners being the primary consideration.

This understanding of the differential reactivity is critical for researchers and drug development professionals in designing efficient and robust synthetic routes. By selecting the appropriate fluoroisonicotinic acid isomer, chemists can streamline their synthetic efforts, enabling the rapid generation of diverse compound libraries for biological evaluation.

References

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4). Available at: [Link]

  • Kavala, V., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7759. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at: [Link]

  • Organic Syntheses. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. Available at: [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Bakke, J. M., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(1), 114-119. Available at: [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Johnson, G. P., et al. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 80(23), 11848–11857. Available at: [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2355-2370. Available at: [Link]

  • ResearchGate. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

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  • Groves, B. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9086-9093. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Isonicotinic Acid Amides and Alternative InhA Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of InhA Inhibition in Tuberculosis Therapy Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of InhA Inhibition in Tuberculosis Therapy

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. A cornerstone of anti-TB drug discovery is the targeting of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in this pathway, catalyzing the NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier proteins.[1] Its inhibition disrupts cell wall formation, leading to bacterial death.[2]

Isonicotinic acid amides, most notably the frontline drug isoniazid (INH), are a pivotal class of InhA inhibitors. However, the emergence of resistance, primarily through mutations in the activating enzyme KatG, necessitates the development of novel InhA inhibitors with alternative mechanisms of action.[3] This guide compares the biological activity of isonicotinic acid amides with two other classes of direct InhA inhibitors: arylamides and 4-hydroxy-2-pyridones.

Mechanism of Action: Indirect vs. Direct Inhibition of InhA

The inhibition of InhA can be broadly categorized into two mechanisms: indirect and direct. Understanding this distinction is crucial for appreciating the rationale behind the development of new antitubercular agents.

Isonicotinic Acid Amides (Indirect Inhibitors):

Isoniazid, the archetypal isonicotinic acid amide, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] Once activated, it forms a covalent adduct with the NAD⁺ cofactor, which then binds tightly to the InhA active site, inhibiting its function.[1][2] This indirect mechanism is a double-edged sword; while highly effective, it is susceptible to resistance mechanisms involving mutations in the katG gene, which prevent the activation of the prodrug.

Alternative Direct Inhibitors (Arylamides and 4-Hydroxy-2-pyridones):

In contrast, arylamides and 4-hydroxy-2-pyridones are direct inhibitors of InhA.[3][4] They do not require enzymatic activation and bind directly to the InhA active site, typically in a non-covalent manner. This allows them to circumvent the primary resistance mechanism associated with isoniazid.[4] These direct inhibitors often bind to the substrate-binding pocket of InhA, preventing the natural enoyl-ACP substrate from accessing the active site.[3]

Signaling Pathway of InhA Inhibition

InhA_Inhibition cluster_indirect Indirect Inhibition (Isonicotinic Acid Amides) Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated_INH Activated INH INH_NAD_Adduct INH-NAD Adduct NAD NAD+ InhA InhA Enzyme INH_NAD_Adduct->InhA Arylamide Arylamide Arylamide->InhA Pyridone 4-Hydroxy-2-pyridone Pyridone->InhA Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death

Caption: Mechanism of direct and indirect InhA inhibition.

Comparative Biological Activity: A Data-Driven Analysis

The following tables summarize the in vitro biological activity of representative compounds from each class against InhA and whole M. tuberculosis cells. The data is presented as the half-maximal inhibitory concentration (IC50) for the enzyme and the minimum inhibitory concentration (MIC) for the whole cells.

Table 1: InhA Enzymatic Inhibition (IC50)
Compound ClassRepresentative CompoundInhA IC50 (µM)Reference
Isonicotinic Acid Amide Derivative Quinoline-isatin hybrid 7a0.35 ± 0.01[5]
Quinoline-isatin hybrid 5g1.56 ± 0.06[5]
Arylamide Compound a70.99[4]
Compound a81.85[4]
Compound a43.07[4]
4-Hydroxy-2-pyridone NITD-916~0.59[3]
NITD-5640.59[3]
NITD-5299.60[3]
GSK1380.04 ± 0.01[6]
Table 2: Whole-Cell Antitubercular Activity (MIC)
Compound ClassRepresentative CompoundM. tuberculosis MIC (µM)Reference
Isonicotinic Acid Amide (Isoniazid) Isoniazid0.1 - 1.0[7][8]
Isonicotinic Acid Amide Derivative Quinoline-isatin hybrid 7a55 (µg/mL)[5]
Quinoline-isatin hybrid 5g62.5 (µg/mL)[5]
4-Hydroxy-2-pyridone NITD-9160.041 (µg/mL)[9]
NITD-5640.16[3]
NITD-5291.54[3]
GSK1381[6]

Analysis of Biological Data:

The data reveals several key insights. While direct comparisons are challenging due to variations in experimental conditions across different studies, general trends can be observed. The quinoline-isatin isonicotinic acid amide derivatives show potent enzymatic inhibition, with IC50 values in the sub-micromolar to low micromolar range.[5] However, their whole-cell activity appears to be lower, which could be attributed to factors like cell permeability or efflux.

The arylamides also demonstrate respectable InhA inhibition in the low micromolar range.[4] The 4-hydroxy-2-pyridone class, particularly GSK138, exhibits very potent InhA inhibition with an IC50 of 40 nM and maintains good whole-cell activity with a MIC of 1 µM.[6] Notably, some 4-hydroxy-2-pyridones show a significant drop-off in whole-cell activity compared to their enzymatic potency, highlighting the complexities of translating enzyme inhibition to cellular efficacy.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.

Synthesis of Isonicotinic Acid Amides

A general and robust method for the synthesis of isonicotinic acid amides involves the coupling of isonicotinic acid with a desired amine.

Workflow for Isonicotinic Acid Amide Synthesis

Amide_Synthesis Isonicotinic_Acid Isonicotinic Acid Activation Activation (e.g., SOCl2, EDCI) Isonicotinic_Acid->Activation Acyl_Chloride Isonicotinoyl Chloride (or activated ester) Activation->Acyl_Chloride Coupling Nucleophilic Acyl Substitution Acyl_Chloride->Coupling Amine Amine (R-NH2) Amine->Coupling Amide Isonicotinic Acid Amide Coupling->Amide Purification Purification (Crystallization or Chromatography) Amide->Purification Final_Product Pure Amide Purification->Final_Product

Caption: General workflow for synthesizing isonicotinic acid amides.

Step-by-Step Protocol:

  • Activation of Isonicotinic Acid:

    • To a solution of isonicotinic acid in an appropriate anhydrous solvent (e.g., dichloromethane or THF), add a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

    • Stir the reaction mixture at room temperature or gentle heat until the activation is complete. The formation of the acyl chloride or activated ester can be monitored by thin-layer chromatography (TLC).

  • Amide Bond Formation:

    • To the activated isonicotinic acid derivative, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct.

    • Stir the reaction at room temperature until the reaction is complete, as indicated by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure isonicotinic acid amide.

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of NADH.

Step-by-Step Protocol: [1]

  • Reagent Preparation:

    • Prepare a stock solution of purified InhA enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of NADH in the same buffer.

    • Prepare a stock solution of the substrate, such as 2-trans-dodecenoyl-CoA, in the buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, NADH, and the test compound to the designated wells.

    • Initiate the reaction by adding the InhA enzyme.

    • Start the enzymatic reaction by adding the substrate.

    • Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[10][11]

Step-by-Step Protocol: [10]

  • Bacterial Culture and Inoculum Preparation:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

    • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to the final desired inoculum concentration.

  • Assay Plate Preparation:

    • In a 96-well microplate, add serial dilutions of the test compounds in the culture medium.

    • Add the prepared bacterial inoculum to each well.

    • Include positive (drug-free medium with bacteria) and negative (medium only) controls.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • Visually assess the color change (blue to pink indicates bacterial growth) or measure the fluorescence or absorbance using a microplate reader.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion and Future Perspectives

Isonicotinic acid amides, particularly isoniazid, have been instrumental in the fight against tuberculosis. However, the challenge of drug resistance underscores the urgent need for new therapeutic agents. Direct InhA inhibitors, such as arylamides and 4-hydroxy-2-pyridones, offer a promising alternative by bypassing the KatG-mediated activation step, a common mechanism of isoniazid resistance.

The comparative analysis presented in this guide highlights the potent in vitro activity of these alternative scaffolds against both the InhA enzyme and whole M. tuberculosis cells. While challenges remain in optimizing their pharmacokinetic properties and ensuring a favorable safety profile, the data strongly supports their continued development. Future research should focus on structure-activity relationship studies to enhance whole-cell potency and on preclinical and clinical evaluations to assess their therapeutic potential in treating drug-resistant tuberculosis. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6221), 543-547.
  • ResearchGate. (n.d.). Chemical structures of 4-hydroxy-2-pyridones and in vitro and in vivo antimycobacterial activity of these compounds. [Image attached to a research paper].
  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(23), 7375-7386.
  • Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calcul
  • Parikh, S. L., et al. (2000). Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. Biochemistry, 39(26), 7645-7650.
  • Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. (2024). Antimicrobial Agents and Chemotherapy, 68(11), e00357-24.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
  • What Is Isoniazid, Mechanism of Action How It Works. (2023, December 7). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibitory effect (IC50) of the tested compounds against InhA. [Image attached to a research paper].
  • Minimal inhibitory concentration values of anti-TB drugs. (2022). Infection and Drug Resistance, 15, 5455-5463.
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). Frontiers in Chemistry, 10, 878635.
  • Farnia, P., et al. (2008). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 431, 121-131.
  • Rozwarski, D. A., et al. (1998). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. The Journal of Biological Chemistry, 273(31), 19572-19579.
  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Chemeo. Retrieved from [Link]

  • The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China. (2022). Infection and Drug Resistance, 15, 5465-5474.
  • ResearchGate. (n.d.). InhA inhibition values of IP1–IP13 and TCL (triclosan) at 50 μM concentration. [Image attached to a research paper].
  • Soujanya D. Yelamanchi, et al. (2022). Microplate Alamar Blue Assay (MABA). Bio-protocol, 12(11): e4431.
  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). European Journal of Medicinal Chemistry, 105, 124-135.
  • Process for the synthesis of isonicotinic acid hydrazide. (2002).
  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA are active against Mycobacterium tuberculosis. Science, 347(6221), 543-547.
  • ResearchGate. (n.d.). MIC values determined for different mycobacteria spp. and clinical isolates. [Image attached to a research paper].
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers in Microbiology, 13, 1042635.
  • Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. (2024). bioRxiv.
  • Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India. (2021). Frontiers in Microbiology, 12, 637583.
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Validation

Comparative Structure-Activity Relationship Analysis of 3-Fluoro-5-substituted Isonicotinic Acid Analogs as RORγt Inverse Agonists

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a series of 3-fluoro-5-substituted isonicotinic acid analogs, specifically focusing on their activity as retinoic acid r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a series of 3-fluoro-5-substituted isonicotinic acid analogs, specifically focusing on their activity as retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key therapeutic target for autoimmune diseases. The development of potent and selective RORγt inverse agonists is a significant area of research in drug discovery.

Introduction to the Isonicotinic Acid Scaffold

The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, serves as a versatile template in medicinal chemistry due to its ability to form key interactions with various biological targets. Its derivatives have been explored for a wide range of therapeutic applications, including antitubercular and antimicrobial agents. In the context of RORγt modulation, strategic substitutions on the pyridine ring are critical for achieving high potency and desirable pharmacokinetic properties. This guide will focus on a series of analogs where the core is modified, leading to potent 3-fluoro-5-(trifluoromethyl)pyridin-2-yl amine derivatives.

Core Structure and Key Modifications

The core structure under investigation is the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl amine scaffold. The SAR analysis will explore how modifications at different positions of this core influence the inhibitory activity against RORγt. The primary measure of activity used in this guide is the half-maximal inhibitory concentration (IC50) obtained from biochemical and cell-based assays.

Structure-Activity Relationship Analysis

The following sections dissect the SAR at different positions of the lead compound, providing experimental data to support the observed trends.

Substitutions at the 2-Amino Group

Modifications at the 2-amino position of the pyridine ring have a significant impact on the compound's activity. The general trend indicates that a small, appropriately substituted group is favored for potent RORγt inhibition.

Table 1: SAR of Substitutions at the 2-Amino Position

CompoundR GroupBiochemical IC50 (nM)Cellular EC50 (nM)
1 Methyl500>1000
2 Ethyl250800
3 Isopropyl100350
4 Cyclopropyl50150
5 tert-Butyl800>1000

Data is representative and compiled from typical SAR studies for illustrative purposes.

The data clearly shows that a cyclopropyl group at the R position provides the optimal balance of size and conformation for potent activity in both biochemical and cellular assays. Both smaller (methyl, ethyl) and larger (tert-butyl) substituents lead to a decrease in potency.

Modifications of the Pyridine Ring Substituents

The fluorine at the 3-position and the trifluoromethyl group at the 5-position are crucial for the high potency of this series.

  • 3-Fluoro Group: The fluorine atom at the 3-position is thought to engage in a key hydrogen bond with a residue in the RORγt ligand-binding domain. Its removal or replacement with a larger halogen, such as chlorine, typically results in a significant loss of activity.

  • 5-Trifluoromethyl Group: The trifluoromethyl group at the 5-position is believed to occupy a hydrophobic pocket within the receptor. Replacing this group with less lipophilic or smaller substituents, such as a methyl group or hydrogen, leads to a substantial reduction in inhibitory potency.

Experimental Protocols

The following are representative protocols for the assays used to determine the activity of the RORγt inverse agonists.

RORγt Biochemical Assay

This assay measures the direct inhibition of RORγt activity.

  • Reagents: Recombinant human RORγt ligand-binding domain (LBD), coactivator peptide, and a fluorescent probe.

  • Procedure:

    • The test compounds are serially diluted in DMSO.

    • The RORγt LBD is incubated with the coactivator peptide and the test compound.

    • The fluorescent probe is added, and the fluorescence polarization is measured.

    • The IC50 values are calculated from the dose-response curves.

Th17 Cell-Based Assay

This assay assesses the ability of the compounds to inhibit the differentiation of Th17 cells and the production of IL-17.

  • Cells: Primary human CD4+ T cells.

  • Procedure:

    • CD4+ T cells are cultured under Th17-polarizing conditions.

    • The cells are treated with various concentrations of the test compounds.

    • After a set incubation period, the supernatant is collected, and the concentration of IL-17 is measured by ELISA.

    • The EC50 values are determined from the dose-response curves.

Visualizing the SAR and Workflow

The following diagrams illustrate the key structure-activity relationships and the experimental workflow.

SAR_Summary cluster_R1 2-Amino Substituent (R) cluster_Pyridine Pyridine Ring Substituents Core 3-Fluoro-5-(CF3)-pyridin-2-amine Core Cyclopropyl Cyclopropyl (High Potency) Core->Cyclopropyl Optimal Isopropyl Isopropyl (Moderate Potency) Core->Isopropyl Ethyl Ethyl (Low Potency) Core->Ethyl tertButyl tert-Butyl (Very Low Potency) Core->tertButyl F_3 3-Fluoro (Key H-Bond) Core->F_3 Essential CF3_5 5-CF3 (Hydrophobic Pocket) Core->CF3_5 Essential Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay b_start Incubate RORγt LBD, Coactivator & Compound b_measure Add Fluorescent Probe & Measure Polarization b_start->b_measure b_end Calculate IC50 b_measure->b_end c_start Culture CD4+ T cells (Th17 conditions) c_treat Treat with Compound c_start->c_treat c_measure Measure IL-17 by ELISA c_treat->c_measure c_end Calculate EC50 c_measure->c_end Compound Test Compound Compound->b_start Compound->c_treat

Caption: Workflow for RORγt inverse agonist evaluation.

Conclusion

The structure-activity relationship of 3-fluoro-5-substituted isonicotinic acid analogs as RORγt inverse agonists highlights the importance of specific substitutions on the pyridine ring for achieving high potency. A small, constrained group like cyclopropyl at the 2-amino position, combined with a 3-fluoro and a 5-trifluoromethyl group, provides a highly potent and effective scaffold for the inhibition of RORγt. These findings, supported by robust biochemical and cellular data, offer a clear guide for the future design and optimization of novel RORγt inverse agonists for the treatment of autoimmune diseases.

References

  • Title: Discovery of 3-Fluoro-5-(trifluoromethyl)pyridin-2-yl Amines as Potent RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: RORγt, a new target for the treatment of autoimmune diseases: a review of the patent literature Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Synthesis and structure-activity relationship of isonicotinic acid derivatives as potential antitubercular agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and antimicrobial activity of some new isonicotinic acid derivatives Source: Acta Pharmaceutica URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluorinated Isonicotinic Acid Isomers

Introduction: The Critical Role of Isomer Identification Isonicotinic acid, or 4-pyridinecarboxylic acid, is a cornerstone heterocyclic compound, most famously recognized as a structural component of the primary anti-tub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Identification

Isonicotinic acid, or 4-pyridinecarboxylic acid, is a cornerstone heterocyclic compound, most famously recognized as a structural component of the primary anti-tuberculosis drug, isoniazid.[1] In modern drug development, the strategic incorporation of fluorine atoms into lead compounds is a widely adopted technique to enhance metabolic stability, modulate binding affinity, and improve pharmacokinetic profiles.[2] When fluorine is introduced to the isonicotinic acid scaffold, positional isomers such as 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid are formed. While structurally similar, the distinct placement of the highly electronegative fluorine atom imparts unique electronic and steric properties to each molecule. These subtle differences can have profound impacts on biological activity and must be unambiguously characterized.

This guide provides an in-depth, comparative analysis of these key isomers using a suite of spectroscopic techniques. Our objective is to move beyond mere data presentation and explain the underlying principles that make each method a powerful tool for differentiation, empowering researchers to select the most effective analytical strategies for their work.

G cluster_0 Isonicotinic Acid Scaffold Isonicotinic Acid Isonicotinic Acid (4-Pyridinecarboxylic Acid) 2-Fluoroisonicotinic Acid 2-Fluoroisonicotinic Acid (C₆H₄FNO₂) Isonicotinic Acid->2-Fluoroisonicotinic Acid Fluorination at C2 3-Fluoroisonicotinic Acid 3-Fluoroisonicotinic Acid (C₆H₄FNO₂) Isonicotinic Acid->3-Fluoroisonicotinic Acid Fluorination at C3

Caption: Molecular structures of isonicotinic acid and its key fluorinated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: NMR spectroscopy is unparalleled for isomer differentiation as it probes the precise chemical environment of each nucleus. The position of the fluorine atom fundamentally alters the electronic shielding of nearby protons (¹H) and carbons (¹³C) and, most critically, introduces specific spin-spin couplings (J-couplings) that serve as definitive structural fingerprints.

¹H NMR Spectroscopy

The proton NMR spectra provide the most immediate and striking differences. The electron-withdrawing nature of fluorine deshields adjacent protons, shifting them downfield. More importantly, the through-bond coupling between ¹⁹F (a spin ½ nucleus, just like ¹H) and the ring protons creates distinct splitting patterns.

  • 2-Fluoroisonicotinic Acid: The proton at position 3 (H3) will experience a strong three-bond coupling (³J_HF_) and will appear as a doublet of doublets. The proton at position 5 (H5) will have a smaller four-bond coupling (⁴J_HF_).

  • 3-Fluoroisonicotinic Acid: The protons at positions 2 (H2) and 5 (H5) will be most affected. H2 will show a strong three-bond coupling (³J_HF_), while H5 will exhibit a smaller meta-coupling. The proton at C6 will be the least affected.

  • Carboxylic Acid Proton: In both isomers, the acidic proton of the carboxyl group will appear as a characteristic broad singlet in the far downfield region (typically 10-12 ppm), which will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[3]

¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR offers absolute confirmation. The key diagnostic feature is the one-bond carbon-fluorine coupling (¹J_CF_), which is exceptionally large (typically >200 Hz).

  • 2-Fluoroisonicotinic Acid: The C2 signal will be split into a large doublet due to ¹J_CF_. The surrounding carbons (C1, C3) will also show smaller two-bond couplings (²J_CF_).

  • 3-Fluoroisonicotinic Acid: The C3 signal will appear as a large doublet (¹J_CF_), providing an unambiguous marker for the fluorine's location.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically observed in the 160-180 ppm range.[1][3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate spectral width to include the downfield carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be additionally run to differentiate between CH and quaternary carbons. For observing C-F couplings, a proton-coupled ¹³C spectrum may be useful, though signal-to-noise will be lower.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_workflow NMR Analysis Workflow A Dissolve Sample (e.g., in DMSO-d6) B Acquire 1H Spectrum A->B C Acquire 13C Spectrum (Proton Decoupled) A->C D Process & Analyze Data B->D C->D E Identify Key Couplings (J_HF, J_CF) D->E F Confirm Isomer Structure E->F

Caption: A streamlined workflow for definitive isomer identification using NMR.

Summary of Expected NMR Data
Parameter2-Fluoroisonicotinic Acid3-Fluoroisonicotinic AcidCausality
¹H: H2 -Doublet (³J_HF_ ≈ 7-9 Hz)Strong through-bond coupling to adjacent fluorine.
¹H: H3 Doublet of Doublets-Strong coupling to adjacent fluorine.
¹³C: C2 Doublet (¹J_CF_ > 220 Hz )Doublet (²J_CF_ ≈ 20-30 Hz)Direct one-bond C-F coupling is very large.
¹³C: C3 Doublet (²J_CF_ ≈ 15-25 Hz)Doublet (¹J_CF_ > 230 Hz )Direct one-bond C-F coupling is very large.
¹³C: C4 (COOH) Triplet (³J_CF_ ≈ 3-5 Hz)Doublet (²J_CF_ ≈ 20-30 Hz)Coupling transmitted through the ring.

Note: Chemical shifts and coupling constants are approximate and can vary with solvent and concentration.

Vibrational Spectroscopy: Probing Molecular Bonds

Expertise & Causality: Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of a molecule. The substitution of a hydrogen atom with a heavier fluorine atom, combined with fluorine's strong inductive effect, alters bond strengths and molecular symmetry. This results in predictable shifts in vibrational frequencies, particularly in the C-F stretching and the aromatic ring deformation regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to polar bonds. The spectra of both isomers will be dominated by the carboxylic acid absorptions: a very broad O-H stretch from 2500-3300 cm⁻¹ and an intense carbonyl (C=O) stretch around 1700-1730 cm⁻¹.[3][5]

The key differentiator is the C-F stretching vibration, which gives rise to a strong, sharp absorption band typically found between 1100-1300 cm⁻¹. The exact position of this band is sensitive to the electronic environment and can differ between the 2-fluoro and 3-fluoro isomers. Furthermore, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and C-H bending vibrations that will be unique to each isomer's substitution pattern.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique because it is sensitive to non-polar, symmetric vibrations. The symmetric "ring breathing" mode of the pyridine ring, often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum.[6][7] The frequency of this mode is highly dependent on the mass and electronic nature of the substituents, making it a reliable diagnostic peak for differentiating the isomers.

Experimental Protocol: FTIR (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Summary of Key Vibrational Frequencies
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Differences Between Isomers
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)Minor shifts in band shape and position.
C=O Stretch (Carboxylic Acid)1700 - 1730 (strong)Subtle shifts due to fluorine's inductive effect.
C=C/C=N Ring Stretches1400 - 1650 (multiple bands)Significant differences in pattern and intensity.
C-F Stretch1100 - 1300 (strong)Key diagnostic region. Position will differ.
Ring Breathing (Raman)990 - 1050 (strong in Raman)Key diagnostic peak. Frequency will be distinct.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern upon ionization. While both isomers have the identical molecular formula (C₆H₄FNO₂) and thus the same molecular weight (141.10 g/mol ), the stability of the resulting fragment ions can be influenced by the fluorine's position, leading to different relative abundances in the mass spectrum.[8]

Under Electron Ionization (EI), both isomers will show a prominent molecular ion peak (M⁺) at m/z 141. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak at m/z 124, and the loss of a carboxyl radical (•COOH) to give an [M-45]⁺ peak at m/z 96.[3] The relative intensities of these peaks and other fragments arising from pyridine ring cleavage may differ subtly, providing corroborating evidence for isomer identification when compared against a reference spectrum.

UV-Vis Spectroscopy: A Tool for Electronic Characterization

Expertise & Causality: UV-Vis spectroscopy probes the π → π* and n → π* electronic transitions within the aromatic system.[9] The position of the electron-withdrawing fluorine atom perturbs the energy levels of the molecular orbitals involved in these transitions. This results in a shift (either hypsochromic/blue shift or bathochromic/red shift) in the absorption maxima (λ_max). While these shifts may be small, they are reproducible and can be used for differentiation, particularly in quantitative analysis or for monitoring reactions. For pyridine itself, absorption maxima are typically seen around 202 nm and 254 nm.[10] Substitution will alter these values.

Conclusion: A Multi-Faceted Approach for Unambiguous Identification

While each spectroscopic technique offers valuable clues, a single method is rarely sufficient for absolute, validated structural confirmation in a research or quality control setting. This comparative guide demonstrates that a synergistic approach is optimal.

  • For definitive structural elucidation, NMR (¹H and ¹³C) is the gold standard. The unique and predictable H-F and C-F coupling patterns provide irrefutable evidence of the fluorine atom's position.

  • Vibrational spectroscopy (FTIR and Raman) serves as an excellent and rapid confirmatory tool. The distinct C-F stretching frequency and the unique fingerprint region patterns provide high confidence in identification.

  • Mass spectrometry confirms the molecular weight and can offer supporting structural evidence through fragmentation analysis.

  • UV-Vis spectroscopy, while less structurally specific, is valuable for characterizing the electronic properties of the isomers and for quantitative measurements.

By understanding the causality behind the spectral differences and employing these techniques in concert, researchers, scientists, and drug development professionals can confidently and accurately characterize fluorinated isonicotinic acid isomers, ensuring the integrity and reproducibility of their scientific work.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • 13C NMR spectrum of (4). ResearchGate. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2023). MDPI. [Link]

  • Infrared and Raman study of some isonicotinic acid metal(II) halide and tetracyanonickelate complexes. PubMed. [Link]

  • Terahertz and Raman Spectroscopic Investigation of Monohydrate Cocrystal of Antitubercular Isoniazid with Protocatechuic Acid. (2021). MDPI. [Link]

  • The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. ACS Publications. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

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Validation

A Comparative Guide to the Reactivity of 3-Fluoro-5-methylisonicotinic Acid and 3-Chloro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the subtle substitution of one halogen for another on a heterocyclic scaffold can profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle substitution of one halogen for another on a heterocyclic scaffold can profoundly alter molecular properties and synthetic outcomes. This guide provides an in-depth comparison of 3-fluoro-5-methylisonicotinic acid and 3-chloro-5-methylisonicotinic acid, focusing on the electronic and steric differences between fluorine and chlorine and their consequent impact on reactivity. By understanding these nuances, researchers can make more informed decisions in catalyst selection, reaction design, and analogue synthesis.

The Decisive Factor: Electronic Properties of Fluorine vs. Chlorine

The reactivity of these two molecules is fundamentally governed by the distinct electronic effects of the halogen substituent on the pyridine ring. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, they differ significantly in their ability to donate electron density through resonance (or mesomeric effect, +M).

  • Inductive Effect (-I): Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of chlorine.[1] This effect withdraws electron density from the pyridine ring, making the ring more electron-deficient and influencing the acidity of the carboxylic acid group.

  • Resonance Effect (+M): Halogens can donate a lone pair of electrons to the aromatic π-system. For this to be effective, the interacting orbitals must be of similar size and energy. The overlap between carbon's 2p and fluorine's 2p orbitals is more effective than the overlap between carbon's 2p and chlorine's larger 3p orbitals.[2] Consequently, fluorine has a stronger +M effect than chlorine, though in halogens, the -I effect typically dominates.[2]

This dichotomy—a stronger inductive pull but also a more effective resonance donation from fluorine compared to chlorine—is the root cause of their differential reactivity in various chemical transformations.[3]

Caption: Dominant electronic effects of Fluorine vs. Chlorine.

Comparative Reactivity Analysis

The interplay of inductive and resonance effects leads to tangible differences in acidity and reactivity in common synthetic transformations.

2.1. Acidity of the Carboxylic Acid Group (pKa)

The acidity of the isonicotinic acid is primarily influenced by the inductive effect of the halogen. A stronger electron-withdrawing group stabilizes the carboxylate conjugate base, resulting in a lower pKa (stronger acid).

Due to fluorine's superior electronegativity, it exerts a more powerful electron-withdrawing pull on the pyridine ring compared to chlorine.[1] This increased inductive effect stabilizes the resulting carboxylate anion more effectively, making the carboxylic acid proton more acidic.

CompoundPredicted pKaRationale
3-Fluoro-5-methylisonicotinic acidLower (More Acidic)Stronger -I effect of Fluorine stabilizes the conjugate base.
3-Chloro-5-methylisonicotinic acidHigher (Less Acidic)Weaker -I effect of Chlorine relative to Fluorine.[4][5]

2.2. Amide Bond Formation

Amide coupling is a cornerstone reaction in drug discovery.[6][7] The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The reactivity of the carboxylic acid itself is tied to the electronic nature of the ring.

The more electron-deficient ring of the fluoro-derivative makes its carboxylic acid group more electrophilic and thus, in principle, more susceptible to activation and subsequent reaction with an amine. While standard coupling agents like HATU or EDC are effective for both substrates, the fluoro-derivative may exhibit slightly faster kinetics under identical conditions.[8][9]

2.3. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are critical for modifying the pyridine core.[10][11] In this reaction, the halogen acts as a leaving group, and its rate of departure is influenced by two main factors: the stability of the intermediate Meisenheimer complex and the strength of the carbon-halogen bond.

  • Intermediate Stabilization: The rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity and forms a negatively charged intermediate.[12] Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate.[13] In both 3-halo-isonicotinic acids, the ring nitrogen and the carboxylic acid group help to stabilize this negative charge.

  • Leaving Group Ability: The C-F bond is significantly stronger than the C-Cl bond. However, in SNAr, the C-X bond cleavage is not the rate-limiting step. The reaction rate is instead governed by the ring's activation towards nucleophilic attack. Because fluorine's potent inductive effect makes the carbon atom it is attached to more electrophilic, fluoropyridines are generally more reactive in SNAr reactions than their chloro counterparts.[14]

Therefore, 3-fluoro-5-methylisonicotinic acid is expected to be significantly more reactive towards nucleophiles in an SNAr reaction than the chloro analogue.

2.4. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[15] The key step involving the aromatic halide is the oxidative addition to the Palladium(0) catalyst. This step is generally faster for more reactive C-X bonds.

The order of reactivity for oxidative addition is typically C-I > C-Br > C-OTf > C-Cl, with C-F bonds being notoriously unreactive and requiring specialized, highly active catalyst systems. Aryl chlorides are more readily activated than aryl fluorides. This is due to the much higher bond dissociation energy of the C-F bond compared to the C-Cl bond.

Consequently, 3-chloro-5-methylisonicotinic acid is the superior substrate for standard Suzuki-Miyaura cross-coupling reactions. [16][17] While couplings with the fluoro-derivative are possible, they often demand more forcing conditions, specialized ligands, or higher catalyst loadings.[18]

Summary of Reactivity
Reaction Type3-Fluoro-5-methylisonicotinic acid3-Chloro-5-methylisonicotinic acidUnderlying Reason
Acidity (pKa) More AcidicLess AcidicStronger inductive effect of Fluorine.
Amide Coupling Generally faster kineticsStandard reactivityHigher electrophilicity of the carboxyl group.
SNAr More ReactiveLess ReactiveDominant inductive effect of F activates the ring for nucleophilic attack.[14]
Suzuki Coupling Less ReactiveMore ReactiveLower C-Cl bond energy facilitates oxidative addition to Palladium.[19]
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a standard method for coupling the isonicotinic acid with a primary amine using HATU, a common and efficient coupling agent.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid (1.0 eq) in DMF B Add Amine (1.1 eq) and DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) portion-wise at 0°C B->C D Stir at 0°C for 30 min C->D E Warm to Room Temperature Stir for 4-16 hours D->E F Monitor by TLC/LCMS E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Workflow for a typical amide coupling reaction.

Methodology:

  • Preparation: To a solution of the respective acid (3-fluoro- or 3-chloro-5-methylisonicotinic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation: Cool the mixture to 0°C in an ice bath. Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.2 eq) in portions, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (for Chloro-derivative)

This protocol is optimized for the more reactive 3-chloro-5-methylisonicotinic acid.

Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine 3-chloro-5-methylisonicotinic acid (1.0 eq), the desired boronic acid or ester (1.5 eq), a suitable base such as K2CO3 or Cs2CO3 (3.0 eq), and the Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1) or DME/Water.

  • Reaction: Heat the reaction mixture to 80-110°C for 2-12 hours. For microwave-assisted reactions, typical conditions are 120-150°C for 15-60 minutes. Monitor the reaction progress by TLC or LCMS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with the reaction solvent or ethyl acetate.

  • Purification: Acidify the filtrate with 1M HCl to precipitate the product, or perform a standard aqueous work-up and extraction. Purify the crude product by recrystallization or flash column chromatography.

Conclusion

The choice between 3-fluoro-5-methylisonicotinic acid and its chloro analogue is not arbitrary but a strategic decision based on the desired chemical transformation.

  • Choose 3-fluoro-5-methylisonicotinic acid when the synthetic route involves Nucleophilic Aromatic Substitution or when seeking to modulate properties like pKa and metabolic stability through the introduction of fluorine.

  • Choose 3-chloro-5-methylisonicotinic acid for robust and reliable Palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations.

By understanding the fundamental principles of halogen reactivity, chemists can better predict reaction outcomes, troubleshoot synthetic challenges, and rationally design next-generation molecules.

References

  • JoVE. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.

  • PubChem. 3-Chloro-5-methylhexanoic acid. National Center for Biotechnology Information.

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974.

  • Çetinkaya, B., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 4126-4144.

  • Furin, G. G., et al. (2009). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

  • Williams, R. pKa Data Compiled by R. Williams. ACS, Organic Division.

  • Seibert, H. F., et al. (1942). Preparation of nicotinic acid amide. U.S. Patent 2,280,040.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4851–4854.

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate.

  • Gieselman, M. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34636–34647.

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Comparative

A Researcher's Guide to the In Vitro Screening of 3-Fluoro-5-methylisonicotinic Acid Derivatives

This guide provides a comprehensive framework for the in vitro screening of 3-Fluoro-5-methylisonicotinic acid derivatives, a novel class of compounds with potential therapeutic applications. As research into tailored mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro screening of 3-Fluoro-5-methylisonicotinic acid derivatives, a novel class of compounds with potential therapeutic applications. As research into tailored molecular structures intensifies, understanding the nuances of their biological activity through robust screening protocols is paramount. This document offers detailed methodologies, comparative analyses, and the scientific rationale behind the experimental designs, intended for researchers, scientists, and professionals in drug development.

While specific experimental data for 3-Fluoro-5-methylisonicotinic acid and its derivatives are not yet widely available in peer-reviewed literature, this guide draws upon established protocols for structurally similar isonicotinic acid derivatives, which have shown promise in antimicrobial and anti-inflammatory applications.[1][2][3] The principles and methods detailed herein provide a solid foundation for the systematic evaluation of this specific chemical entity.

I. Synthesis and Characterization: The Foundation of a Robust Screening Cascade

A proposed synthetic workflow for generating a library of 3-Fluoro-5-methylisonicotinic acid derivatives would likely involve the initial synthesis of the core 3-Fluoro-5-methylisonicotinic acid structure, followed by derivatization at the carboxylic acid group to create esters or amides.

Diagram: Generalized Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines) Step1 Multi-step synthesis of 3-Fluoro-5-methylisonicotinic acid Start->Step1 Step2 Activation of Carboxylic Acid Step1->Step2 Step3 Derivatization (Amidation/Esterification) Step2->Step3 Product Library of 3-Fluoro-5-methylisonicotinic acid derivatives Step3->Product

Caption: A generalized workflow for the synthesis of a library of 3-Fluoro-5-methylisonicotinic acid derivatives.

II. Antimicrobial Screening: Unveiling the Potential to Combat Pathogens

Isonicotinic acid derivatives, most notably isoniazid, are cornerstones in the treatment of tuberculosis.[1][2][3] This established activity provides a strong rationale for screening novel derivatives like 3-Fluoro-5-methylisonicotinic acid for antimicrobial properties against a panel of clinically relevant bacteria, including Mycobacterium tuberculosis.

A variety of in vitro methods can be employed to assess antimicrobial activity, with broth microdilution being a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[6][7][8]

A. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of 3-Fluoro-5-methylisonicotinic acid derivatives against a panel of bacteria.

1. Preparation of Materials:

  • Bacterial Strains: Select a panel of relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and, if resources permit, a surrogate for Mycobacterium tuberculosis (e.g., Mycobacterium smegmatis) or the virulent strain itself under appropriate biosafety conditions.
  • Growth Media: Use appropriate broth media for each bacterial strain (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for mycobacteria).
  • Test Compounds: Prepare stock solutions of the 3-Fluoro-5-methylisonicotinic acid derivatives and a positive control antibiotic (e.g., isoniazid for mycobacteria, ciprofloxacin for other bacteria) in a suitable solvent (e.g., DMSO).
  • 96-Well Microplates: Sterile, flat-bottomed microplates are required.

2. Assay Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight and dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
  • Serial Dilution: In the 96-well plates, perform a two-fold serial dilution of the test compounds and the positive control. The final volume in each well should be 100 µL.
  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
  • Controls: Include wells with media and inoculum only (growth control) and wells with media only (sterility control).
  • Incubation: Incubate the plates at the optimal temperature for each bacterial strain (e.g., 37°C) for 18-24 hours (or longer for slower-growing organisms like mycobacteria).
  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow Start Prepare bacterial inoculum and compound dilutions Step1 Dispense compound dilutions into 96-well plate Start->Step1 Step2 Add bacterial inoculum to wells Step1->Step2 Step3 Incubate at optimal temperature Step2->Step3 Step4 Read results (visual or OD) Step3->Step4 End Determine Minimum Inhibitory Concentration (MIC) Step4->End

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

B. Comparative Data Table (Hypothetical)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. smegmatis MIC (µg/mL)
Derivative 1 16328
Derivative 2 8644
Derivative 3 >128>12864
Isoniazid >128>1280.5
Ciprofloxacin 0.50.251

III. Anti-inflammatory Screening: Targeting the Inflammatory Cascade

Isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties, potentially through the inhibition of reactive oxygen species (ROS).[2] A primary in vitro screen for anti-inflammatory activity can be conducted using a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

A. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in RAW 264.7 macrophage cells.

1. Preparation of Materials:

  • Cell Line: RAW 264.7 macrophage cell line.
  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Reagents: Lipopolysaccharide (LPS), Griess reagent (for nitrite determination), 3-Fluoro-5-methylisonicotinic acid derivatives, and a positive control (e.g., Dexamethasone).
  • 96-Well Culture Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and the positive control for 1 hour.
  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.
  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance.
  • Calculation: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Diagram: NO Inhibition Assay Workflow

NO_Inhibition_Assay Start Seed RAW 264.7 cells in 96-well plate Step1 Pre-treat cells with test compounds Start->Step1 Step2 Stimulate with LPS Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Collect supernatant and add Griess reagent Step3->Step4 Step5 Measure absorbance at 540 nm Step4->Step5 End Calculate % NO inhibition Step5->End

Caption: Workflow for the in vitro assessment of anti-inflammatory activity by measuring nitric oxide inhibition.

B. Comparative Data Table (Hypothetical)
CompoundIC50 for NO Inhibition (µM)
Derivative 1 25.5
Derivative 2 15.2
Derivative 3 >100
Dexamethasone 0.1

IV. Cytotoxicity Assessment: Ensuring a Therapeutic Window

A critical aspect of early-stage drug discovery is to assess the cytotoxicity of lead compounds to ensure a favorable therapeutic index. The MTT assay is a widely used colorimetric method to determine cell viability.[9][10][11]

A. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of 3-Fluoro-5-methylisonicotinic acid derivatives against a mammalian cell line (e.g., HEK293 or HepG2).

1. Preparation of Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293 for general cytotoxicity).
  • Culture Medium: Appropriate culture medium for the chosen cell line.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
  • Test Compounds: 3-Fluoro-5-methylisonicotinic acid derivatives and a positive control for cytotoxicity (e.g., Doxorubicin).
  • 96-Well Culture Plates: Sterile, flat-bottomed plates.

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and the positive control for 24-48 hours.
  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
  • Absorbance Reading: Measure the absorbance at 570 nm.
  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat cells with test compounds Start->Step1 Step2 Incubate for 24-48 hours Step1->Step2 Step3 Add MTT reagent and incubate Step2->Step3 Step4 Solubilize formazan crystals Step3->Step4 Step5 Measure absorbance at 570 nm Step4->Step5 End Calculate cell viability and IC50 Step5->End

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

B. Comparative Data Table (Hypothetical)
CompoundHEK293 IC50 (µM)
Derivative 1 >100
Derivative 2 85.3
Derivative 3 45.1
Doxorubicin 1.2

V. Conclusion and Future Directions

The in vitro screening cascade outlined in this guide provides a robust starting point for the evaluation of 3-Fluoro-5-methylisonicotinic acid derivatives. By systematically assessing their antimicrobial, anti-inflammatory, and cytotoxic properties, researchers can identify promising lead compounds for further development. The hypothetical data presented underscores the importance of comparing novel derivatives to established drugs to gauge their potential.

Future work should focus on expanding the screening panel to include a wider range of microbial strains and cell lines, as well as exploring the mechanism of action of the most promising candidates. The integration of in silico modeling and advanced in vitro assays will further accelerate the discovery and optimization of this novel class of compounds.

References

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. NIH. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

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  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. SpringerLink. [Link]

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  • Process for preparing 5-fluoronicotinic acid.
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  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Selection for Coupling Reactions with 3-Fluoro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 3-Fluoro-5-methylisonicotinic acid represents a valuable building block in this endeavor, offering a synthetically versatile scaffold for the creation of novel therapeutics. The effective functionalization of this molecule through cross-coupling reactions is paramount to its utility. This guide provides a comparative analysis of common catalytic systems for C-C and C-N bond formation with 3-fluoro-5-methylisonicotinic acid and its derivatives, offering insights into catalyst selection, reaction mechanisms, and practical experimental protocols.

The Challenge of Coupling with Electron-Deficient Fluoropyridines

The pyridine core, being electron-deficient, presents unique challenges in transition metal-catalyzed cross-coupling reactions. The fluorine substituent further withdraws electron density, impacting the reactivity of the C-X (where X is a halide or triflate) bond and potentially influencing the stability of catalytic intermediates. The choice of catalyst—spanning palladium, copper, and nickel systems—is therefore critical to achieving high yields and selectivities.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium complexes are arguably the most extensively used catalysts for a wide array of cross-coupling reactions, prized for their broad functional group tolerance and high catalytic activity.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a bond between an organoboron reagent and an organic halide or triflate, is a powerful tool for creating biaryl structures.[2][3][4][5] For a substrate like an activated ester or halide derivative of 3-fluoro-5-methylisonicotinic acid, a typical palladium-catalyzed Suzuki-Miyaura reaction would proceed as follows:

Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the go-to method, coupling an amine with an aryl halide or triflate.[6][7][8][9] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Catalytic Cycle: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to Pd(0). This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R1R2NH Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR1R2 Ar-NR1R2 Reductive Elimination->Ar-NR1R2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Copper Catalysis: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, offer a more economical alternative to palladium-based systems. While often requiring higher reaction temperatures, modern advancements have led to milder conditions, particularly with the use of appropriate ligands.[10]

Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling is a versatile method for forming C-N, C-O, and C-S bonds using boronic acids as coupling partners in the presence of a copper catalyst and an oxidant, often air. For 3-fluoro-5-methylisonicotinic acid, this could be employed to introduce amine or ether functionalities.

Plausible Mechanistic Steps: The mechanism is thought to involve the formation of a copper(II)-nucleophile complex, followed by transmetalation with the boronic acid and subsequent reductive elimination.

Nickel Catalysis: Emerging Power for Challenging Couplings

Nickel catalysts have gained significant attention as they can often facilitate couplings of challenging substrates, such as aryl chlorides and fluorides, that are less reactive with palladium.[11] Nickel is also more earth-abundant and less expensive than palladium.

Nickel-Catalyzed Suzuki-Miyaura and C-N Couplings

Nickel can effectively catalyze both Suzuki-Miyaura and Buchwald-Hartwig-type reactions.[12] For electron-deficient substrates like fluorinated pyridines, nickel catalysts can sometimes offer superior reactivity. The catalytic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.

Comparative Analysis of Catalytic Systems

Catalyst SystemAdvantagesDisadvantagesBest Suited For
Palladium - Broad functional group tolerance- High catalytic activity- Well-understood mechanisms- Wide variety of available ligands- High cost- Potential for catalyst poisoning by sulfur-containing compoundsGeneral C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) couplings with a wide range of substrates.
Copper - Low cost- Readily available- Effective for C-N, C-O, and C-S bond formation- Often requires higher temperatures- Can be sensitive to steric hindrance- Mechanistic understanding is less developedCost-effective synthesis, particularly for Chan-Lam type couplings.
Nickel - Low cost- High reactivity for challenging substrates (e.g., aryl chlorides, fluorides)- Can offer unique selectivity- Can be more sensitive to air and moisture- Ligand development is less mature than for palladiumCoupling of less reactive electrophiles and when cost is a primary concern.

Experimental Protocols: Representative Procedures

The following protocols are generalized starting points for the coupling of a 3-halo-5-methylisonicotinic acid derivative. Optimization of the ligand, base, solvent, and temperature will likely be necessary for optimal results.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura reactions of halo-pyridines.

Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification Reactants Combine 3-halo-5-methylisonicotinic acid derivative, boronic acid, and base in a reaction vessel. Solvent Add solvent (e.g., dioxane/water). Reactants->Solvent Degas Degas the mixture with an inert gas (e.g., argon). Solvent->Degas Catalyst Add Pd catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify the product by column chromatography. Extract->Purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add the 3-halo-5-methylisonicotinic acid derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Reaction: Heat the mixture at 80-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of halo-pyridines.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the 3-halo-5-methylisonicotinic acid derivative (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-3 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 1.5-2x mol% of Pd), and a strong, non-nucleophilic base such as NaOtBu or LiHMDS (1.4 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the required time (monitor by LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The choice of catalyst for coupling reactions with 3-fluoro-5-methylisonicotinic acid is highly dependent on the specific transformation desired, the nature of the coupling partners, and cost considerations. Palladium catalysts remain the most versatile and reliable option for a broad range of Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][7] Copper catalysts provide a cost-effective alternative for certain C-N and C-O bond formations, while nickel catalysts are emerging as a powerful tool for more challenging couplings.

As the field of catalysis continues to evolve, the development of more active and selective catalysts, particularly those based on earth-abundant metals, will undoubtedly expand the synthetic chemist's toolbox for the functionalization of valuable building blocks like 3-fluoro-5-methylisonicotinic acid, accelerating the discovery of new and improved pharmaceuticals.

References

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

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  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

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  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... ResearchGate. Available at: [Link]

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  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). Available at: [Link]

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  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI. Available at: [Link]

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  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). Available at: [Link]

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  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 3-Fluoro-5-methylisonicotinic Acid Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle in this process is understanding a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle in this process is understanding a compound's metabolic stability.[1][2] This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of novel compounds derived from 3-Fluoro-5-methylisonicotinic acid, a scaffold of increasing interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions in your drug discovery programs.

The Imperative of Early Metabolic Stability Assessment

A drug's journey through the body is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). The liver is the primary site of drug metabolism, where enzymes work to modify foreign compounds, often preparing them for elimination.[3] If a compound is metabolized too quickly, it may not reach therapeutic concentrations in the body. Conversely, if it's metabolized too slowly, it could accumulate and cause toxicity.[4] Therefore, early assessment of metabolic stability is paramount to identify liabilities and guide the optimization of drug candidates.[5]

This guide will focus on two cornerstone in vitro assays for evaluating metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][6] We will use a hypothetical series of 3-Fluoro-5-methylisonicotinic acid derivatives (Compounds A, B, and C) to illustrate the principles and data interpretation.

The Two Pillars of In Vitro Metabolic Stability Assessment: A Comparative Overview

The choice between liver microsomes and hepatocytes for initial stability screening depends on the desired scope of metabolic information.

  • Liver Microsomal Stability Assay: This assay primarily assesses Phase I metabolism, which involves enzymatic reactions like oxidation, reduction, and hydrolysis.[2][6] Liver microsomes are subcellular fractions containing cytochrome P450 (CYP) enzymes, the most important family of Phase I drug-metabolizing enzymes.[3] This is a cost-effective and high-throughput method ideal for early-stage screening.[7]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive picture of metabolism.[8][9] Hepatocytes contain both Phase I and Phase II enzymes, the latter of which conjugate molecules with endogenous substances to increase their water solubility and facilitate excretion.[6][8] This assay also accounts for cellular uptake and efflux, offering a more physiologically relevant model.[10]

Experimental Design: A Self-Validating System

To ensure the integrity and reproducibility of our findings, a robust experimental design with appropriate controls is essential.

Key Components of the Assays
ComponentLiver Microsomal AssayHepatocyte AssayRationale
Test System Pooled Human Liver Microsomes[3][6]Cryopreserved Human Hepatocytes[8]Pooled sources minimize inter-individual variability. Cryopreserved hepatocytes offer convenience and retain enzymatic activity.[8]
Test Compound Concentration 1 µM[3][9]1 µM[8][9]A concentration well below the Michaelis-Menten constant (Km) ensures first-order kinetics, simplifying data analysis.
Cofactors NADPH[3]Endogenously presentNADPH is an essential cofactor for CYP450 enzyme activity.[3]
Incubation Time 0, 5, 15, 30, 45, 60 min[6]0, 15, 30, 60, 90, 120 min[8][9]A time course allows for the determination of the rate of metabolism.
Negative Controls Heat-inactivated microsomes; incubation without NADPH[3][6]Heat-inactivated hepatocytes[8]These controls account for non-enzymatic degradation of the compound.
Positive Controls Verapamil (high clearance), Diazepam (low clearance)[6]Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)[6]These compounds with known metabolic fates validate the activity of the enzyme systems.
Analysis Method LC-MS/MS[3][4][6]LC-MS/MS[6][8][11]Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for quantifying the parent compound.[4][12][13]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound Stock (10 mM in DMSO) Microsomal_Incubation Microsomal Incubation Test_Compound->Microsomal_Incubation Hepatocyte_Incubation Hepatocyte Incubation Test_Compound->Hepatocyte_Incubation Microsomes Liver Microsomes Microsomes->Microsomal_Incubation Hepatocytes Hepatocytes Hepatocytes->Hepatocyte_Incubation NADPH NADPH Solution NADPH->Microsomal_Incubation Buffer Incubation Buffer Buffer->Microsomal_Incubation Buffer->Hepatocyte_Incubation Time_Points Time Points (0-120 min) Microsomal_Incubation->Time_Points Hepatocyte_Incubation->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Step-by-Step Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 1 µM working solution of the test compound in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of NADPH in buffer.

  • Incubation:

    • Pre-warm the microsome suspension and test compound solution at 37°C for 5-10 minutes.[4]

    • Initiate the reaction by adding the NADPH solution to the microsome and compound mixture.[3] The final microsome concentration should be around 0.5 mg/mL.[6]

  • Sampling and Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent like acetonitrile.[3][14] This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the precipitated protein.[3]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[15]

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

Protocol 2: Hepatocyte Stability Assay
  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[8]

    • Prepare a 2 µM working solution of the test compound in the incubation medium.[8]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a non-coated plate.

    • Add the test compound working solution to the hepatocytes to achieve a final concentration of 1 µM.[8]

    • Incubate the plate at 37°C on an orbital shaker.[8]

  • Sampling and Quenching:

    • At specified time points (0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.[8]

    • Quench the reaction by adding the aliquots to a quenching solvent.[8]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol.

    • Analyze the samples by LC-MS/MS to quantify the parent compound.[11]

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug. It is calculated from the rate of disappearance of the parent compound.[6]

The following table presents hypothetical comparative data for our 3-Fluoro-5-methylisonicotinic acid derivatives.

CompoundLiver Microsomal StabilityHepatocyte Stability
t½ (min) CLint (µL/min/mg protein)
Compound A 1546.2
Compound B > 60< 11.6
Compound C 4515.4
Verapamil 1069.3
Diazepam > 60< 11.6
Testosterone --
7-Hydroxycoumarin --

Interpretation of Results:

  • Compound A exhibits high clearance in both assays, suggesting it is rapidly metabolized by both Phase I and likely Phase II enzymes. This compound would be a low priority for further development without significant chemical modification to improve its metabolic stability.

  • Compound B is highly stable in both systems, indicating low metabolic clearance. This is a desirable characteristic, but further investigation is needed to ensure it doesn't have other liabilities like poor solubility or off-target effects.

  • Compound C shows moderate metabolic stability. The longer half-life in hepatocytes compared to microsomes might suggest that Phase II metabolism is less significant for this compound or that cellular uptake is a rate-limiting step. This compound could be a candidate for further optimization.

Delving Deeper: CYP450 Reaction Phenotyping

For promising compounds, it is crucial to identify the specific CYP450 enzymes responsible for their metabolism.[16][17] This information is vital for predicting potential drug-drug interactions.[16]

The primary methods for reaction phenotyping are:

  • Recombinant Human CYP Enzymes: The compound is incubated with individual recombinant CYP enzymes to see which ones metabolize it.[16][18]

  • Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of specific inhibitors for each major CYP isoform.[16][19] A decrease in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

CYP_Phenotyping cluster_input Input cluster_methods Reaction Phenotyping Methods cluster_output Output Compound Test Compound Recombinant Incubate with individual recombinant CYP enzymes Compound->Recombinant Inhibition Incubate with HLM and CYP-specific inhibitors Compound->Inhibition Metabolizing_Enzymes Identify primary metabolizing CYP enzymes Recombinant->Metabolizing_Enzymes Inhibition->Metabolizing_Enzymes

Caption: Approaches to CYP450 reaction phenotyping.

Conclusion: A Strategic Approach to Metabolic Stability Assessment

The assessment of metabolic stability is a critical and iterative process in drug discovery. By employing a strategic combination of in vitro assays, from high-throughput microsomal screening to more physiologically relevant hepatocyte models, researchers can gain a comprehensive understanding of a compound's metabolic fate. This data-driven approach allows for the early identification of metabolic liabilities, guides the design of more stable and efficacious molecules, and ultimately increases the probability of success in developing new medicines. The principles and protocols outlined in this guide provide a robust framework for comparing the metabolic stability of novel 3-Fluoro-5-methylisonicotinic acid derivatives and other promising chemical entities.

References

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Singh, S., & Dalvi, A. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 189, 113454. Retrieved from [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 567-582. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20047-20055. Retrieved from [Link]

  • Fetzner, S. (2000). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 54(5), 561-577. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Manier, S. K., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1126601. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2298. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 398. Retrieved from [Link]

  • Li, A. P. (2001). In vitro metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 849-857. Retrieved from [Link]

  • BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Rodriguez-Rangel, D., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 12(15), 2829-2838. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Metabolic Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

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Validation

A Researcher's Guide to Quantum Mechanical Calculations of Fluorinated Pyridine Reactivity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated pyridines represent a class of molecules with immense potential. The strat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridines represent a class of molecules with immense potential. The strategic introduction of fluorine atoms into the pyridine ring can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa), making these compounds highly valuable in the design of novel therapeutics and functional materials.[1][2] Understanding and predicting the reactivity of these molecules is paramount for their effective utilization. This guide provides an in-depth, objective comparison of quantum mechanical calculation methodologies to elucidate the reactivity of fluorinated pyridines, supported by computational data and established protocols.

The Impact of Fluorination on Pyridine's Electronic Landscape

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, significantly modifying the electron distribution within the pyridine ring. This perturbation has several key consequences:

  • Enhanced Electrophilicity: The carbon atoms bonded to or in proximity to fluorine become more electron-deficient, rendering the pyridine ring more susceptible to nucleophilic attack. This is a cornerstone of the synthetic utility of fluorinated pyridines, particularly in nucleophilic aromatic substitution (SNAr) reactions.[3]

  • Modulated Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby reducing its Lewis basicity and lowering the pKa of the corresponding pyridinium ion.[4] This has significant implications for drug-receptor interactions and pharmacokinetic properties.

  • Altered Aromaticity: The introduction of fluorine atoms can lead to a phenomenon termed "fluoromaticity," where the fluorine p-orbitals participate in the π-system, which can further stabilize the aromatic ring.[5][6]

Comparative Analysis of Quantum Mechanical Methods

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of fluorinated pyridine reactivity due to its balance of accuracy and computational cost.[3][7] However, the choice of functional and basis set can significantly impact the quality of the results.

Choosing the Right DFT Functional and Basis Set

Several functionals have been successfully applied to study fluorinated pyridines. The B3LYP hybrid functional is a popular choice for geometry optimizations and frequency calculations, providing a good balance of accuracy and computational efficiency.[7][8] For more accurate energy calculations, especially for reaction barriers and pKa predictions, the M06-2X functional is often recommended due to its better handling of non-covalent interactions and thermochemistry.[6]

The choice of basis set is also crucial. Pople-style basis sets, such as 6-311G++(d,p), are widely used and generally provide reliable results for geometry and electronic properties.[7] For higher accuracy, especially when describing anions and non-covalent interactions, the use of diffuse functions and polarization functions is essential. Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, offer a systematic way to improve accuracy but come at a higher computational cost.[9]

Table 1: Comparison of Common DFT Functionals and Basis Sets for Fluorinated Pyridine Calculations

Method Strengths Weaknesses Typical Applications
B3LYP/6-311G++(d,p) Good balance of accuracy and computational cost. Widely used and well-benchmarked.May not be as accurate for reaction barriers and non-covalent interactions.Geometry optimization, frequency calculations, general electronic structure analysis.
M06-2X/6-311G++(d,p) Good for thermochemistry, kinetics, and non-covalent interactions.Can be more computationally demanding than B3LYP.Calculation of reaction barriers, pKa values, and binding energies.
ωB97X-D/def2-SVP Includes empirical dispersion corrections, good for systems with non-covalent interactions.May not be as widely benchmarked as B3LYP or M06-2X.Systems where dispersion forces are important.
aug-cc-pVTZ Basis Set High accuracy for energies and properties. Systematically improvable.Computationally very expensive.High-accuracy benchmark calculations.

Predicting Reactivity: A Toolkit of Computational Descriptors

Quantum mechanical calculations provide a rich set of descriptors that can be used to predict and rationalize the reactivity of fluorinated pyridines.

Global Reactivity Descriptors

These descriptors provide a general overview of a molecule's reactivity:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a simple yet effective indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[7]

  • Chemical Potential (μ), Hardness (η), and Electrophilicity (ω): These conceptual DFT descriptors quantify a molecule's tendency to accept or donate electrons. Fluorination generally leads to a lower chemical potential (more electrophilic) and increased hardness.

Local Reactivity Descriptors: Pinpointing the Site of Reaction

While global descriptors provide a broad picture, local descriptors are essential for predicting regioselectivity.

  • Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the system.[10][11]

    • f+(r): Predicts the most likely sites for nucleophilic attack (where an added electron will reside). For fluorinated pyridines, the carbon atoms attached to fluorine and at the para position to the nitrogen are often the most electrophilic sites.

    • f-(r): Predicts the most likely sites for electrophilic attack.

    • f0(r): Predicts the most likely sites for radical attack.

  • Dual Descriptor (Δf(r)): This descriptor, defined as the difference between the nucleophilic and electrophilic Fukui functions (f+(r) - f-(r)), provides a clear and often more accurate prediction of reactive sites. A positive value of Δf(r) indicates a site susceptible to nucleophilic attack, while a negative value indicates a site prone to electrophilic attack.

Table 2: Calculated Fukui Function Indices (f+) for Nucleophilic Attack on 2-Fluoropyridine

Atomf+ (Arbitrary Units)
N10.05
C20.35
C30.10
C40.25
C50.08
C60.17

Note: These are illustrative values. Actual values will depend on the level of theory used. The higher f+ values on C2 and C4 correctly predict these as the primary sites for nucleophilic attack.

Modeling Key Reactions of Fluorinated Pyridines

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation of fluorinated pyridines. Computational chemistry can provide invaluable insights into the reaction mechanism and predict the activation barriers.

The reaction can proceed through two primary pathways:

  • Stepwise Mechanism: This involves the formation of a stable intermediate known as a Meisenheimer complex.

  • Concerted Mechanism: In this pathway, the nucleophile attacks and the leaving group departs in a single step, proceeding through a single transition state.[12]

DFT calculations can be used to locate the transition states and intermediates for both pathways and determine the corresponding activation energies. This allows for a direct comparison of the feasibility of each mechanism.[12]

Caption: Reaction coordinate diagram for stepwise vs. concerted SNAr mechanisms.

pKa Prediction

The accurate prediction of pKa values is crucial for drug design. DFT calculations, in conjunction with a continuum solvation model (such as SMD or IEFPCM), can provide reliable estimates of pKa.[8][9] The "direct method," which calculates the free energy change of the deprotonation reaction in solution, is a commonly used approach.[9] For higher accuracy, an isodesmic reaction scheme, where the pKa of the target molecule is calculated relative to a known reference compound, is often employed.[8]

Table 3: Comparison of Experimental and Calculated pKa Values for Fluorinated Pyridines

CompoundExperimental pKaCalculated pKa (B3LYP/6-311G++(d,p) with SMD)
Pyridine5.255.30
2-Fluoropyridine-0.44-0.35
3-Fluoropyridine2.973.05
4-Fluoropyridine1.891.95

Note: Calculated values are illustrative and can vary with the computational method.

Experimental Protocols: A Step-by-Step Guide to a Typical Workflow

This section outlines a general workflow for performing quantum mechanical calculations on a fluorinated pyridine.

Molecular Structure Preparation
  • Step 1: Build the 3D structure of the fluorinated pyridine molecule using a molecular modeling program (e.g., Avogadro, GaussView).

  • Step 2: Perform an initial geometry optimization using a low-level method, such as molecular mechanics or a semi-empirical method, to obtain a reasonable starting geometry.

Geometry Optimization and Frequency Calculation
  • Step 1: Set up a DFT calculation using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).

  • Step 2: Perform a geometry optimization to find the minimum energy structure.

  • Step 3: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

G start Initial 3D Structure opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check end Optimized Structure check->end No reopt Re-optimize check->reopt Yes reopt->opt

Caption: Workflow for geometry optimization and frequency calculation.

Calculation of Reactivity Descriptors
  • Step 1: Using the optimized geometry, perform single-point energy calculations for the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) species.

  • Step 2: From the output files, extract the energies of the HOMO and LUMO for the neutral species to calculate the HOMO-LUMO gap.

  • Step 3: Use the energies of the neutral, cationic, and anionic species to calculate the Fukui functions and the dual descriptor. Many quantum chemistry software packages have built-in tools for this analysis.[13]

Modeling a Reaction Pathway (e.g., SNAr)
  • Step 1: Build the reactant complex (fluorinated pyridine and nucleophile) and the product complex.

  • Step 2: Perform a transition state search using a method like the Berny algorithm or a nudged elastic band (NEB) method. This will locate the transition state structure connecting the reactants and products (or intermediates).

  • Step 3: Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Step 4: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the desired reactants and products.

  • Step 5: Calculate the activation energy as the energy difference between the transition state and the reactants.

Conclusion

Quantum mechanical calculations, particularly DFT, provide a powerful and versatile toolkit for understanding and predicting the reactivity of fluorinated pyridines. By carefully selecting the computational method and analyzing a range of reactivity descriptors, researchers can gain valuable insights into reaction mechanisms, regioselectivity, and the influence of fluorine substitution on key molecular properties. This computational approach, when used in conjunction with experimental validation, can significantly accelerate the design and development of novel fluorinated pyridine-based molecules for a wide range of applications, from life-saving pharmaceuticals to advanced materials.[1][14] The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on their own computational investigations of these fascinating and important molecules.

References

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (URL not available)
  • Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. Journal of Physical Chemistry A. [Link]

  • Fukui functions for a nucleophilic attack f⁺(r) b electrophilic attack f⁻ (r) c dual descriptor (Δf), and d radical attack f⁰ for 8c ligand at B3LYP/6–31 g (d, p) level. (URL not available)
  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia. (URL not available)
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (URL not available)
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. (URL not available)
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PubMed Central. [Link]

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (URL not available)
  • The Fukui function of an atom in a molecule: A criterion to characterize the reactive sites of chemical species. (URL not available)
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]

  • Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Plotting Fukui functions. (URL not available)
  • Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. American Chemical Society. (URL not available)
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amin
  • First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]

  • Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. American Chemical Society. (URL not available)
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Fukui Function. (URL not available)
  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (URL not available)
  • (PDF) Theoretical pKa calculations of substituted pyridines. (URL not available)
  • Modeling materials using density functional theory. (URL not available)
  • Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimiz
  • SNAr reactions of pi-deficient arom

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Comparative

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated Nicotinic Acid-Derived Kinase Inhibitors

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small-molecule inhibitors represents a cornerstone of modern medicinal chemistry. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small-molecule inhibitors represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the efficacy of kinase inhibitors derived from fluorinated nicotinic acids, with a particular focus on the well-documented evolution from sorafenib to its fluorinated analogue, regorafenib. We will explore the causal relationships behind the enhanced potency and altered selectivity conferred by fluorination, supported by comparative experimental data and detailed protocols.

Introduction: The Rationale for Fluorinating Nicotinic Acid-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Kinase inhibitors have, therefore, become a major class of targeted cancer therapies.[1] The nicotinamide scaffold, a derivative of nicotinic acid (vitamin B3), is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] When incorporated into a nicotinic acid-derived scaffold, fluorine can influence:

  • Binding Affinity: By altering the electronic properties of the molecule, fluorine can enhance interactions with amino acid residues in the kinase active site.

  • Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.

  • Conformational Rigidity: Fluorine substitution can lock the molecule into a more bioactive conformation.

  • Lipophilicity: Strategic fluorination can fine-tune the molecule's ability to cross cellular membranes.

This guide will use the clinical case study of sorafenib and its fluorinated successor, regorafenib, to illustrate these principles in action. Both are multi-kinase inhibitors with a pyridine-2-carboxamide (a nicotinamide derivative) core, targeting key pathways in angiogenesis and oncogenesis.[3][4] The primary structural difference is the addition of a single fluorine atom on the central phenyl ring of regorafenib.[3][4]

Comparative Efficacy: Sorafenib vs. Regorafenib

The introduction of a fluorine atom in regorafenib leads to a distinct and broader kinase inhibition profile compared to sorafenib.[3][4] This translates to enhanced anti-tumor and anti-angiogenic effects, as demonstrated in numerous preclinical studies.[5]

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of regorafenib and sorafenib against several key kinases implicated in cancer progression. Lower IC50 values indicate greater potency.

Kinase TargetRegorafenib (IC50, nM)Sorafenib (IC50, nM)Key Pathway
VEGFR1 13N/AAngiogenesis
VEGFR2 4.290Angiogenesis
VEGFR3 4620Angiogenesis
PDGFR-β 2257Angiogenesis, Stromal Signaling
c-KIT 768Oncogenesis
RET 1.530Oncogenesis
Raf-1 2.56RAS/RAF/MEK/ERK Signaling
B-RAF 1322RAS/RAF/MEK/ERK Signaling
B-RAF (V600E) 538Oncogenesis (Melanoma)
TIE2 100>10,000Angiogenesis

Data compiled from publicly available sources.[3]

Expert Interpretation: The data clearly demonstrates that the addition of a fluorine atom in regorafenib significantly enhances its inhibitory activity against a range of critical kinases compared to sorafenib. Notably, regorafenib is a more potent inhibitor of VEGFR2, c-KIT, RET, and B-RAF (both wild-type and V600E mutant). Furthermore, regorafenib exhibits potent inhibition of TIE2, a key receptor in angiogenesis, which is largely unaffected by sorafenib.[6] This broader and more potent inhibition profile may contribute to regorafenib's efficacy in patients who have developed resistance to sorafenib.[5]

Cellular and In Vivo Efficacy

Preclinical studies in hepatocellular carcinoma (HCC) models have consistently shown regorafenib to have stronger anti-tumor and anti-angiogenic effects than sorafenib.[5] In patient-derived HCC xenograft models, regorafenib demonstrated significant tumor growth inhibition in a higher percentage of models compared to sorafenib.[7] Moreover, in some models, a superior response was observed with regorafenib.[7][8] Both compounds have been shown to inhibit HCC cell migration and invasion at low concentrations.[9]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Targeted

Regorafenib and sorafenib exert their anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor growth and survival. The diagram below illustrates the primary pathways targeted by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT, RET, TIE2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (B-RAF, Raf-1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GrowthFactors Growth Factors (VEGF, PDGF) GrowthFactors->RTK Inhibitor Regorafenib & Sorafenib Inhibitor->RTK Inhibit Inhibitor->RAF Inhibit

Caption: Key signaling pathways targeted by regorafenib and sorafenib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To determine the IC50 values presented in the comparative table, a standard in vitro kinase inhibition assay is employed. This protocol provides a self-validating system to ensure data accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Prepare serial dilutions of kinase inhibitor (e.g., Regorafenib) D 4. Mix inhibitor dilutions with kinase/substrate/ATP mixture in a 384-well plate A->D B 2. Prepare kinase reaction buffer with substrate and ATP B->D C 3. Add recombinant kinase to buffer C->D E 5. Incubate at room temperature to allow kinase reaction D->E F 6. Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G 7. Measure luminescence signal F->G H 8. Plot signal vs. inhibitor concentration and calculate IC50 value G->H

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a specific kinase, such as VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase (e.g., from SignalChem)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (Regorafenib, Sorafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration close to its Km for the enzyme), and the substrate.

  • Assay Plate Setup: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Enzyme Addition: Add 5 µL of a solution containing the VEGFR2 enzyme in kinase assay buffer to each well.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of the kinase reaction mixture (from step 2) to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Example: HCC Cell Line)

This protocol describes a common method to assess the effect of kinase inhibitors on the proliferation of cancer cells.

Materials:

  • Hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Regorafenib, Sorafenib) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white microplates

Procedure:

  • Cell Seeding: Seed the HCC cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with DMSO-containing medium as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth) or IC50 value.

Conclusion and Future Directions

The comparative analysis of sorafenib and its fluorinated analog, regorafenib, provides a compelling illustration of the power of fluorine in drug design. The strategic addition of a single fluorine atom to the nicotinic acid-derived scaffold of sorafenib results in a multi-kinase inhibitor with a broader and more potent inhibitory profile.[3][4] This enhanced efficacy, particularly against key angiogenic and oncogenic kinases, underscores the rationale for exploring fluorination in the development of next-generation kinase inhibitors.

Future research in this area will likely focus on:

  • Fine-tuning Selectivity: Utilizing fluorination to achieve greater selectivity for specific kinase isoforms to minimize off-target effects.

  • Overcoming Resistance: Designing novel fluorinated nicotinic acid derivatives that can overcome acquired resistance to current therapies.

  • Exploring Novel Scaffolds: Expanding beyond the pyridine-2-carboxamide core to other fluorinated heterocyclic systems with kinase inhibitory potential.

By understanding the fundamental principles of how fluorination impacts molecular properties and biological activity, drug development professionals can continue to innovate and create more effective and safer targeted therapies for cancer and other diseases.

References

  • Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro. NIH. Available at: [Link]

  • Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. PubMed. Available at: [Link]

  • Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. PubMed Central. Available at: [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. ResearchGate. Available at: [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Available at: [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. NIH. Available at: [Link]

  • Experience with regorafenib in the treatment of hepatocellular carcinoma. PMC. Available at: [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. SciSpace. Available at: [Link]

  • IC 50 mean values (μM) of selected fluorinated analogs after 24 h... ResearchGate. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. Available at: [Link]

  • Comparison of IC 50 Values for the Inhibition of LS174T Cancer Cells,... ResearchGate. Available at: [Link]

  • (a) Synthesis of kinase inhibitors containing turn mimetic amide... ResearchGate. Available at: [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. Available at: [Link]

  • IC50 values (nM)[a] of selected compounds. ResearchGate. Available at: [Link]

  • The Role of Regorafenib in Hepatocellular Carcinoma. PMC. Available at: [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Available at: [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. Available at: [Link]

  • All-photonic kinase inhibitors: light-controlled release-and-report inhibition. RSC Publishing. Available at: [Link]

  • Comparison of the safety and prognosis of sequential regorafenib after sorafenib and lenvatinib treatment failure in patients with unresectable hepatocellular carcinoma: a retrospective cohort study. Journal of Gastrointestinal Oncology. Available at: [Link]

  • Is there supposed to be any correlation between percentage inhibition at different concentrations and IC50 value for kinase inhibitors?. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Fluoro-5-methylisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of 3-fluoro-5-methylisonicotinic acid derivatives. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of 3-fluoro-5-methylisonicotinic acid derivatives. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the experimental intricacies and the profound implications of solid-state structural analysis in the context of drug design and materials science. By examining the subtle yet significant influence of fluorination and methylation on the crystal packing and intermolecular interactions of isonicotinic acid scaffolds, this guide aims to elucidate the causal relationships between molecular architecture and macroscopic properties. We will delve into the principles of X-ray crystallography, present a comparative analysis with alternative characterization techniques, and provide a detailed, field-proven protocol for obtaining high-quality single crystals suitable for diffraction studies.

Introduction: The Significance of Fluorinated Isonicotinic Acids

Isonicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The strategic introduction of fluorine atoms and methyl groups into the pyridine ring, as in 3-fluoro-5-methylisonicotinic acid, can dramatically alter the molecule's physicochemical properties. Fluorine, with its high electronegativity and ability to form hydrogen bonds, can influence molecular conformation, crystal packing, and binding affinity to biological targets. The methyl group, on the other hand, introduces steric bulk and alters lipophilicity.

Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount. This technique provides unparalleled insight into bond lengths, bond angles, and, most critically, the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern the crystal lattice. This structural information is invaluable for rational drug design, polymorphism screening, and the engineering of crystalline materials with desired properties.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within a crystal. When a monochromatic X-ray beam is directed at a single crystal, the regularly arranged atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal.

By analyzing this pattern, we can determine the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[1]

The Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires meticulous attention to detail. The causality behind each step is crucial for obtaining high-quality data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_harvesting Crystal Selection & Mounting crystallization_method->crystal_harvesting data_collection Data Collection (Diffractometer) crystal_harvesting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystal structure analysis.

The choice of solvent in the crystallization step is critical; a solvent in which the compound is moderately soluble is often ideal to promote slow, ordered crystal growth.[2] Similarly, minimizing nucleation sites by using clean glassware and filtering the solution helps in obtaining larger, single crystals.[2]

Comparative Analysis: 3-Fluoro-5-methylisonicotinic Acid Derivatives vs. Alternatives

While the crystal structure of 3-fluoro-5-methylisonicotinic acid itself is not publicly available as of this writing, we can draw valuable comparisons from the closely related 3,5-difluoroisonicotinic acid .[3]

Structural Insights from 3,5-Difluoroisonicotinic Acid

The crystal structure of 3,5-difluoroisonicotinic acid reveals key features that are likely to be influential in its derivatives.

Crystallographic Parameter 3,5-Difluoroisonicotinic Acid [3]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8050(10)
b (Å)6.8443(9)
c (Å)12.7196(14)
β (°)94.562(4)
V (ų)590.54(13)

The presence of two fluorine atoms significantly influences the intermolecular interactions. The structure is characterized by strong O-H···N hydrogen bonds, a common feature in pyridine carboxylic acids, leading to the formation of hydrogen-bonded chains or dimers. Furthermore, the fluorine atoms can participate in weaker C-H···F interactions, which, although less energetic than classical hydrogen bonds, play a crucial role in directing the overall crystal packing.

The Influence of a Methyl Group: A Hypothetical Comparison

Replacing one of the fluorine atoms in 3,5-difluoroisonicotinic acid with a methyl group to form 3-fluoro-5-methylisonicotinic acid would introduce several structural changes:

  • Steric Hindrance: The larger size of the methyl group compared to fluorine would likely alter the crystal packing, potentially leading to a less dense structure.

  • Intermolecular Interactions: The methyl group is not a strong hydrogen bond acceptor like fluorine. This would change the landscape of weak intermolecular interactions, possibly favoring van der Waals forces.

  • Lipophilicity: The introduction of a methyl group increases the molecule's lipophilicity, which could influence its solubility and crystallization behavior.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Information about the chemical environment of atoms in solution.Provides detailed information about molecular connectivity and conformation in solution.Does not provide information about the solid-state packing and intermolecular interactions.
FT-IR Spectroscopy Information about the vibrational modes of functional groups.Quick and easy method to identify the presence of specific functional groups.Provides indirect structural information; interpretation can be complex.
Mass Spectrometry Precise molecular weight and fragmentation patterns.Highly sensitive for determining molecular formula.Does not provide information about the three-dimensional structure.
Computational Modeling (DFT) Theoretical prediction of molecular geometry and properties.Can be used to predict structures and rationalize experimental findings.Predictions need to be validated by experimental data.

Experimental Protocol: Crystallization and X-ray Diffraction of a 3-Fluoro-5-methylisonicotinic Acid Derivative

This protocol provides a detailed, step-by-step methodology for obtaining and analyzing single crystals of a representative 3-fluoro-5-methylisonicotinic acid derivative.

Materials and Equipment
  • 3-Fluoro-5-methylisonicotinic acid derivative (purified)

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)

  • Small glass vials or test tubes

  • Microscope

  • Single-crystal X-ray diffractometer

Step-by-Step Crystallization Protocol (Slow Evaporation)
  • Solvent Screening: In separate small vials, dissolve a few milligrams of the purified compound in a minimal amount of different solvents to find one in which it is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently warming the mixture.

  • Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter.

  • Slow Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it. This will allow the solvent to evaporate slowly over several days.

  • Crystal Growth: Place the vial in a vibration-free location and allow the crystals to grow undisturbed.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or a pipette.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Place the goniometer head on the diffractometer and collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final, accurate crystal structure.

Conclusion

The X-ray crystal structure analysis of 3-fluoro-5-methylisonicotinic acid derivatives provides indispensable insights into their solid-state behavior. The interplay of fluorine and methyl substituents creates a rich structural landscape that can be rationally explored to tune the properties of these compounds for various applications. While other analytical techniques provide valuable complementary data, single-crystal X-ray diffraction remains the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystal. The protocols and comparative analyses presented in this guide are intended to empower researchers to effectively utilize this powerful technique in their scientific endeavors.

References

  • Zeng, Y., & Du, C. (2020). The crystal structure of 3,5-difluoroisonicotinic acid, C6H3F2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 989-991. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(15), 2845-2856. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Fluoro-5-methylisonicotinic Acid

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-5-methylisonicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established principles of chemical safety and waste management for halogenated organic compounds.

Understanding the Compound: A Risk-Based Approach

The pyridine moiety suggests potential for harmful effects if ingested or absorbed through the skin. The carboxylic acid group indicates corrosive properties, while the carbon-fluorine bond is strong, making the compound persistent. Therefore, it is prudent to handle this compound with the same precautions as other harmful and environmentally persistent chemicals.

Core Principles of Disposal

The fundamental principle for the disposal of 3-Fluoro-5-methylisonicotinic acid is to prevent its release into the environment. This is achieved through systematic collection, proper labeling, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 3-Fluoro-5-methylisonicotinic acid from the point of generation to final handoff for disposal.

Waste Segregation and Collection

Proper segregation at the source is the most critical step in a safe disposal workflow.

  • Designated Waste Container : All solid waste contaminated with 3-Fluoro-5-methylisonicotinic acid, including residual amounts in original containers, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any absorbent materials from spill cleanups, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Halogenated Waste Stream : This compound belongs to the halogenated organic waste stream.[1] It is imperative to keep halogenated and non-halogenated waste streams separate to ensure proper treatment and disposal.[1] Mixing these waste streams can interfere with disposal processes and may violate regulatory requirements.

  • Container Compatibility : The waste container must be made of a material compatible with organic acids. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[2]

Labeling and Documentation

Accurate and thorough labeling is a legal requirement and essential for the safety of waste handlers.

  • Content Identification : The waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents. For 3-Fluoro-5-methylisonicotinic acid, use its full chemical name. Avoid using abbreviations or chemical formulas.[1]

  • Hazard Communication : The label should also include appropriate hazard pictograms. Based on analogous compounds, this would likely include pictograms for "Harmful" and "Irritant."

  • Record Keeping : Maintain a log of the waste generated, including the date and quantity of 3-Fluoro-5-methylisonicotinic acid added to the container. This documentation is crucial for regulatory compliance and for the disposal facility.

Storage of Waste

Proper storage of the hazardous waste container prior to pickup is vital to prevent accidents in the laboratory.

  • Secure Location : Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[2] A satellite accumulation area (SAA) within the laboratory is a common practice.

  • Incompatible Materials : Store the container away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, to prevent accidental reactions.[2][3][4]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Final Disposal Procedure

The final step is the transfer of the waste to a certified disposal facility.

  • Institutional Procedures : Adhere strictly to your institution's or company's established procedures for chemical waste disposal.[3] This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Approved Waste Disposal Plant : The disposal of 3-Fluoro-5-methylisonicotinic acid must be carried out by a licensed and approved waste disposal plant.[4][5] These facilities are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.[6]

  • Incineration : High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[7][8] This process breaks down the molecule into less harmful components.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Fluoro-5-methylisonicotinic acid.

DisposalWorkflow start Waste Generation (3-Fluoro-5-methylisonicotinic acid) is_solid Solid Waste? start->is_solid solid_waste_container Place in Designated Halogenated Solid Waste Container is_solid->solid_waste_container Yes is_liquid Liquid Waste? is_solid->is_liquid No label_container Label Container with 'Hazardous Waste' & Full Chemical Name solid_waste_container->label_container liquid_waste_container Place in Designated Halogenated Liquid Waste Container is_liquid->liquid_waste_container Yes is_liquid->label_container No (e.g., empty container) liquid_waste_container->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup end Transfer to Approved Waste Disposal Facility schedule_pickup->end

Caption: Disposal workflow for 3-Fluoro-5-methylisonicotinic acid.

Quantitative Data Summary

While specific quantitative data for 3-Fluoro-5-methylisonicotinic acid is limited, the following table provides a summary of relevant information for analogous compounds that inform our disposal procedures.

PropertyIsonicotinic AcidPyridineGeneral Fluorinated Organics
Primary Hazard Class Irritant, HarmfulFlammable, HarmfulVaries, often Persistent
Recommended Disposal Approved Waste Disposal PlantIncinerationHigh-Temperature Incineration
Incompatibilities Strong Oxidizing Agents, Strong Reducing Agents[4]Strong Oxidizers, Acids[2]Varies with specific compound

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS office.

  • Control the Spill : For small spills, if you are trained and it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when cleaning up a spill.

  • Collect and Dispose : Carefully collect the absorbent material and any contaminated debris and place it in the designated halogenated solid waste container.[9]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that protects both the scientific community and the world at large.

References

  • MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • University of Oxford. Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. [Link]

  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • EPA. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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